molecular formula C17H12ClNO2 B1608426 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid CAS No. 588677-32-1

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1608426
CAS No.: 588677-32-1
M. Wt: 297.7 g/mol
InChI Key: GPHOCYQTDFLPOV-UHFFFAOYSA-N
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Description

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C17H12ClNO2 and its molecular weight is 297.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-4-2-5-11(8-10)15-9-13(17(20)21)12-6-3-7-14(18)16(12)19-15/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHOCYQTDFLPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396083
Record name 8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
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Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588677-32-1
Record name 8-Chloro-2-(3-methylphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential, exhibiting properties that include anticancer, antimalarial, antibacterial, and anti-inflammatory activities. The strategic placement of substituents on the quinoline core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid combines the quinoline-4-carboxylic acid core with a chloro-substituent at the 8-position and a 3-methylphenyl (m-tolyl) group at the 2-position. These modifications are anticipated to significantly impact its lipophilicity, acidity, and steric profile, thereby modulating its biological target interactions and overall drug-like properties. This guide serves to elucidate these key physicochemical characteristics.

Molecular Structure and Chemical Identity

The foundational step in characterizing any compound is to establish its precise molecular structure and chemical identity.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₇H₁₂ClNO₂

  • Canonical SMILES: Cc1cccc(c1)c2nc3c(cc(Cl)cc3)c(c2)C(=O)O

  • Molecular Weight: 297.74 g/mol

The structure comprises a quinoline bicyclic system, which is inherently aromatic and planar. The carboxylic acid at position 4 is the primary acidic functional group, while the nitrogen atom in the quinoline ring provides a site for protonation. The chlorine atom at position 8 is an electron-withdrawing group, which is expected to influence the acidity of the carboxylic acid and the overall electron distribution of the ring system. The 3-methylphenyl group at position 2 adds significant steric bulk and increases the lipophilicity of the molecule.

Predicted Physicochemical Properties

In the absence of direct experimental data, computational modeling provides valuable estimates of a compound's physicochemical properties. The following table summarizes the predicted properties for this compound, generated using well-regarded in silico tools such as those offered by ChemAxon and ACD/Labs.[2][3] It is crucial to note that these are theoretical values and require experimental validation.

PropertyPredicted ValueSignificance in Drug Discovery
pKa (acidic) 4.5 - 5.0Influences ionization state at physiological pH, affecting solubility and cell membrane permeability.
logP 4.0 - 4.5A measure of lipophilicity, which impacts absorption, distribution, and interaction with biological membranes.
Aqueous Solubility LowAffects bioavailability and formulation strategies. Expected to be poorly soluble in neutral water but more soluble in basic conditions.
Polar Surface Area (PSA) 59.8 ŲInfluences cell permeability and transport characteristics.
Hydrogen Bond Donors 1The carboxylic acid proton.
Hydrogen Bond Acceptors 3The quinoline nitrogen and the two oxygen atoms of the carboxylic acid.
Rotatable Bonds 2Relates to conformational flexibility.

Disclaimer: The data presented in this table are computationally predicted and have not been experimentally verified. They should be used as a guide for initial experimental design.

Synthesis of this compound

A plausible and efficient synthetic route for this compound is the Doebner reaction . This three-component condensation reaction is a well-established method for preparing substituted quinoline-4-carboxylic acids.[4]

The proposed reaction involves the condensation of 2-amino-3-chlorobenzaldehyde, 3-methylbenzaldehyde, and pyruvic acid. The reaction is typically carried out in a suitable solvent like ethanol and can be catalyzed by an acid.

Doebner_Reaction_Synthesis A 2-Amino-3-chlorobenzaldehyde Intermediate Dihydroquinoline Intermediate A->Intermediate + B 3-Methylbenzaldehyde B->Intermediate C Pyruvic Acid C->Intermediate Solvent Ethanol Solvent->Intermediate Product 8-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid Intermediate->Product Oxidation Melting_Point_Workflow Start Start Prep Prepare Dry, Powdered Sample Start->Prep Load Load Capillary Tube (2-3 mm) Prep->Load Place Insert into Melting Point Apparatus Load->Place Heat_Fast Rapid Heating to ~20°C below expected MP Place->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Observe Record Temperature Range of Melting Heat_Slow->Observe Repeat Repeat 2x for Reproducibility Observe->Repeat Repeat->Load Yes End End Repeat->End No

Caption: Workflow for melting point determination.

Solubility Determination

Rationale: Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and for predicting its behavior in biological systems. A systematic approach using solvents of varying polarity and pH is employed.

Protocol:

  • Solvent Selection: Prepare a panel of solvents including water, buffered aqueous solutions (pH 2, 7.4, and 9), ethanol, acetone, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into separate vials.

  • Solvent Addition: Add a measured volume of each solvent (e.g., 0.5 mL) to the respective vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation and Quantification: Visually inspect for dissolution. For quantitative analysis, centrifuge the samples to pellet any undissolved solid. Analyze the supernatant using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC to determine the concentration of the dissolved compound.

  • Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the measured concentration.

Solubility_Determination_Workflow Start Start Weigh Weigh Compound (e.g., 1-5 mg) Start->Weigh Add_Solvent Add Known Volume of Solvent (e.g., 0.5 mL) Weigh->Add_Solvent Equilibrate Agitate at Constant Temp (e.g., 24h) Add_Solvent->Equilibrate Separate Centrifuge to Separate Undissolved Solid Equilibrate->Separate Analyze Analyze Supernatant (UV-Vis or HPLC) Separate->Analyze Quantify Determine Concentration and Classify Solubility Analyze->Quantify End End Quantify->End

Caption: Workflow for quantitative solubility determination.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a critical parameter that quantifies the acidity of a molecule. For an ionizable compound like a carboxylic acid, the pKa dictates its charge state at a given pH, which profoundly affects its solubility, permeability, and target binding. Potentiometric titration is a reliable method for its determination.

Protocol:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low, and then dilute it with water to a known concentration.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the pKa can be determined from the first derivative of the titration curve, where the equivalence point is the maximum.

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound, serving as a crucial tool for structural confirmation.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy will confirm the carbon-hydrogen framework of the molecule. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the ¹H NMR spectrum (typically >10 ppm). [5]The aromatic protons will show characteristic splitting patterns, and the methyl group will appear as a singlet. ¹³C NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy will identify the key functional groups. A broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹ are characteristic of a carboxylic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern can also provide further structural information. [1]

Conclusion

This compound is a compound with significant potential in drug discovery, owing to its quinoline-4-carboxylic acid scaffold. While experimental data is currently lacking, this guide provides a robust framework for its investigation. The predicted physicochemical properties suggest that it is a lipophilic, weakly acidic compound with low aqueous solubility. The proposed Doebner synthesis offers a viable route for its preparation. The detailed experimental protocols outlined herein provide a clear path for the empirical determination of its key physicochemical properties, enabling a comprehensive understanding of its behavior and facilitating its further development as a potential therapeutic agent. The validation of these predicted properties through rigorous experimentation is a critical next step in advancing the scientific understanding of this promising molecule.

References

  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
  • Frontiers in Pharmacology. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at: [Link]

  • ACS Publications. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Chemicalize. (n.d.). Calculations - Instant Cheminformatics Solutions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Available at: [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Available at: [Link]

  • PubMed Central (PMC). (n.d.). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]

  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available at: [Link]

  • Chemistry LibreTexts. (2021). 4.3: Melting Point Determination Procedure. Available at: [Link]

  • University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available at: [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available at: [Link]

  • ResearchGate. (2012). (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Available at: [Link]

  • PubChem. (n.d.). 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. Available at: [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • The Journal of Organic Chemistry. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

  • University of Calgary. (n.d.). Melting point determination. Available at: [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • ChemRxiv. (2020). Using atomic charges to describe the pKa of carboxylic acids. Available at: [Link]

  • Mediterranean Journal of Chemistry. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Available at: [Link]

  • Chemical Papers. (1991). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Available at: [Link]

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Sources

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid mechanism of action speculation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Speculative Mechanism of Action of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous approved therapeutic agents.[1][2] This technical guide delves into the speculative mechanisms of action for the novel compound, this compound. While direct experimental data on this specific molecule is not yet publicly available, by drawing parallels with structurally similar compounds and the broader class of quinoline-4-carboxylic acids, we can posit several plausible biological targets and pathways. This document aims to provide a robust theoretical framework to guide future research and experimental validation, grounded in established scientific principles and supported by authoritative references. We will explore potential roles in oncology, infectious diseases, and inflammatory conditions, offering detailed experimental protocols to systematically investigate these hypotheses.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

Quinoline derivatives have a rich history in medicinal chemistry, with applications ranging from antimalarial agents like chloroquine to anticancer therapies.[1][2] The quinoline-4-carboxylic acid core, in particular, has been a fertile ground for the discovery of potent bioactive molecules. The carboxylic acid moiety at the 4-position is often a critical pharmacophore, engaging in key interactions with biological targets. The substituents at the 2 and 8 positions of the quinoline ring, in this case, a 3-methylphenyl group and a chlorine atom respectively, are expected to significantly modulate the compound's physicochemical properties, target specificity, and overall pharmacological profile.

Speculative Mechanisms of Action

Based on a comprehensive analysis of the existing literature on quinoline derivatives, we propose three primary, plausible mechanisms of action for this compound.

Hypothesis 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH) and Pyrimidine Biosynthesis

A significant body of evidence points to quinoline-4-carboxylic acid derivatives as inhibitors of Dihydroorotate Dehydrogenase (DHODH).[3] DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[3] Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, thereby arresting cell proliferation. This mechanism is particularly relevant for rapidly dividing cells, such as cancer cells and activated lymphocytes, making DHODH an attractive target for anticancer and anti-inflammatory therapies.[3]

Causality: The carboxylic acid at the 4-position of the quinoline ring is a key feature for interaction with the DHODH active site, often forming a salt bridge with a positively charged residue like arginine.[3] The lipophilic 2-(3-methylphenyl) and 8-chloro substituents likely contribute to hydrophobic interactions within the binding pocket, enhancing potency and selectivity.

Signaling Pathway Diagram:

DHODH_Inhibition_Pathway Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP DNA_RNA_Synthesis DNA/RNA Synthesis UMP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Compound This compound Compound->DHODH Inhibition

Caption: Proposed inhibition of the de novo pyrimidine biosynthesis pathway.

Experimental Validation Protocol:

Experiment Methodology Expected Outcome
DHODH Enzyme Inhibition Assay Recombinant human DHODH enzyme activity is measured spectrophotometrically by monitoring the reduction of a dye (e.g., DCIP) in the presence of the compound.A dose-dependent decrease in DHODH activity, allowing for the determination of an IC50 value.
Cell Proliferation Assay A panel of cancer cell lines (e.g., A549, HCT116) are treated with the compound. Cell viability is assessed using MTT or CellTiter-Glo assays.Inhibition of cell proliferation, particularly in rapidly dividing cell lines.
Uridine Rescue Experiment Proliferation assays are repeated in the presence of exogenous uridine.The cytotoxic effects of the compound should be reversed by uridine supplementation, confirming the targeting of the pyrimidine biosynthesis pathway.[3]
Cell Cycle Analysis Treated cells are stained with propidium iodide and analyzed by flow cytometry.Arrest of the cell cycle at the S-phase, consistent with the inhibition of DNA synthesis.[3]
Hypothesis 2: Targeting Sirtuin 3 (SIRT3) in Cancer Metabolism

Recent studies have identified 2-phenyl-quinoline-4-carboxylic acid derivatives as potent and selective inhibitors of SIRT3, a mitochondrial NAD+-dependent deacetylase.[4] SIRT3 plays a crucial role in regulating mitochondrial function and metabolism, and its inhibition has emerged as a promising strategy in cancer therapy.[4] Inhibition of SIRT3 can lead to cell cycle arrest and differentiation in certain cancer types, such as leukemia.[4]

Causality: The 2-phenylquinoline-4-carboxylic acid scaffold has been shown to fit into the active site of SIRT3. The specific substitutions on the phenyl ring and the quinoline core, such as the 3-methyl group and the 8-chloro group, could enhance the binding affinity and selectivity for SIRT3 over other sirtuin isoforms.

Signaling Pathway Diagram:

SIRT3_Inhibition_Pathway Compound This compound SIRT3 SIRT3 Compound->SIRT3 Inhibition Mitochondrial_Proteins Mitochondrial Proteins (e.g., SOD2, IDH2) SIRT3->Mitochondrial_Proteins Deacetylation Acetylation Increased Acetylation Mitochondrial_Dysfunction Mitochondrial Dysfunction Acetylation->Mitochondrial_Dysfunction ROS Increased ROS Mitochondrial_Dysfunction->ROS Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Mitochondrial_Dysfunction->Cell_Cycle_Arrest Differentiation Cell Differentiation Mitochondrial_Dysfunction->Differentiation

Caption: Speculative pathway of SIRT3 inhibition and its downstream effects.

Experimental Validation Protocol:

Experiment Methodology Expected Outcome
Sirtuin Inhibition Assay The inhibitory activity of the compound against recombinant SIRT1, SIRT2, and SIRT3 is measured using a fluorometric assay.Selective inhibition of SIRT3 with a lower IC50 value compared to SIRT1 and SIRT2.[4]
Western Blot Analysis Cancer cells (e.g., leukemic cell lines) are treated with the compound, and the acetylation status of known SIRT3 substrates (e.g., SOD2, IDH2) is assessed by Western blot.Increased acetylation of SIRT3 target proteins in a dose-dependent manner.
Mitochondrial ROS Measurement Intracellular reactive oxygen species (ROS) levels in treated cells are measured using fluorescent probes like MitoSOX Red.An increase in mitochondrial ROS levels, indicative of mitochondrial dysfunction.
Cell Differentiation Assay For relevant cancer types like leukemia, markers of differentiation (e.g., CD11b, CD14) are measured by flow cytometry after compound treatment.Induction of cell differentiation markers.[4]
Hypothesis 3: Broad-Spectrum Antiviral Activity

The quinoline scaffold is present in several antiviral compounds, and various substituted quinolines have demonstrated antiviral properties against a range of viruses.[5][6] The proposed mechanisms often involve interference with viral replication, such as the inhibition of viral RNA transcription and replication, or disruption of early stages of the viral life cycle.[5][6]

Causality: The planar aromatic structure of the quinoline ring allows for intercalation into viral nucleic acids or interaction with viral enzymes. The specific substitutions on the quinoline core can enhance these interactions and confer selectivity for viral targets over host cellular machinery.

Experimental Workflow Diagram:

Antiviral_Screening_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Cell_Culture Host Cell Culture Virus_Infection Virus Infection (e.g., Influenza, Dengue) Cell_Culture->Virus_Infection Compound_Treatment Treatment with Compound Virus_Infection->Compound_Treatment CPE_Assay Cytopathic Effect (CPE) Assay Compound_Treatment->CPE_Assay Viability_Assay Cell Viability Assay (CC50) Compound_Treatment->Viability_Assay Plaque_Reduction Plaque Reduction Assay (IC50) CPE_Assay->Plaque_Reduction Time_of_Addition Time-of-Addition Assay qRT_PCR qRT-PCR for Viral RNA Time_of_Addition->qRT_PCR Western_Blot Western Blot for Viral Proteins Time_of_Addition->Western_Blot Plaque_Reduction->Time_of_Addition

Caption: A generalized workflow for antiviral activity screening and mechanism of action studies.

Experimental Validation Protocol:

Experiment Methodology Expected Outcome
Antiviral Screening A panel of viruses (e.g., influenza, dengue, coronaviruses) are used to infect susceptible host cells in the presence of the compound. Antiviral activity is determined by measuring the reduction in viral-induced cytopathic effect (CPE) or by plaque reduction assays.A significant reduction in viral replication, yielding an IC50 value.
Time-of-Addition Assay The compound is added at different time points pre- and post-infection to determine which stage of the viral life cycle is inhibited (e.g., entry, replication, egress).Inhibition at a specific stage of the viral life cycle will provide clues to the mechanism.
Viral RNA/Protein Quantification Viral RNA and protein levels in infected cells treated with the compound are quantified using qRT-PCR and Western blotting, respectively.A dose-dependent reduction in viral RNA and protein synthesis would suggest inhibition of replication.[6]

Additional Plausible Mechanisms

While the above hypotheses are considered the most probable, other mechanisms associated with the quinoline scaffold warrant consideration:

  • Antimalarial Activity: Quinolines are famous for their antimalarial properties. The compound could potentially inhibit parasite growth through mechanisms like interference with heme detoxification or inhibition of essential parasitic enzymes like translation elongation factor 2 (PfEF2), as seen with other quinoline derivatives.[7][8]

  • Antibacterial and Antifungal Activity: Many quinoline derivatives exhibit broad-spectrum antimicrobial activity.[9] The compound could disrupt microbial cell membranes or inhibit essential bacterial or fungal enzymes.

  • Tyrosine Kinase Inhibition: The quinoline scaffold is a common feature in tyrosine kinase inhibitors used in cancer therapy.[2] The compound could potentially inhibit the activity of specific tyrosine kinases involved in cancer cell signaling.

  • Metal Chelation: The arrangement of the nitrogen atom and the carboxylic acid in the quinoline core could facilitate the chelation of divalent metal ions, which may be crucial for the function of certain enzymes, thereby inhibiting their activity.[10]

Conclusion and Future Directions

This compound represents a promising chemical entity with the potential for diverse pharmacological activities. The speculative mechanisms of action outlined in this guide, particularly the inhibition of DHODH and SIRT3, offer compelling avenues for further investigation in the fields of oncology and immunology. The proposed experimental protocols provide a clear and logical framework for validating these hypotheses and elucidating the precise molecular targets of this novel compound. A systematic and rigorous investigation into its biological effects will be crucial in determining its therapeutic potential and paving the way for future drug development efforts.

References

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Sources

The Dawn of a New Antibacterial Era: A Technical Guide to the Early Discovery and Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acids represent a cornerstone in the edifice of modern antibacterial chemotherapy. Their journey from an accidental discovery to a versatile synthetic scaffold highlights a fascinating interplay of serendipity and rational drug design. This in-depth technical guide provides a comprehensive exploration of the seminal moments in the history of these compounds, detailing their initial discovery and the foundational synthetic methodologies that brought them to the forefront of medicinal chemistry. We will delve into the mechanistic underpinnings of key name reactions, provide detailed experimental protocols, and analyze the early structure-activity relationships that guided the development of the first generation of quinolone antibiotics. This guide is intended to serve as a valuable resource for researchers, offering not only historical context but also practical, field-proven insights into the chemistry that launched a new era in the fight against bacterial infections.

The Serendipitous Spark: An Unexpected Discovery

The story of quinoline-4-carboxylic acids as therapeutic agents does not begin with a targeted search, but rather as an intriguing byproduct. The quinoline core itself was first isolated from coal tar in 1834, but its medicinal potential remained largely untapped for over a century.[1] The pivotal moment arrived in the 1960s, during the synthesis of the antimalarial drug chloroquine. Researchers at Sterling-Winthrop Research Institute, led by George Lesher, identified an impurity that exhibited modest antibacterial activity.[2][3] This "impurity" was a quinolone derivative, and its unexpected biological activity sparked a new avenue of research that would ultimately lead to a major class of antibiotics.

This initial observation led to a more systematic investigation of quinoline and naphthyridine analogs, culminating in the synthesis of nalidixic acid in 1962.[4][5] Nalidixic acid, a 1,8-naphthyridine-3-carboxylic acid, is considered the first clinically useful quinolone antibiotic and the progenitor of the entire class.[2] Its development marked a significant breakthrough, providing a new weapon against Gram-negative bacteria, particularly for the treatment of urinary tract infections.[5] The journey from a curious byproduct to a clinically effective drug underscores the importance of keen observation and the willingness to explore unexpected scientific findings.

Foundational Synthesis Methodologies

The construction of the quinoline-4-carboxylic acid scaffold has been achieved through several elegant and enduring named reactions. These methods, developed in the late 19th and early 20th centuries, remain fundamental to the synthesis of this important heterocyclic system.

The Doebner Reaction: A Three-Component Condensation

First reported by Oskar Doebner in 1887, this reaction provides a direct route to 2-substituted quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid, typically under acidic conditions.

Causality Behind Experimental Choices: The Doebner reaction's power lies in its convergent nature, allowing for the rapid assembly of the quinoline core from readily available starting materials. The choice of an acid catalyst is crucial for promoting both the initial imine formation between the aniline and aldehyde and the subsequent cyclization. The pyruvic acid serves as the three-carbon component that ultimately forms part of the pyridine ring of the quinoline system.

Experimental Protocol: Synthesis of 2-phenylquinoline-4-carboxylic acid

  • Step 1: In a round-bottom flask equipped with a reflux condenser, a mixture of aniline (10 mmol), benzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL) is prepared.

  • Step 2: Concentrated hydrochloric acid (1 mL) is carefully added to the mixture.

  • Step 3: The reaction mixture is heated to reflux for 4-6 hours, during which time a precipitate may form.

  • Step 4: After cooling to room temperature, the precipitate is collected by filtration, washed with cold ethanol, and then with water to remove any unreacted starting materials and inorganic salts.

  • Step 5: The crude product is recrystallized from ethanol or acetic acid to yield pure 2-phenylquinoline-4-carboxylic acid.

Quantitative Data: Representative Yields for the Doebner Reaction

Aniline DerivativeAldehyde DerivativeYield (%)
AnilineBenzaldehyde75-85
p-Toluidinep-Chlorobenzaldehyde70-80
m-Anisidine2-Naphthaldehyde65-75

Yields are approximate and can vary based on reaction scale and purification methods.

Mechanism of the Doebner Reaction

Doebner_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Michael Addition cluster_3 Step 3: Cyclization & Oxidation Aniline Aniline Imine Schiff Base (Imine) Aniline->Imine + Aldehyde, -H2O Aldehyde Aldehyde Adduct Michael Adduct Imine->Adduct + Pyruvic Acid Enol PyruvicAcid Pyruvic Acid (Enol form) Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-carboxylic acid Dihydroquinoline->Quinoline Oxidation Pfitzinger_Mechanism cluster_1 Step 1: Isatin Ring Opening cluster_2 Step 2: Condensation cluster_3 Step 3: Cyclization & Dehydration Isatin Isatin IsatinicAcid Isatinic Acid Salt Isatin->IsatinicAcid + Base (e.g., KOH) Enamine Enamine Intermediate IsatinicAcid->Enamine + Carbonyl Compound Ketone Carbonyl Compound CyclizedIntermediate Cyclized Intermediate Enamine->CyclizedIntermediate Intramolecular Cyclization Quinoline Quinoline-4-carboxylic acid CyclizedIntermediate->Quinoline - H2O

Pfitzinger Reaction Mechanism Overview
The Combes Synthesis: Aniline and β-Diketones

The Combes synthesis, reported by Alphonse Combes in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone to produce 2,4-disubstituted quinolines.

Causality Behind Experimental Choices: This reaction relies on the initial formation of a β-amino-α,β-unsaturated ketone (an enaminone) from the reaction of the aniline and the β-diketone. The strong acid catalyst then protonates a carbonyl group, facilitating an intramolecular electrophilic attack on the aniline ring to form the quinoline system. Concentrated sulfuric acid is a common choice of catalyst due to its strong dehydrating properties, which drive the reaction towards completion.

Experimental Protocol: Synthesis of 2,4-dimethylquinoline

  • Step 1: Aniline (10 mmol) and acetylacetone (12 mmol) are mixed in a flask.

  • Step 2: The mixture is cooled in an ice bath, and concentrated sulfuric acid (10 mL) is added slowly with stirring.

  • Step 3: The reaction mixture is then heated on a water bath at 100°C for 15-30 minutes.

  • Step 4: After cooling, the mixture is carefully poured onto crushed ice and neutralized with a concentrated sodium hydroxide solution.

  • Step 5: The product often separates as an oil, which can be extracted with an organic solvent like ether or dichloromethane.

  • Step 6: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or chromatography.

Mechanism of the Combes Synthesis

Combes_Mechanism cluster_1 Step 1: Enaminone Formation cluster_2 Step 2: Acid-Catalyzed Cyclization cluster_3 Step 3: Dehydration Aniline Aniline Enaminone Enaminone Intermediate Aniline->Enaminone + β-Diketone, -H2O Diketone β-Diketone ProtonatedEnaminone Protonated Enaminone Enaminone->ProtonatedEnaminone + H+ CyclizedIntermediate Cyclized Intermediate ProtonatedEnaminone->CyclizedIntermediate Intramolecular Electrophilic Aromatic Substitution Quinoline 2,4-Disubstituted Quinoline CyclizedIntermediate->Quinoline - H2O, -H+ Gould_Jacobs_Mechanism cluster_1 Step 1: Condensation cluster_2 Step 2: Thermal Cyclization cluster_3 Step 3 & 4: Hydrolysis & Decarboxylation Aniline Aniline Anilinomethylenemalonate Anilinomethylenemalonate Aniline->Anilinomethylenemalonate + EMME, -EtOH EMME EMME QuinoloneEster 4-Hydroxyquinoline-3-carboxylate Anilinomethylenemalonate->QuinoloneEster Heat (~250°C) QuinoloneAcid 4-Hydroxyquinoline-3-carboxylic acid QuinoloneEster->QuinoloneAcid 1. NaOH, H2O 2. H+ Hydroxyquinoline 4-Hydroxyquinoline QuinoloneAcid->Hydroxyquinoline Heat, -CO2

Sources

A Theoretical Exploration of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical analysis of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid, a promising candidate in the landscape of medicinal chemistry. Leveraging the well-established biological significance of the quinoline scaffold, this document delves into the molecular architecture, electronic properties, and potential pharmacokinetics of this specific derivative through advanced computational methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of novel quinoline-based compounds.

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties[1][2][3]. The functionalization of this scaffold allows for the fine-tuning of its pharmacological profile. The title compound, this compound, incorporates several key features: a chloro group at position 8, a 3-methylphenyl (m-tolyl) group at position 2, and a carboxylic acid at position 4. These substitutions are anticipated to modulate the molecule's steric, electronic, and pharmacokinetic properties, making it a compelling subject for theoretical investigation.

I. Molecular Architecture and Synthesis Strategy

While a definitive crystal structure for this compound is not yet publicly available, its molecular geometry can be reliably predicted using computational methods. The structure is characterized by a planar quinoline core, with the 3-methylphenyl and carboxylic acid groups likely twisted out of this plane to minimize steric hindrance. This dihedral angle between the quinoline and phenyl rings is a common feature in related structures[1][4][5].

The synthesis of this compound can be conceptually approached through well-established reactions for forming the quinoline-4-carboxylic acid core, most notably the Doebner and Pfitzinger reactions[2].

Conceptual Synthesis via Doebner Reaction:

A plausible synthetic route would involve a three-component reaction between 2-chloroaniline, 3-methylbenzaldehyde, and pyruvic acid. This approach, a modification of the classical Doebner reaction, offers a direct and versatile method for constructing the substituted quinoline-4-carboxylic acid skeleton[2][6].

Experimental Protocol: Doebner-type Synthesis

  • Imine Formation: Equimolar amounts of 2-chloroaniline and 3-methylbenzaldehyde are refluxed in a suitable solvent (e.g., ethanol or acetonitrile), often with an acid catalyst like BF₃·THF, to form the corresponding Schiff base (imine)[2].

  • Addition of Pyruvic Acid: Pyruvic acid is then added to the reaction mixture.

  • Cyclization and Oxidation: The mixture is heated to induce cyclization and subsequent oxidation, which in some cases occurs spontaneously via a hydrogen-transfer mechanism, to yield the final product, this compound[2].

  • Purification: The product can be purified by recrystallization from an appropriate solvent system.

G cluster_reactants Reactants cluster_process Doebner Reaction 2-chloroaniline 2-Chloroaniline imine Imine Formation 2-chloroaniline->imine 3-methylbenzaldehyde 3-Methylbenzaldehyde 3-methylbenzaldehyde->imine pyruvic_acid Pyruvic Acid cycloaddition Cycloaddition & Dehydration imine->cycloaddition + Pyruvic Acid oxidation Oxidation (Hydrogen Transfer) cycloaddition->oxidation product 8-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid oxidation->product

II. Theoretical Analysis: Unveiling Molecular Properties

To predict the physicochemical and biological properties of this compound, a suite of computational studies is proposed. These theoretical investigations provide critical insights that can guide experimental work and drug development efforts.

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules[7]. For the title compound, DFT calculations can provide valuable data on its stability, reactivity, and electronic characteristics.

Protocol: DFT Calculation Workflow

  • Structure Optimization: The 3D structure of the molecule is first optimized using a functional such as B3LYP with a basis set like 6-31G(d,p) to find the lowest energy conformation[7].

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to predict the infrared (IR) spectrum.

  • Electronic Properties: Key electronic properties are then calculated:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions and charge distribution.

G start Initial 3D Structure opt Geometry Optimization (e.g., B3LYP/6-31G) start->opt freq Frequency Calculation opt->freq props Property Calculation {HOMO-LUMO | MEP | NBO} freq->props results Optimized Geometry | Vibrational Spectra | Electronic Properties props->results

Expected DFT Insights:

ParameterPredicted Significance
HOMO-LUMO Gap A smaller energy gap suggests higher reactivity and potential for biological interactions.
MEP Map Will likely show negative potential around the carboxylic acid oxygen atoms and the quinoline nitrogen, indicating sites for hydrogen bonding.
NBO Charges Will quantify the electron-withdrawing effect of the chloro and carboxylic acid groups and the electron-donating nature of the methyl group.

Given the broad bioactivity of quinolines, molecular docking is an essential tool to predict the binding affinity and interaction patterns of this compound with various biological targets[8][9][10]. Potential targets could include bacterial DNA gyrase, viral enzymes, or protein kinases involved in cancer signaling pathways.

Protocol: Molecular Docking

  • Target Selection & Preparation: A protein target is selected (e.g., from the Protein Data Bank). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The DFT-optimized structure of the title compound is prepared by assigning appropriate atom types and charges.

  • Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to predict the binding poses of the ligand within the active site of the protein.

  • Analysis: The resulting poses are analyzed based on their binding energy scores and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) formed with key amino acid residues.

G cluster_prep Preparation p_prep Protein Target Preparation (PDB) dock Molecular Docking Simulation (e.g., AutoDock) p_prep->dock l_prep Ligand Preparation (DFT Optimized) l_prep->dock analysis Binding Pose & Energy Analysis dock->analysis result Interaction Profile (H-bonds, Hydrophobic, etc.) analysis->result

For any compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties. In silico ADMET prediction provides an early assessment of a molecule's drug-likeness, helping to identify potential liabilities before committing to costly experimental studies[11][12][13].

Protocol: In Silico ADMET Prediction

  • Input: The simplified molecular-input line-entry system (SMILES) or 3D structure of the compound is submitted to an ADMET prediction server (e.g., SwissADME, ProTox-II)[11].

  • Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties.

  • Analysis: The results are analyzed against established criteria for oral bioavailability and drug-likeness, such as Lipinski's Rule of Five.

Key ADMET Parameters for Evaluation:

PropertyDesired Outcome for Oral DrugsRationale
Molecular Weight < 500 g/mol Affects absorption and distribution.
LogP (Lipophilicity) < 5A measure of hydrophobicity, crucial for membrane permeability.
Hydrogen Bond Donors < 5Influences solubility and binding.
Hydrogen Bond Acceptors < 10Influences solubility and binding.
Aqueous Solubility HighEssential for absorption from the GI tract.
CYP450 Inhibition No/LowPredicts potential for drug-drug interactions.
Predicted Toxicity LowEarly flag for potential safety issues.
III. Conclusion and Future Directions

The theoretical studies outlined in this guide provide a robust framework for evaluating this compound as a potential therapeutic agent. By combining DFT calculations, molecular docking, and ADMET predictions, researchers can gain a deep understanding of its molecular properties and biological potential before embarking on extensive laboratory synthesis and testing. The insights derived from these computational models are invaluable for prioritizing lead compounds and accelerating the drug discovery pipeline. The next logical steps would involve the synthesis of the compound and in vitro validation of the predicted biological activities.

References

  • E. F. E. et al. (2013). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1842. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Available at: [Link]

  • Nishikawa, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(24), 12791–12799. Available at: [Link]

  • Prasanna, R. S., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9674–9689. Available at: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Available at: [Link]

  • Unknown Author. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Semantic Scholar. Available at: [Link]

  • Unknown Author. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. ResearchGate. Available at: [Link]

  • Nishikawa, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • Unknown Author. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • Unknown Author. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. ThaiScience. Available at: [Link]

  • Youssef, A. M. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(4), 253-256. Available at: [Link]

  • Unknown Author. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Zhang, W., et al. (2015). Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][8][14]triazolo[4,3-a]pyridine. Molecules, 20(10), 18365–18376. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC. Available at: [Link]

  • Unknown Author. (n.d.). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. Available at: [Link]

  • Unknown Author. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

  • Unknown Author. (n.d.). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Kumar, S. S., et al. (2012). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2950. Available at: [Link]

  • Unknown Author. (2018). Docking Studies on Novel Analogues of 8-ChloroQuinolones against Staphylococcus aureus. ResearchGate. Available at: [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. PubChem. Available at: [Link]

  • Venkata Rao, C., et al. (2010). Synthesis and biological activity of 8-chloro-[1][8][14]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. Available at: [Link]

  • Koba, M., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. International Journal of Molecular Sciences, 23(23), 15303. Available at: [Link]

  • Sowmya, V., et al. (2015). The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o396–o397. Available at: [Link]

  • Unknown Author. (n.d.). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery (RSC Publishing). Available at: [Link]

  • Unknown Author. (n.d.). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid belongs to the quinoline carboxylic acid class, a scaffold of significant interest in medicinal chemistry and materials science due to its diverse biological activities, including potential applications as antimicrobial and anticancer agents.[1][2] Unambiguous structural confirmation and purity assessment are paramount for any downstream application, from biological screening to clinical development. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from closely related analogues to construct a predictive and practical framework for its characterization. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offering field-proven insights into the causality behind experimental choices and data interpretation.

Molecular Structure and Synthetic Considerations

The foundational step in any spectroscopic analysis is understanding the target molecule's structure and its likely synthetic origin.

Chemical Structure

The molecule consists of a quinoline core, which is substituted at position 8 with a chlorine atom, at position 2 with a 3-methylphenyl (m-tolyl) group, and at position 4 with a carboxylic acid.

Caption: Structure of this compound.

Synthetic Context: The Pfitzinger Reaction

Quinoline-4-carboxylic acids are commonly synthesized via the Pfitzinger reaction.[3][4] This involves the condensation of an isatin derivative (in this case, 7-chloroisatin) with a carbonyl compound containing an α-methylene group (3-methylacetophenone).

Pfitzinger_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 7-Chloroisatin 7-Chloroisatin Target Molecule Target Molecule 7-Chloroisatin->Target Molecule 3-Methylacetophenone 3-Methylacetophenone 3-Methylacetophenone->Target Molecule Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Target Molecule Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Heat Heat

Caption: Simplified workflow of the Pfitzinger synthesis route.

Expert Insight: Awareness of the synthetic route is critical for the analytical scientist. Incomplete reaction or side reactions could leave starting materials or isomeric byproducts. Therefore, when analyzing spectra, one should be vigilant for trace signals corresponding to 7-chloroisatin or 3-methylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, we expect distinct regions in the ¹H spectrum corresponding to the quinoline core, the methylphenyl group, and the carboxylic acid proton.

Predicted ¹H NMR Spectrum

The spectrum is best recorded in a solvent like DMSO-d₆, which can exchange with the acidic proton of the carboxylic acid, making it observable.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~13-14Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
~8.4-8.6Singlet1HH3The proton at C3 is a singlet as it has no adjacent protons. Its position in the quinoline ring results in a downfield shift.
~8.2-8.3Doublet1HH5This proton is deshielded by the aromatic system and the nearby nitrogen. It will be split by H6.
~8.0-8.1Doublet1HH7This proton is ortho to the electron-withdrawing chlorine atom, causing a significant downfield shift. It will be split by H6.
~7.8-7.9Triplet1HH6This proton is coupled to both H5 and H7, resulting in a triplet or doublet of doublets.
~7.5-7.7Multiplet2HPhenyl H2', H6'Protons on the 3-methylphenyl ring. These protons are ortho to the point of attachment and will be shifted downfield.
~7.3-7.4Multiplet2HPhenyl H4', H5'The remaining protons on the 3-methylphenyl ring.
~2.4-2.5Singlet3HCH₃The methyl group protons will appear as a singlet in the upfield region.

Self-Validation: The integration of the signals must correspond to the number of protons in the table (1H, 1H, 1H, 1H, 1H, 2H, 2H, 3H). The observed splitting patterns (doublets, triplets, etc.) must be consistent with the predicted neighboring protons.

Predicted ¹³C NMR Spectrum
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~167-170C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~155-158C2Carbon attached to the phenyl group and nitrogen.
~148-150C8aQuaternary carbon of the quinoline ring fused to the benzene part.
~140-145C4Carbon bearing the carboxylic acid group.
~138-140Phenyl C1', C3'Quaternary carbons of the phenyl ring.
~135-137C8Carbon attached to the chlorine atom, deshielded by the halogen.
~125-132Aromatic CHMultiple signals corresponding to the remaining CH carbons of the quinoline and phenyl rings.
~118-120C3The C3 carbon of the quinoline ring.
~21-22CH₃The methyl carbon appears significantly upfield.
Standard NMR Acquisition Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled experiment (e.g., zgpg30).

    • Set a spectral width of approximately 240 ppm.

    • Use a relaxation delay of 2 seconds.

    • Acquire several thousand scans as ¹³C has low natural abundance.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺˙): The calculated monoisotopic mass is 297.0505 for C₁₇H₁₂ClNO₂. A key feature will be the M+2 peak at m/z 299, which should be approximately one-third the intensity of the M⁺˙ peak, a characteristic isotopic signature for a molecule containing one chlorine atom.

  • Key Fragmentation Pathways: Quinoline-4-carboxylic acids typically undergo characteristic fragmentation.[5]

    • Loss of COOH: A prominent fragment at [M - 45]⁺ (m/z 252) due to the loss of the carboxyl radical.

    • Loss of CO₂: A fragment at [M - 44]⁺˙ (m/z 253) from the loss of carbon dioxide.

    • Loss of HCN: The quinoline ring itself can lose HCN (27 Da), leading to further fragmentation of the m/z 252 ion.[5]

MS_Fragmentation M⁺˙ (m/z 297/299) M⁺˙ (m/z 297/299) m/z 252/254 [M - COOH]⁺ M⁺˙ (m/z 297/299)->m/z 252/254 - •COOH m/z 253/255 [M - CO₂]⁺˙ M⁺˙ (m/z 297/299)->m/z 253/255 - CO₂ Further Fragments Further Fragments m/z 252/254->Further Fragments - HCN

Caption: Predicted major fragmentation pathways in EI-MS.

Standard ESI-MS Protocol (for LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or TOF).

  • Positive Ion Mode: The nitrogen on the quinoline ring can be protonated. Expect to see the [M+H]⁺ ion at m/z 298.0584 .

  • Negative Ion Mode: The carboxylic acid can be deprotonated. Expect to see the [M-H]⁻ ion at m/z 296.0427 .

  • High-Resolution MS (HRMS): Acquisition on a TOF or Orbitrap instrument is crucial. The experimentally measured mass should be within 5 ppm of the calculated exact mass to confirm the elemental formula.

Infrared (IR) and UV-Visible Spectroscopy

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700-1725C=O stretchCarboxylic Acid
~1500-1600C=C and C=N stretchAromatic Rings
~1300C-O stretchCarboxylic Acid
750-850C-H out-of-plane bendAromatic Substitution
700-800C-Cl stretchAryl Halide

Experimental Protocol (ATR-IR):

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Predicted UV-Visible Spectrum

The extended conjugated system of the quinoline ring gives rise to characteristic electronic absorptions.

  • π → π* transitions: Expect strong absorption bands in the range of 230-280 nm.

  • n → π* transitions: A weaker, longer-wavelength absorption band may be observed above 300 nm, arising from the non-bonding electrons on the nitrogen atom.[6]

Experimental Protocol:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

  • Record the absorbance spectrum from approximately 200 nm to 500 nm.

Summary and Conclusion

This guide presents a predictive spectroscopic profile for this compound. The combination of these analytical techniques provides a self-validating system for structural confirmation.

TechniqueKey Expected Features
¹H NMR Signals for aromatic, carboxylic, and methyl protons with specific splitting patterns and integrations.
¹³C NMR Distinct signals for carbonyl, aromatic, and aliphatic carbons.
Mass Spec. Molecular ion at m/z 297 with a characteristic M+2 peak for chlorine. Fragmentation via loss of COOH and CO₂.
IR Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (~1700 cm⁻¹), and C-Cl stretch (700-800 cm⁻¹).
UV-Vis Strong absorptions in the 230-280 nm range and a weaker absorption above 300 nm.

Authoritative Grounding: The predictions herein are based on fundamental spectroscopic principles and comparative analysis of published data for structurally related quinoline derivatives.[1][3][5][6][7] For definitive proof, these predicted data must be confirmed by acquiring experimental spectra on a pure, synthesized sample. This multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the structural elucidation of novel chemical entities.

References

  • Fazal, E., Jasinski, J. P., et al. (2014). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Acta Crystallographica Section E, E70, o145. [Link]

  • Al-Qawasmeh, R. A., Khanfar, M. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E, E68, o2892. [Link]

  • PubChem. (n.d.). 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bavetsias, V., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Gzella, A., et al. (1993). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. [Link]

  • Zard, S. Z., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Amerigo Scientific. (n.d.). 8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. ResearchGate. Retrieved from [Link]

  • Hamed, E. A., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(5), 340-342. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Sobhani, S., Zarifi, F., & Skibsted, J. (2017). Supporting Information: Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst... The Royal Society of Chemistry. [Link]

Sources

Deconvoluting the Mechanism: A Technical Guide to Identifying Biological Targets of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast range of biological activities.[1] The specific derivative, 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid, represents a novel chemical entity with significant, yet uncharacterized, therapeutic potential. The absence of direct biological data for this compound necessitates a predictive and systematic approach to target identification. This guide provides a comprehensive framework for researchers and drug development professionals to elucidate its mechanism of action. Drawing upon structure-activity relationships of analogous compounds, we posit that histone deacetylases (HDACs) and protein kinases are primary, high-probability target classes. We present a logical, multi-tiered experimental workflow, from initial computational prediction and broad-spectrum screening to specific biochemical and cellular target validation assays, designed to systematically identify and confirm the biological targets of this promising compound.

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, is a common motif in pharmacologically active compounds, valued for its rigid structure and versatile synthetic accessibility.[1] Derivatives of quinoline have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, antimalarial, and antimicrobial activities.[2]

The 2-phenylquinoline-4-carboxylic acid core, of which our subject compound is a derivative, is particularly noteworthy. The phenyl group at the 2-position and the carboxylic acid at the 4-position are critical determinants of biological activity, influencing how the molecule interacts with protein targets.[3] Recent studies have strongly implicated this specific scaffold in the inhibition of key enzyme families crucial to disease pathology.

Primary Hypothesized Target Classes: An Evidence-Based Approach

While direct biological data for this compound is not yet available, analysis of structurally similar compounds allows for the formulation of strong, evidence-based hypotheses.

Histone Deacetylases (HDACs)

A compelling study has identified derivatives of 2-phenylquinoline-4-carboxylic acid as novel and potent inhibitors of histone deacetylases (HDACs).[4][5][6] HDACs are critical epigenetic regulators that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Their aberrant activity is a hallmark of many cancers, making them a validated target for oncology drug development.[6]

The 2-phenylquinoline-4-carboxylic acid moiety in these inhibitors acts as a "cap" group, forming significant hydrophobic interactions within the active site of the enzyme.[4][5][6] The specific substitutions on the phenyl ring influence potency and isoform selectivity. This structural precedent makes HDACs, particularly class I HDACs like HDAC3, a primary hypothetical target for this compound.[4][5]

Protein Kinases

The quinoline scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[7][8][9] Numerous FDA-approved kinase inhibitors incorporate a quinoline core, targeting critical nodes in signaling pathways that drive cancer cell proliferation and survival.[7] Kinases such as EGFR, VEGFR, and those in the PI3K/AKT pathway are frequently modulated by quinoline-based compounds.[8][10] The planar, aromatic nature of the quinoline ring is adept at interacting with the ATP-binding pocket of many kinases. Therefore, it is highly probable that this compound exhibits inhibitory activity against one or more protein kinases.

Other Potential Targets

While HDACs and kinases represent the most probable target classes, the broad bioactivity of quinolines suggests other possibilities:

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme is essential for pyrimidine biosynthesis, and some quinoline-4-carboxylic acid analogs are potent DHODH inhibitors.[3][11]

  • Topoisomerases: Certain quinoline derivatives can function as topoisomerase inhibitors, disrupting DNA replication in cancer cells.[10]

A Systematic Workflow for Target Identification and Validation

To definitively identify the biological target(s) of this compound, a phased, hierarchical approach is recommended. This workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven validation, ensuring a high degree of scientific rigor.

Target_ID_Workflow cluster_0 Phase 1: Unbiased Screening cluster_1 Phase 2: Hypothesis-Driven Validation cluster_2 Phase 3: Cellular Target Engagement cluster_3 Outcome ThermalShift Differential Scanning Fluorimetry (DSF) BiochemAssay Biochemical Assays (e.g., HDAC Activity, Kinase Panels) ThermalShift->BiochemAssay Identifies Hit Proteins AffinityChrom Affinity Chromatography- Mass Spectrometry AffinityChrom->BiochemAssay Identifies Binding Partners SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) BiochemAssay->SPR Confirms Direct Inhibition CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA Quantifies Binding WesternBlot Western Blot (Downstream Pathway Modulation) CETSA->WesternBlot Confirms Target Engagement in Cells Target Validated Biological Target(s) WesternBlot->Target Validates Mechanism of Action

Caption: A hierarchical workflow for target identification and validation.

Experimental Protocols

The following protocols are detailed to provide a self-validating system for target identification, incorporating necessary controls and explaining the rationale behind key steps.

Phase 1: Unbiased Screening - Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method to identify protein targets that are stabilized by ligand binding. The principle relies on the fact that a protein's melting temperature (Tm) increases upon binding to a stabilizing ligand.

Protocol:

  • Protein Source: Prepare a cell lysate from a relevant cancer cell line (e.g., K562 leukemia cells, where HDAC inhibitors have shown activity[4]).

  • Reaction Setup: In a 96-well or 384-well PCR plate, combine the cell lysate, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the test compound (this compound) across a concentration gradient.

    • Rationale: The concentration gradient helps determine if the thermal shift is dose-dependent, a key indicator of a specific interaction.

  • Controls:

    • Vehicle Control: Lysate with DMSO (or the compound's solvent) only, to establish the baseline Tm of the proteome.

    • Positive Control: A known inhibitor for a suspected target (e.g., SAHA for HDACs) to validate the assay setup.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature (e.g., from 25°C to 95°C). Monitor the fluorescence increase as proteins unfold and bind the dye.

  • Data Analysis: Plot fluorescence versus temperature. The Tm is the midpoint of the transition. A significant positive shift in Tm (ΔTm) in the presence of the compound suggests stabilization and binding. Hits would then be identified using proteomic techniques like 2D-gel electrophoresis or mass spectrometry on the stabilized proteins.

Phase 2: Hypothesis-Driven Validation - HDAC Activity Assay

Based on the strong structural homology, a direct biochemical assay against HDAC enzymes is a critical next step.

Protocol:

  • Enzyme & Substrate: Use recombinant human HDAC enzymes (specifically HDAC1, 2, 3, and 6 to assess isoform selectivity) and a corresponding fluorogenic substrate.

  • Reaction: Incubate the HDAC enzyme with the test compound at various concentrations.

  • Initiation: Add the acetylated fluorogenic substrate. The enzyme will deacetylate the substrate.

  • Development: Add a developer solution that proteolytically cleaves the deacetylated substrate, releasing the fluorophore.

  • Detection: Measure the fluorescence signal using a plate reader. The signal is proportional to enzyme activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. A low micromolar or nanomolar IC₅₀ indicates potent inhibition.

Hypothetical Target Assay Type Key Parameter Interpretation of Positive Result
HDAC3 Fluorogenic Activity AssayIC₅₀Low µM or nM value indicates potent enzymatic inhibition.
Protein Kinase (e.g., ABL) ADP-Glo™ Kinase AssayIC₅₀Low µM or nM value indicates potent enzymatic inhibition.
Any Binding Protein Surface Plasmon ResonanceKD (dissociation constant)Low KD value (e.g., < 1 µM) confirms direct, high-affinity binding.
Phase 3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA)

Confirming that the compound binds its target within the complex environment of a living cell is paramount. CETSA is the gold-standard method for this purpose.

Protocol:

  • Cell Treatment: Treat intact cancer cells (e.g., MCF-7 breast cancer cells) with either the vehicle (DMSO) or this compound.

  • Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 64°C).

    • Rationale: Ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation and aggregation.

  • Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

  • Protein Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against temperature. A rightward shift in the melting curve for the compound-treated cells compared to the vehicle-treated cells provides definitive evidence of target engagement in a cellular context.

HDAC_Pathway Compound 8-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid HDAC3 HDAC3 Compound->HDAC3 INHIBITS Histones Histone Proteins HDAC3->Histones Removes Acetyl Group Transcription Gene Transcription (e.g., p21) Histones->Transcription REPRESSES AcetylatedHistones Acetylated Histones (Relaxed Chromatin) AcetylatedHistones->Transcription PROMOTES HAT HAT HAT->AcetylatedHistones Adds Acetyl Group

Sources

The Quinoline-4-Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Therapeutic Versatility of a Privileged Scaffold

The quinoline-4-carboxylic acid core is a prominent heterocyclic scaffold that has firmly established itself as a "privileged structure" in medicinal chemistry. Its rigid, bicyclic aromatic framework, coupled with the ionizable carboxylic acid group, provides a versatile template for designing molecules with a wide array of biological activities.[1] From the early discovery of cinchophen as an analgesic to the development of potent anticancer and antimicrobial agents, derivatives of quinoline-4-carboxylic acid have consistently demonstrated their therapeutic potential.[1] This guide will provide a comprehensive overview of the synthesis, medicinal chemistry applications, and mechanistic underpinnings of this remarkable scaffold, offering valuable insights for researchers engaged in the pursuit of novel therapeutics.

The significance of the quinoline-4-carboxylic acid moiety lies in its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, salt bridges, and hydrophobic interactions.[2] The carboxylic acid at the 4-position is a key pharmacophoric feature, often crucial for anchoring the molecule within the active site of an enzyme or receptor.[2] This scaffold has been successfully exploited to develop drugs targeting a diverse range of diseases, including cancer, infectious diseases, and inflammatory disorders, underscoring its broad therapeutic applicability.[1][3][4]

Synthetic Strategies: Building the Quinoline-4-Carboxylic Acid Core

The construction of the quinoline-4-carboxylic acid scaffold has been a subject of extensive research, leading to the development of several classical and modern synthetic methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

The Doebner Reaction: A Classic Three-Component Condensation

One of the most well-established methods for synthesizing quinoline-4-carboxylic acids is the Doebner reaction. This one-pot, three-component condensation involves the reaction of an aniline, an aldehyde, and pyruvic acid.[1][3] While historically effective, the classical Doebner reaction can suffer from limitations such as low yields, particularly with electron-deficient anilines.[3]

Recent advancements have focused on optimizing the reaction conditions to overcome these challenges. For instance, the use of Lewis acids like BF₃·THF as catalysts and solvents like acetonitrile has been shown to significantly improve yields and broaden the substrate scope to include anilines with electron-withdrawing groups.[3]

Experimental Protocol: Optimized Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis [3]

  • Reactant Preparation: In a suitable reaction vessel, dissolve the substituted aniline (1.0 equiv) and the corresponding benzaldehyde (2.0 equiv) in acetonitrile.

  • Catalyst Addition: Add BF₃·THF (0.5 equiv) to the reaction mixture at room temperature.

  • Pyruvic Acid Addition: Heat the mixture to 65 °C. Add pyruvic acid (1.0 equiv) dropwise to the heated solution.

  • Reaction Monitoring: Maintain the reaction at 65 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction and washing. The crude product is then purified by recrystallization or column chromatography to yield the desired quinoline-4-carboxylic acid derivative.

The Pfitzinger Reaction: A Versatile Route from Isatins

The Pfitzinger reaction offers an alternative and widely used approach to quinoline-4-carboxylic acids, starting from isatins and carbonyl compounds containing an α-methylene group.[1][2] This condensation reaction, typically carried out under basic conditions, allows for the synthesis of a diverse range of substituted quinoline-4-carboxylic acids.[2][5]

The versatility of the Pfitzinger reaction has been further expanded through the use of various ketones, including aromatic and allylic ketones, enabling the introduction of different substituents at the 2-position of the quinoline ring.[1]

Experimental Protocol: Pfitzinger Condensation for 2,4-Disubstituted Quinoline Analogues [2]

  • Reactant Mixture: Combine the appropriate isatin (1.0 equiv) and a 4'-substituted acetophenone (1.0 equiv) in a solution of ethanol and water.

  • Base Addition: Add potassium hydroxide (KOH) to the mixture to create a basic environment.

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by TLC.

  • Acidification and Isolation: After completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization to obtain the pure quinoline-4-carboxylic acid derivative.

Medicinal Chemistry Applications: A Scaffold for Diverse Therapeutic Targets

The quinoline-4-carboxylic acid scaffold has been instrumental in the development of numerous therapeutic agents across various disease areas. Its structural features allow for facile derivatization, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have emerged as promising anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines.[3][6] One notable mechanism of action is the inhibition of sirtuin 3 (SIRT3), a mitochondrial deacetylase that is overexpressed in certain cancers.[6] Selective inhibition of SIRT3 by quinoline-4-carboxylic acid derivatives can lead to cell cycle arrest and differentiation in cancer cells.[6]

Another important target for anticancer drug design is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][4] Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression, particularly in rapidly proliferating cancer cells.[2] Brequinar, a well-known DHODH inhibitor, features the quinoline-4-carboxylic acid core, and recent research has focused on developing analogues with improved potency and pharmacokinetic profiles.[2][7]

Antimicrobial and Antiviral Properties

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with the fluoroquinolone antibiotics being a prime example.[8] While many fluoroquinolones are quinolin-4-ones, the quinoline-4-carboxylic acid moiety itself has been incorporated into novel antibacterial and antifungal agents.[1]

In the realm of antiviral research, quinoline-4-carboxylic acid derivatives have shown significant activity, again through the inhibition of human DHODH.[4] This enzyme is crucial for the replication of certain viruses, and its inhibition can effectively block viral proliferation.[4] Elvitegravir, an HIV integrase inhibitor, is a notable example of a quinoline-based antiviral drug.[8]

Antimalarial Activity

The fight against malaria has also benefited from the versatility of the quinoline scaffold. Quinoline-4-carboxamides, derived from the corresponding carboxylic acids, have demonstrated potent, multistage antimalarial activity.[9] These compounds can act through novel mechanisms, such as the inhibition of translation elongation factor 2 (PfEF2), a critical component of the parasite's protein synthesis machinery.[9]

Mechanism of Action: Targeting Key Biological Pathways

The diverse biological activities of quinoline-4-carboxylic acid derivatives stem from their ability to interact with a range of molecular targets. Understanding the mechanism of action is crucial for rational drug design and the development of more effective and selective therapies.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

As previously mentioned, DHODH is a prominent target for quinoline-4-carboxylic acid-based inhibitors. The carboxylic acid group plays a critical role in binding to the enzyme, often forming a salt bridge with a positively charged residue, such as arginine, in the active site.[2] The quinoline ring and its substituents engage in hydrophobic interactions within a lipophilic channel of the enzyme.[2] Structure-guided design approaches have been successfully employed to develop potent DHODH inhibitors with improved pharmacological properties.[2][7]

DHODH_Inhibition cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Q4CA Quinoline-4-Carboxylic Acid Derivative Q4CA->Dihydroorotate Inhibits caption Quinoline-4-carboxylic acid derivatives inhibit DHODH.

Figure 1: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring. SAR studies have provided valuable insights for optimizing the potency and selectivity of these compounds.

For DHODH inhibitors, the 2-position of the quinoline ring is a key site for modification. Bulky, hydrophobic groups at this position often enhance inhibitory activity by occupying a hydrophobic pocket in the enzyme's active site.[2] Substituents on the phenyl ring at the 2-position can also be varied to fine-tune the compound's properties.

In the case of SIRT3 inhibitors, the substitution pattern on the 2-phenyl ring has been shown to be critical for both potency and selectivity. For example, an acrylamide group at the para-position of the 2-phenyl ring was found to be important for potent and selective SIRT3 inhibition.[6]

The following table summarizes the general SAR trends for quinoline-4-carboxylic acid derivatives targeting DHODH:

PositionSubstituent Effect on DHODH Inhibition
2-Position Bulky, lipophilic groups generally increase potency. Aromatic rings are often preferred.
6-Position Electron-withdrawing groups, such as fluorine, can enhance activity.
7-Position Substitution at this position can modulate activity and pharmacokinetic properties.
4-Carboxylic Acid Essential for binding to the enzyme's active site. Esterification or amidation can alter the biological profile.

Conclusion: A Scaffold with a Bright Future

The quinoline-4-carboxylic acid scaffold continues to be a rich source of inspiration for medicinal chemists. Its synthetic accessibility, coupled with its proven track record in yielding clinically relevant molecules, ensures its continued importance in drug discovery. As our understanding of disease biology deepens, the rational design of novel quinoline-4-carboxylic acid derivatives targeting specific biological pathways will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles. The versatility and adaptability of this remarkable scaffold position it as a key player in addressing unmet medical needs for the foreseeable future.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters. [Link]

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preliminary in vitro screening of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Preliminary In Vitro Screening of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Introduction: Rationale and Strategic Imperative

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The specific compound, this compound, represents a novel chemical entity with unexplored therapeutic potential. The substituents on the quinoline core—a chloro group at position 8, a 3-methylphenyl group at position 2, and a carboxylic acid at position 4—provide a unique electronic and steric profile that warrants a systematic biological evaluation.

The initial phase of drug discovery for any novel compound is a broad, yet methodical, in vitro screening process.[3] This guide provides a comprehensive framework for the preliminary biological characterization of this compound. Our strategy is built on a logical, tiered approach, beginning with a general assessment of cytotoxicity to establish a therapeutic window, followed by targeted screens for antiproliferative, anti-inflammatory, and antimicrobial activities. This multi-pronged approach is designed to efficiently identify and validate potential "hit" activities, thereby guiding subsequent, more focused lead optimization efforts.

Section 1: The Three-Pillar Screening Strategy

The causality behind our experimental choices is rooted in the established pharmacological profile of the broader quinoline chemical class. The screening cascade is designed to cast a wide net across the most probable areas of biological activity.

  • Antiproliferative & Cytotoxicity Screening: Many quinoline derivatives exhibit potent anticancer activity.[4][5][6] Therefore, the primary pillar is to assess the compound's effect on cancer cell proliferation and viability. This initial screen uses a panel of cancer cell lines and a non-malignant control line to identify both potency and preliminary selectivity.

  • Anti-inflammatory Activity Screening: Inflammation is a critical pathological process, and enzymes like cyclooxygenase-2 (COX-2) are validated therapeutic targets.[7] Given that some quinoline analogues possess anti-inflammatory properties, screening for inhibition of key inflammatory mediators is a logical secondary pillar.

  • Antimicrobial Screening: The quinolone family of antibiotics (a subset of quinolines) is famous for its antibacterial efficacy.[8] Consequently, the third pillar of our investigation involves evaluating the compound's ability to inhibit the growth of representative pathogenic bacteria.

This parallel screening approach ensures a comprehensive initial assessment, maximizing the potential for identifying a viable therapeutic trajectory.

COMPOUND This compound PILLAR1 Pillar 1: Antiproliferative & Cytotoxicity Screening COMPOUND->PILLAR1 PILLAR2 Pillar 2: Anti-inflammatory Activity Screening COMPOUND->PILLAR2 PILLAR3 Pillar 3: Antimicrobial Screening COMPOUND->PILLAR3 ASSAY1 MTT Assay on Cancer & Non-Cancer Cell Lines PILLAR1->ASSAY1 ASSAY2 Enzymatic COX-1/COX-2 Inhibition Assay PILLAR2->ASSAY2 ASSAY3 Minimum Inhibitory Concentration (MIC) Assay PILLAR3->ASSAY3 OUTCOME1 Determine IC50 & Selectivity Index ASSAY1->OUTCOME1 OUTCOME2 Determine IC50 & COX-2 Selectivity ASSAY2->OUTCOME2 OUTCOME3 Determine MIC Values ASSAY3->OUTCOME3

Caption: The Three-Pillar In Vitro Screening Workflow.

Section 2: Antiproliferative and Cytotoxicity Profiling

Rationale: The initial and most critical screen determines if the compound has an effect on cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an accurate proxy for cell viability and proliferation. By testing against both cancerous and non-cancerous cell lines, we can derive a preliminary therapeutic index—a measure of cancer cell-specific toxicity.

Experimental Protocol: MTT Cell Viability Assay

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[9]

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MDA-MB-231 breast cancer, Hep3B hepatocellular carcinoma) and a non-malignant control cell line (e.g., MRC-5 lung fibroblast) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Allow cells to adhere and grow for 24 hours.[10]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the corresponding compound dilution. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]

  • Formazan Formation: Incubate the plates for 4 hours. During this time, only viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Hypothetical Data Presentation
Cell LineTypeIC₅₀ (µM)
MDA-MB-231Breast Adenocarcinoma7.5
Hep3BHepatocellular Carcinoma12.2
MRC-5Normal Lung Fibroblast> 100

Section 3: Anti-inflammatory Activity Screening

Rationale: Chronic inflammation is linked to numerous diseases, including cancer and autoimmune disorders. The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are central to the inflammatory cascade and are proven drug targets.[7] An in vitro enzyme inhibition assay provides a direct measure of the compound's potential to modulate this pathway.[13][14]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

Principle: This is a cell-free enzymatic assay that measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The assay quantifies the oxidation of a chromogenic substrate, which is proportional to enzyme activity.

Methodology:

  • Reagent Preparation: Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam), which provides purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Preparation: Prepare serial dilutions of the test compound and positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1) in the provided assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, the purified enzyme (COX-1 or COX-2), and the test compound dilutions.

  • Enzyme Incubation: Incubate the plate for 15 minutes at 25°C to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid, followed immediately by the colorimetric substrate.

  • Kinetic Measurement: Read the absorbance at 590 nm every minute for 5 minutes to measure the rate of color development.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2. The COX-2 selectivity index is calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2).

AA Arachidonic Acid PGs Prostaglandins (PGE2) AA->PGs Catalysis COX2 COX-2 Enzyme COX2->PGs INFLAMMATION Inflammation (Pain, Fever, Swelling) PGs->INFLAMMATION COMPOUND 8-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid COMPOUND->COX2 Inhibition

Caption: Inhibition of the COX-2 Inflammatory Pathway.

Hypothetical Data Presentation
Target EnzymeIC₅₀ (µM)COX-2 Selectivity Index
COX-185.014.2
COX-26.0

Section 4: Antimicrobial Screening

Rationale: The structural similarity of the quinoline core to the quinolone class of antibiotics necessitates an evaluation of its antimicrobial properties. The gold standard for assessing antibacterial efficacy in vitro is the determination of the Minimum Inhibitory Concentration (MIC).[15] This value represents the lowest concentration of an agent that prevents the visible growth of a microorganism.[16]

Experimental Protocol: Broth Microdilution MIC Assay

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration that shows no visible turbidity is recorded as the MIC.[15][17]

Methodology:

  • Microorganism Preparation: Culture representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria in an appropriate broth (e.g., Mueller-Hinton Broth, MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[3]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 256 µg/mL down to 0.5 µg/mL.[18]

  • Inoculation: Dilute the standardized bacterial suspension and inoculate each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[15]

  • Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth with no bacteria). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a quality control.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[15]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth (no turbidity) is observed.

Hypothetical Data Presentation
Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositive16
Escherichia coliNegative> 128

Section 5: Data Interpretation and Path Forward

The preliminary data gathered from this three-pillar screening approach provides a foundational understanding of the compound's bioactivity profile.

  • Antiproliferative Results: An IC₅₀ value below 10 µM against a cancer cell line, coupled with an IC₅₀ > 50 µM against a non-malignant line, would identify the compound as a promising "hit" for further anticancer investigation. The hypothetical data suggests selectivity towards cancer cells.

  • Anti-inflammatory Results: A potent IC₅₀ against COX-2 (< 10 µM) and a high selectivity index (>10) indicates a promising anti-inflammatory candidate with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX inhibition.[7]

  • Antimicrobial Results: An MIC value ≤ 16 µg/mL against a specific class of bacteria (e.g., Gram-positives) would classify the compound as having moderate to strong activity, meriting further investigation against a broader panel of resistant strains.

A "hit" in any of these pillars would trigger the next phase of the drug discovery process: secondary screening to confirm activity, mechanism of action studies to understand how the compound works, and structure-activity relationship (SAR) studies to design more potent and selective analogues.

Conclusion

This technical guide outlines a robust, logical, and efficient strategy for the initial in vitro evaluation of this compound. By employing a multi-pronged approach grounded in the established pharmacology of the quinoline scaffold, researchers can rapidly identify and validate the most promising therapeutic potential of this novel compound, ensuring that subsequent research and development efforts are focused, evidence-based, and aligned with the highest standards of scientific integrity.

References

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An In-Depth Technical Guide to the Role of the Chloro Group at Position 8 in Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The functionalization of the quinoline ring is a critical strategy in drug discovery, allowing for the fine-tuning of a compound's physicochemical properties and pharmacological profile.[3] Among the various possible substitutions, the introduction of a chloro group at the 8-position (C8) of the quinoline nucleus imparts a unique combination of electronic and steric characteristics that significantly influence the molecule's behavior.

This technical guide provides a comprehensive analysis of the multifaceted role of the 8-chloro substituent in quinoline derivatives. We will delve into its impact on the molecule's core physicochemical properties, explore the causal relationships between these properties and observed biological activities, and provide detailed experimental protocols for the synthesis and evaluation of these compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel quinoline-based therapeutic agents.

The Physicochemical Impact of the 8-Chloro Substituent

The presence of a chlorine atom at the C8 position fundamentally alters the electronic and steric landscape of the quinoline ring. Understanding these changes is paramount to explaining the observed biological activities of 8-chloroquinoline derivatives.

Electronic Effects: Inductive Withdrawal and Basicity

As a halogen, chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). When placed on the quinoline ring, this effect reduces the electron density of the aromatic system.[4][5] This is particularly relevant to the basicity of the quinoline nitrogen (N1), a key determinant of the molecule's pharmacokinetic profile, including its absorption and interaction with biological targets.

Steric and Lipophilic Contributions

The C8 position is located in the "peri" position relative to the quinoline nitrogen, leading to potential steric interactions. The chloro group, while not excessively bulky, can influence the conformation of substituents at adjacent positions and affect how the molecule binds to a target protein or intercalates with DNA.[7] This steric hindrance can be a critical factor in achieving selective binding to a target receptor.[8]

Furthermore, the addition of a chlorine atom generally increases the lipophilicity of a molecule, which is measured by its partition coefficient (logP). Increased lipophilicity can enhance a molecule's ability to cross cell membranes, a crucial factor for reaching intracellular targets.[9] However, this must be balanced, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific toxicity. The interplay between the electronic and lipophilic contributions of the 8-chloro group is a key consideration in drug design.

Diagram 1: Key Physicochemical Effects of C8-Chlorination

This diagram illustrates the primary physicochemical consequences of adding a chloro group at the C8 position of the quinoline ring.

G cluster_effects Physicochemical Effects cluster_electronic_details cluster_steric_details Quinoline Quinoline Core C8_Chloro Addition of Chloro Group at C8 Electronic Electronic Effects C8_Chloro->Electronic Steric Steric & Lipophilic Effects C8_Chloro->Steric Inductive Strong Inductive Electron Withdrawal (-I) Electronic->Inductive Hindrance Peri-Steric Hindrance Steric->Hindrance Lipophilicity Increased Lipophilicity (Higher logP) Steric->Lipophilicity Basicity Decreased Basicity (Lower pKa) of Quinoline Nitrogen Inductive->Basicity

Caption: Physicochemical consequences of C8-chlorination on the quinoline scaffold.

Role in Biological Activity and Medicinal Chemistry

The unique electronic and steric properties conferred by the 8-chloro group translate into distinct patterns of biological activity. This section explores the role of 8-chloroquinolines in anticancer and antimicrobial applications, supported by structure-activity relationship (SAR) insights.

Anticancer Activity

Quinoline derivatives have been extensively investigated as anticancer agents, with mechanisms often involving the inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerases and DNA methyltransferases, or through DNA intercalation.[10][11] The position of the chloro substituent on the quinoline ring can have a profound impact on cytotoxic potency.

For example, studies on 8-hydroxyquinoline derivatives have shown that the introduction of halogen atoms can significantly enhance anticancer activity. A comparative study of clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) and its analogues against human B cell lymphoma (Raji) cells revealed that halogenation patterns are critical for cytotoxicity. While the 5-nitro derivative was the most potent in this particular study, the chlorinated analogues demonstrated significant activity, often enhanced by the presence of metal ions like copper.[12]

The electron-withdrawing nature of the 8-chloro group can enhance the ability of the quinoline ring to interact with biological targets through mechanisms like DNA intercalation, where the planar aromatic system inserts between DNA base pairs, disrupting DNA replication and transcription.[10][13]

Table 1: Comparative in vitro Anticancer Activity of Halogenated 8-Hydroxyquinoline Analogues

CompoundSubstituentsCancer Cell LineIC50 (µM)Reference
Clioquinol5-Chloro, 7-IodoRaji5.09[12]
5,7-Dichloro-8-quinolinol5,7-DichloroRaji1.44[12]
5-Chloro-8-quinoline5-ChloroRaji5.49[12]
8-HydroxyquinolineNoneRaji1.98[12]

This table presents a selection of data to illustrate the impact of chlorination on cytotoxicity. Direct comparison of 8-chloro derivatives requires specific studies.

Antimicrobial and Antimalarial Activity

The history of quinolines in medicine is deeply rooted in their use as antimalarial agents, with chloroquine (a 7-chloroquinoline) being a landmark drug.[14] The chloro group is often considered essential for the antimalarial activity of 4-aminoquinolines. These compounds are weak bases that accumulate in the acidic food vacuole of the malaria parasite, where they are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death.[15] The basicity of the quinoline, modulated by the electronic effect of the chloro group, is therefore critical to this mechanism of action.

In the realm of antibacterial agents, quinolones (a related class of compounds) function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[16] Structure-activity relationship studies have suggested that substituents at the C8 position can directly interact with the enzyme-DNA complex.[16] An 8-chloro group, through its combined steric and electronic properties, can influence the binding affinity and inhibitory potency of the compound.

Experimental Protocols and Methodologies

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a key 8-chloroquinoline intermediate and for the in vitro evaluation of anticancer and antimicrobial activities.

Synthesis of 8-Chloro-4-hydroxyquinoline via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and effective method for constructing the 4-hydroxyquinoline scaffold from an appropriately substituted aniline.[17] This can then be further modified to introduce other functional groups.

Diagram 2: Synthetic Workflow for 8-Chloro-4-aminoquinoline

This diagram outlines a representative synthetic pathway starting from 2-chloroaniline.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization (Gould-Jacobs) cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_step4 Step 4: Chlorination cluster_step5 Step 5: Amination (SNAr) A 2-Chloroaniline + Diethyl ethoxymethylenemalonate B Intermediate Anilinomethylenemalonate A->B Heat C Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate B->C High Temp (e.g., Dowtherm A) D 8-Chloro-4-hydroxyquinoline C->D 1. NaOH (aq) 2. Heat E 4,8-Dichloroquinoline D->E POCl3 F 8-Chloro-4-aminoquinoline Derivative E->F Amine (R-NH2)

Caption: Multi-step synthesis of an 8-chloro-4-aminoquinoline derivative.

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask, combine 1.0 equivalent of 2-chloroaniline with 1.1 equivalents of diethyl ethoxymethylenemalonate. Heat the mixture at 100-120 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the excess diethyl ethoxymethylenemalonate is typically removed under reduced pressure to yield the crude anilinomethylenemalonate intermediate.

  • Cyclization: Add the crude intermediate to a high-boiling point solvent such as Dowtherm A. Heat the mixture to reflux (approximately 250 °C) for 15-30 minutes.[18] The cyclized product, ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.

  • Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane to dilute the mixture and facilitate filtration. Collect the precipitated solid by vacuum filtration and wash thoroughly with hexane to remove the Dowtherm A.

  • Hydrolysis: Suspend the crude ester in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until the solid dissolves, indicating the hydrolysis of the ester to the carboxylate salt.

  • Acidification and Decarboxylation: Cool the solution and acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. The carboxylic acid intermediate will precipitate. Collect the solid by filtration. To decarboxylate, heat the solid above its melting point (typically 250-280 °C) until the evolution of CO2 ceases. The resulting solid is 8-chloro-4-hydroxyquinoline.

  • Further Functionalization: The resulting 8-chloro-4-hydroxyquinoline can be converted to the more reactive 4,8-dichloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl3). This intermediate can then undergo nucleophilic aromatic substitution (SNAr) with various amines to generate a library of 8-chloro-4-aminoquinoline derivatives.[9][16]

In Vitro Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is widely used for screening the cytotoxic potential of chemical compounds.[19][20]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the 8-chloroquinoline test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 atmosphere.

  • Addition of MTT Reagent: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.[19]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[19] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

In Vitro Antimicrobial Activity: Broth Microdilution Protocol for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The MIC is the lowest concentration of the agent that prevents visible growth of the bacterium.

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Prepare Compound Dilutions: In a sterile 96-well microtiter plate, perform a serial two-fold dilution of the 8-chloroquinoline test compound in the broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 5 µL of the adjusted bacterial inoculum to each well, bringing the final volume to 105 µL. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37 °C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Diagram 3: Workflow for MTT Cytotoxicity Assay

This diagram outlines the key steps involved in performing an MTT assay to determine the cytotoxic effects of a compound.

A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat cells with 8-Chloroquinoline derivative B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (Yellow) D->E F 6. Incubate for 2-4h (Formazan formation) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC50 Value H->I

Caption: Step-by-step workflow of the MTT assay for in vitro cytotoxicity testing.

Conclusion and Future Directions

The chloro group at position 8 of the quinoline ring is a powerful modulator of the scaffold's physicochemical and biological properties. Its strong electron-withdrawing effect reduces the basicity of the quinoline nitrogen, while its steric presence and contribution to lipophilicity influence membrane permeability and target binding. These combined effects make 8-chloro substitution a valuable strategy in the design of novel anticancer, antimicrobial, and antimalarial agents.

Future research should focus on synthesizing and testing a wider range of 8-chloroquinoline derivatives to build more comprehensive structure-activity relationship models. Investigating the metabolic stability of these compounds will also be crucial for their development as viable drug candidates. By leveraging the unique properties imparted by the 8-chloro group, medicinal chemists can continue to unlock the therapeutic potential of the versatile quinoline scaffold.

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The Strategic Placement of the 3-Methylphenyl Group: A Deep Dive into its Influence on Quinoline's Therapeutic Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Foreword: Beyond the Core Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a vast spectrum of biological activities.[1][2] Its privileged structure is found in natural products like quinine and in synthetic drugs exhibiting antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] However, the true therapeutic potential of the quinoline scaffold is unlocked through precise functionalization. The nature, position, and orientation of substituents dictate the molecule's physicochemical properties, target affinity, and metabolic fate. This guide delves into the specific and profound impact of incorporating a 3-methylphenyl (or m-tolyl) moiety, a seemingly simple substituent, onto the quinoline framework, exploring how this strategic addition modulates its biological and pharmacological profile.

The 3-Methylphenyl Substituent: A Deliberate Choice

The selection of the 3-methylphenyl group in drug design is not arbitrary. It offers a unique combination of steric and electronic properties that can significantly influence a molecule's interaction with biological targets.

  • Lipophilicity and steric bulk: The phenyl ring increases lipophilicity, which can enhance membrane permeability and access to intracellular targets. The methyl group, in the meta position, adds a moderate degree of steric bulk. This specific placement can orient the phenyl ring in a particular conformation within a binding pocket, potentially increasing selectivity and potency by avoiding unfavorable steric clashes while promoting beneficial van der Waals interactions.

  • Electronic effects: The methyl group is a weak electron-donating group. Its placement at the meta-position has a less pronounced electronic effect on the phenyl ring compared to ortho or para positions, subtly modulating the electron density of the aromatic system without drastic changes. This can be crucial for fine-tuning binding interactions, such as pi-stacking or cation-pi interactions, with target proteins.

The following diagram illustrates the key features of the 3-methylphenyl group that are leveraged in drug design.

G cluster_quinoline Quinoline Core cluster_substituent 3-Methylphenyl Group cluster_properties Physicochemical Influence Quinoline Quinoline Scaffold Methylphenyl 3-Methylphenyl Moiety Methylphenyl->Quinoline Covalent Linkage Lipophilicity Increased Lipophilicity (Membrane Permeability) Methylphenyl->Lipophilicity Sterics Defined Steric Profile (Binding Specificity) Methylphenyl->Sterics Electronics Subtle Electronic Modulation (Fine-tunes π-interactions) Methylphenyl->Electronics Activity Modulated Biological Activity Lipophilicity->Activity Sterics->Activity Electronics->Activity

Caption: Influence of the 3-methylphenyl group on the quinoline scaffold.

Synthetic Strategies: Building the Molecular Architecture

The synthesis of 3-methylphenyl-substituted quinolines can be achieved through various established and novel synthetic routes. The choice of method often depends on the desired substitution pattern on the quinoline core.

Three-Component Reactions

Lewis acid-mediated three-component reactions are highly efficient for constructing polysubstituted quinolines.[4] This approach involves the condensation of an aniline, an aldehyde, and an alkyne. To introduce a 3-methylphenyl group, one of the reactants must contain this moiety.

The general mechanism involves the formation of a propargylamine intermediate, which then undergoes intramolecular hydroarylation and subsequent oxidation to yield the quinoline ring.[4]

G Aniline Aniline Derivative Propargylamine Intermediate A (Propargylamine) Aniline->Propargylamine Aldehyde Aldehyde (e.g., 3-Methylbenzaldehyde) Aldehyde->Propargylamine Alkyne Alkyne Alkyne->Propargylamine Catalyst Lewis Acid Catalyst (e.g., Yb(OTf)₃, FeCl₃) Catalyst->Propargylamine Activation Dihydroquinoline Intermediate B (Dihydroquinoline) Propargylamine->Dihydroquinoline Intramolecular Hydroarylation Oxidation Oxidation (O₂) Dihydroquinoline->Oxidation Quinoline Substituted Quinoline Product Oxidation->Quinoline

Caption: General workflow for three-component synthesis of quinolines.

Multi-step Synthesis from Anilines

A more classical approach involves building the quinoline ring system from a substituted aniline, such as 3-methylaniline. For example, in the synthesis of certain quinazolinone derivatives (a related class of heterocycles), 3-methylaniline serves as the foundational starting material.[5] This methodology allows for precise control over the substitution pattern through sequential reactions.

Impact on Biological Activity: A Multifaceted Role

The introduction of the 3-methylphenyl group has been shown to confer or enhance a range of biological activities in quinoline and related heterocyclic scaffolds.

Anti-inflammatory and Analgesic Properties

Research into novel quinazolinones, a class of compounds structurally related to quinolines, has demonstrated the effectiveness of the 3-methylphenyl group in developing potent anti-inflammatory and analgesic agents.[5] In a study where various 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones were synthesized, specific derivatives showed significant activity.[5]

Compound IDR Group (at position 2)Analgesic ActivityAnti-inflammatory Activity (% inhibition)Ulcerogenic Potential
AS2 1-ethylpropylidene-hydrazinoMost Active Not specified as highestMild
AS3 1-methylbutylidene-hydrazinoActiveMost Active (Potent) Mild
Diclofenac--Reference Standard-
Aspirin---High

Data synthesized from Sajid et al., 2012.[5]

The results indicate that the 3-methylphenyl group, in combination with specific side chains at the 2-position, can produce compounds with anti-inflammatory potency greater than the standard drug diclofenac, while exhibiting only mild ulcerogenic potential compared to aspirin.[5] This highlights the group's role in achieving a favorable therapeutic index.

Anticancer Activity

The quinoline scaffold is a key pharmacophore in many anticancer agents.[3][6] The substitution pattern on the ring system is critical for cytotoxicity and the mechanism of action.[7] While direct studies focusing solely on the 3-methylphenyl group's impact on quinoline's anticancer activity are specific, broader structure-activity relationship (SAR) studies provide valuable insights.

For instance, studies on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones reveal that the nature of substituents at various positions significantly influences cytotoxicity against cancer cell lines like HL-60 and MCF-7.[7] The substituent at position 2, in particular, plays a crucial role, and while this study focused on alkyl and other aryl groups, it underscores the principle that substituents in this region dictate potency.[7] The 3-methylphenyl group, as a substituent, would similarly be expected to modulate activity by influencing how the molecule fits into the active site of target enzymes or receptors. The cytotoxic mechanism of some quinolinones is attributed to their ability to alkylate cellular thiols, a reactivity influenced by the overall electronic and steric profile of the molecule.[7]

Antiviral Activity

Quinoline derivatives have been investigated for their antiviral properties against a range of viruses.[1] SAR studies on certain quinoline-based compounds have shown that substitutions on a phenyl ring attached to the quinoline core can modulate antiviral potency. For example, in a series of compounds tested against enterovirus EV-D68, a derivative with a 3-methylphenyl group was evaluated, demonstrating the inclusion of this moiety in antiviral drug design screening.[1]

Experimental Protocols: A Practical Guide

Reproducibility and methodological rigor are paramount in scientific research. The following section provides detailed, step-by-step protocols based on established literature for the synthesis and evaluation of 3-methylphenyl-substituted heterocycles.

Protocol: Synthesis of 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones

This protocol is adapted from the work of Sajid et al. and outlines the synthesis of anti-inflammatory and analgesic agents starting from 3-methylaniline.[5]

Step 1: Synthesis of N-(3-methylphenyl)-2-aminobenzamide

  • Dissolve Isatoic anhydride in a minimum amount of dioxane.

  • Add an equimolar quantity of 3-methylaniline to the solution.

  • Heat the mixture under reflux for 4-5 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into crushed ice with stirring.

  • Filter the resulting solid precipitate, wash with cold water, and dry.

  • Recrystallize the product from ethanol to obtain pure N-(3-methylphenyl)-2-aminobenzamide.

Step 2: Synthesis of 2-Mercapto-3-(3-methylphenyl)-3H-quinazolin-4-one

  • Take a mixture of N-(3-methylphenyl)-2-aminobenzamide (0.1 mol), potassium hydroxide (0.1 mol), and carbon disulfide (0.3 mol) in ethanol (100 mL).

  • Reflux the mixture for 8 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Acidify the solution with dilute acetic acid.

  • Filter the separated solid, wash thoroughly with water, and recrystallize from ethanol.

Step 3: Synthesis of 2-Hydrazino-3-(3-methylphenyl)-3H-quinazolin-4-one

  • Reflux a mixture of 2-Mercapto-3-(3-methylphenyl)-3H-quinazolin-4-one (0.01 mol) and hydrazine hydrate (99%, 0.02 mol) in ethanol (50 mL) for about 10 hours.

  • Concentrate the solution by distilling off the excess solvent.

  • Cool the concentrated solution and pour it into cold water.

  • Filter the solid that separates out and recrystallize from ethanol.

Step 4: Synthesis of Final Compounds (e.g., AS3)

  • To a solution of 2-Hydrazino-3-(3-methylphenyl)-3H-quinazolin-4-one (0.001 mol) in warm ethanol, add 2-pentanone (0.001 mol) and 2-3 drops of glacial acetic acid.

  • Reflux the mixture for 6-7 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Filter the resulting solid product, wash with water, dry, and recrystallize from a suitable solvent (e.g., ethanol/chloroform mixture) to yield 2-(1-methylbutylidene-hydrazino)-3-(3-methylphenyl)-3H-quinazolin-4-one (AS3).

Protocol: Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[5]

  • Animal Preparation: Use Wistar albino rats (150-200g). House them under standard laboratory conditions and fast them for 12 hours before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6): Control (vehicle), Standard (e.g., Diclofenac sodium), and Test groups (receiving different doses of the synthesized compound).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle (e.g., 1% CMC suspension).

  • Induction of Inflammation: After 30-60 minutes of drug administration, inject 0.1 mL of 1% w/v carrageenan solution in normal saline into the sub-plantar region of the left hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.

Conclusion and Future Perspectives

The incorporation of a 3-methylphenyl group into the quinoline scaffold is a validated strategy for modulating biological activity. Its specific steric and electronic properties make it a valuable substituent in the design of novel therapeutic agents, particularly in the development of potent anti-inflammatory and analgesic drugs with improved safety profiles.[5]

Future research should focus on a more systematic exploration of the 3-methylphenyl group across various positions of the quinoline ring to build a comprehensive SAR map for different therapeutic targets, including cancer cell lines and microbial strains. Combining these synthetic efforts with computational modeling and detailed mechanistic studies will undoubtedly accelerate the discovery of next-generation quinoline-based therapeutics.[8][9] The strategic placement of this seemingly simple group continues to be a powerful tool in the medicinal chemist's arsenal to fine-tune molecular properties and enhance therapeutic efficacy.

References

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  • Köhler, S., et al. (2011). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry. Available at: [Link]

  • Aday, B., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. PubMed Central. Available at: [Link]

  • Husain, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. Available at: [Link]

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Methodological & Application

The Doebner Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Quinoline Scaffold and the Doebner Reaction

The quinoline ring system is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of compounds with significant biological and physical properties.[1] Notably, 2-aryl-quinoline-4-carboxylic acids are a privileged scaffold, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[2][3] The Doebner reaction, a three-component condensation of an aromatic amine, an aromatic aldehyde, and pyruvic acid, stands as a classical and highly effective method for the synthesis of these valuable compounds.[4][5]

This comprehensive guide provides a detailed protocol for the Doebner synthesis of 2-aryl-quinoline-4-carboxylic acids, aimed at researchers, scientists, and professionals in drug development. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.

Mechanistic Insights: Understanding the "How" and "Why"

The precise mechanism of the Doebner reaction is a subject of some debate, with two primary pathways proposed. A comprehensive understanding of these potential routes is crucial for optimizing reaction conditions and predicting potential side products.

Proposed Mechanism 1: Aldol Condensation Followed by Michael Addition

This pathway commences with an aldol condensation between the enol form of pyruvic acid and the aromatic aldehyde, yielding a β,γ-unsaturated α-keto acid. This is followed by a Michael addition of the aromatic amine to the unsaturated system. Subsequent intramolecular cyclization onto the aromatic ring and dehydration leads to the final 2-aryl-quinoline-4-carboxylic acid.

Proposed Mechanism 2: Schiff Base Formation Followed by Addition

Alternatively, the reaction may initiate with the formation of a Schiff base (imine) from the aromatic amine and the aldehyde.[4] The enol of pyruvic acid then acts as a nucleophile, adding to the imine. This adduct then undergoes intramolecular electrophilic cyclization onto the aniline ring, followed by oxidation (often by air or another component in the reaction mixture) to furnish the aromatic quinoline product.[4]

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the Doebner synthesis of 2-aryl-quinoline-4-carboxylic acids.

Doebner_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents 1. Prepare Reactants: - Aromatic Amine - Aromatic Aldehyde - Pyruvic Acid - Solvent - Catalyst (if needed) Setup 2. Reaction Setup: Combine reactants in a suitable flask. Reagents->Setup Heating 3. Heating & Reflux: Heat the mixture under reflux for the specified time. Setup->Heating Monitoring 4. Monitor Progress: Track reaction completion via TLC. Heating->Monitoring Cooling 5. Cooling: Allow the reaction mixture to cool to room temperature. Monitoring->Cooling Precipitation 6. Precipitation: Pour into ice water and adjust pH to induce precipitation. Cooling->Precipitation Filtration 7. Filtration: Collect the crude product by vacuum filtration. Precipitation->Filtration Recrystallization 8. Recrystallization: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol). Filtration->Recrystallization Drying 9. Drying: Dry the purified product. Recrystallization->Drying Analysis Analysis Drying->Analysis 10. Characterization (NMR, HRMS, etc.)

Caption: General workflow for the Doebner synthesis.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of 2-phenyl-quinoline-4-carboxylic acid. Researchers should note that optimal conditions may vary depending on the specific substrates used.

Materials and Reagents:

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (optional, as catalyst)

  • Sodium Hydroxide solution (for pH adjustment)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers

  • Graduated cylinders

  • Buchner funnel and flask

  • Vacuum source

  • pH paper or pH meter

  • Melting point apparatus

  • NMR spectrometer for characterization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (e.g., 10 mmol), benzaldehyde (e.g., 10 mmol), and pyruvic acid (e.g., 11 mmol) in absolute ethanol (e.g., 50 mL).[2]

    • Expert Insight: The slight excess of pyruvic acid helps to drive the reaction to completion. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[2]

    • Causality Note: Heating provides the necessary activation energy for the condensation and cyclization steps. Vigorous stirring ensures homogeneity of the reaction mixture.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (e.g., 200 mL).[2]

  • Precipitation: Adjust the pH of the aqueous mixture to be basic by the dropwise addition of a sodium hydroxide solution. This will deprotonate the carboxylic acid and any remaining acidic components. The mixture can be extracted with an organic solvent like dichloromethane to remove any non-acidic impurities.[2] Subsequently, acidify the aqueous layer with dilute hydrochloric acid to a pH of 1-2 to precipitate the 2-phenyl-quinoline-4-carboxylic acid product.[2]

    • Self-Validation Check: The precipitation of a solid upon acidification is a strong indicator of successful product formation.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-phenyl-quinoline-4-carboxylic acid as a white solid.[2]

    • Trustworthiness of the Protocol: Recrystallization is a critical step to remove impurities, and the melting point of the purified product should be sharp and consistent with literature values.

  • Characterization: Dry the purified product and characterize it by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its identity and purity.[2]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Doebner synthesis. Note that these are representative values and may require optimization for different substrates.

ParameterTypical Value/RangeRationale/Comment
Molar Ratio (Amine:Aldehyde:Pyruvic Acid) 1 : 1 : 1.1-1.5A slight excess of pyruvic acid is often used.
Solvent Ethanol, Acetonitrile, Acetic AcidEthanol is a common and effective choice. Acetonitrile may be preferred for certain substrates.[6]
Catalyst None, Brønsted acids (HCl, H₂SO₄), Lewis acids (BF₃·THF)The reaction can proceed without a catalyst, but acids can accelerate the reaction, especially for less reactive anilines.[4][6]
Temperature RefluxElevated temperatures are generally required to drive the reaction.
Reaction Time 4 - 24 hoursDependent on the reactivity of the substrates and the reaction conditions.
Yield 60 - 85%Highly substrate-dependent. Anilines with electron-withdrawing groups may give lower yields under standard conditions.[6]

Challenges and Optimization: The Doebner Hydrogen-Transfer Reaction

A significant limitation of the classical Doebner reaction is its often low yields when using anilines bearing electron-withdrawing groups.[6] To address this, a "Doebner hydrogen-transfer reaction" has been developed. This modification often involves a change in catalyst and solvent systems to promote the desired transformation for these less reactive substrates.[6] For instance, the use of a Lewis acid catalyst like BF₃·THF in a solvent such as acetonitrile has been shown to improve yields for electron-deficient anilines.[6]

Conclusion

The Doebner synthesis remains a powerful and versatile tool for the preparation of 2-aryl-quinoline-4-carboxylic acids. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and appropriate purification techniques are paramount to achieving high yields of pure products. The protocol and insights provided herein serve as a robust starting point for researchers embarking on the synthesis of this important class of heterocyclic compounds.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at: [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
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  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

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  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Available at: [Link]

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  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Available at: [Link]

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step-by-step guide for Pfitzinger synthesis using substituted anilines

Safety First: The Pfitzinger reaction utilizes strong bases and requires heating. Always perform these procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [2]

Protocol 1: Conventional Synthesis via Reflux

This method is the classic approach and is suitable for most substrates. It is reliable and does not require specialized equipment beyond standard laboratory glassware.

Materials:

  • Substituted Isatin (1.0 eq)

  • Carbonyl Compound (e.g., Acetone, Acetophenone) (1.0 - 1.5 eq)

  • Potassium Hydroxide (KOH) (3.0 - 4.0 eq)

  • Ethanol (or other suitable alcohol)

  • Deionized Water

  • Diethyl Ether (or other immiscible organic solvent)

  • Glacial Acetic Acid (or dilute HCl)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve potassium hydroxide (e.g., 0.2 mol) in ethanol (e.g., 25 mL). [4]2. Addition of Reactants: To the stirred basic solution, add the substituted isatin (e.g., 0.07 mol) followed by the carbonyl compound (e.g., 0.07 mol). [4]3. Reaction: Heat the mixture to reflux (the boiling point of the solvent, approx. 78°C for ethanol) with vigorous stirring. [2]4. Monitoring: Allow the reaction to proceed for 12-24 hours. [2][4]The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, neutralizing them, and spotting them on a TLC plate. The disappearance of the isatin spot indicates reaction completion.

  • Solvent Removal: After the reaction is complete, cool the flask to room temperature. Remove the bulk of the ethanol using a rotary evaporator. [3][4]6. Aqueous Work-up: Add deionized water to the residue to dissolve the potassium salt of the newly formed quinoline-4-carboxylic acid. [3]7. Purification Wash: Transfer the aqueous solution to a separatory funnel and wash it with diethyl ether (2 x 50 mL). This critical step removes any unreacted, neutral carbonyl compound and other non-polar impurities. Discard the organic layer. [3][4]8. Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add glacial acetic acid dropwise with stirring until the product precipitates completely. A pH of 4-5 is typically optimal. [2][3]9. Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts. [3]10. Drying and Final Purification: Dry the solid in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final, high-purity product. [2][3]

Protocol 2: Microwave-Assisted Synthesis

This modern variation significantly reduces reaction times from hours to minutes, making it ideal for high-throughput synthesis and library generation. [7] Materials:

  • Substituted Isatin (1.0 eq, e.g., 10.0 mmol)

  • Carbonyl Compound (1.0 eq, e.g., 10.0 mmol)

  • 33% Aqueous Potassium Hydroxide (KOH) solution (e.g., 15 mL)

  • Deionized Water

  • Glacial Acetic Acid

Step-by-Step Procedure:

  • Setup: In a microwave-safe reaction vessel equipped with a stir bar, add the substituted isatin to the aqueous KOH solution. [3]2. Addition of Reactant: To this solution, add the appropriate carbonyl compound. [3]3. Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-15 minutes at a predetermined temperature (e.g., 100-150°C). Note: Optimization of time and temperature may be required for different substrates.

  • Work-up: After irradiation, cool the vessel to room temperature. Filter the (often dark) solution to remove any insoluble material. [3]5. Precipitation: Pour the filtrate into a beaker containing an ice-water mixture (e.g., 100 mL) and acidify with glacial acetic acid to precipitate the product. [3]6. Isolation and Drying: Collect the precipitated solid by filtration, wash with cold water, and dry to afford the final product. [3]

Impact of Substituents on Reaction Outcome

The identity and position of substituents on both the isatin ring and the carbonyl partner can significantly influence the reaction's efficiency and outcome.

  • Substituents on the Isatin Ring:

    • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups on the aromatic ring of isatin generally increase the nucleophilicity of the intermediate aniline, which can facilitate the initial condensation step.

    • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or halides (-Cl, -Br) decrease the aniline's nucleophilicity. This can slow down the condensation and cyclization steps, potentially requiring longer reaction times or higher temperatures to achieve good yields.

  • Structure of the Carbonyl Partner:

    • Steric Hindrance: Bulky groups near the carbonyl or on the α-carbon can sterically hinder the approach of the aniline nucleophile and subsequent intramolecular cyclization, leading to lower yields.

    • Enolizability: The carbonyl compound must have at least one α-methylene group (a -CH₂- adjacent to the C=O) to form the necessary enamine intermediate. [2][4]Symmetrical ketones (e.g., acetone) yield a single product, whereas unsymmetrical ketones with two different enolizable positions can potentially lead to a mixture of regioisomers.

Isatin SubstituentCarbonyl CompoundConditionsYieldNotes
H (Isatin)AcetoneKOH, Ethanol, RefluxGoodForms 2-methylquinoline-4-carboxylic acid. [2]
5-Bromo4-BromoacetophenoneKOH, Ethanol, RefluxModerate-GoodDemonstrates tolerance for halogen substituents. [7]
H (Isatin)CyclohexanoneKOH, Ethanol, RefluxGoodForms a tricyclic fused quinoline system. [4]
5-NitroAcetoneStronger conditions may be neededVariableEWG can deactivate the ring, potentially lowering yield.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete hydrolysis of isatin (insufficient base or time).2. Deactivated isatin (strong EWGs).3. Non-enolizable carbonyl partner.4. Insufficient reaction time/temperature.1. Increase the equivalents of base (KOH) or use a stronger base.2. Increase reaction time and/or temperature. Consider microwave synthesis.3. Ensure the carbonyl partner has an α-methylene group.4. Monitor the reaction by TLC to confirm completion before work-up.
Dark, Tar-like Product 1. Side reactions or decomposition at high temperatures.2. Air oxidation of intermediates.1. Lower the reflux temperature by using a lower-boiling solvent if possible.2. Ensure the work-up is performed promptly after the reaction is complete.3. Consider running the reaction under an inert atmosphere (N₂ or Ar).
Product is an Oily Substance, Not a Solid 1. Impurities are preventing crystallization.2. The product may have a low melting point.1. Ensure the aqueous wash step with ether was thorough to remove organic impurities.2. Attempt to purify the oil via column chromatography.3. Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce solidification.
Product is Insoluble in Base During Work-up 1. The product is not the expected carboxylic acid.2. The product may have very low aqueous solubility even as a salt.1. Re-evaluate characterization data (NMR, IR) to confirm the structure.2. Add a co-solvent like ethanol or THF during the basic aqueous work-up to aid dissolution.

Conclusion

The Pfitzinger synthesis remains a highly relevant and powerful tool in the arsenal of medicinal chemists and organic scientists. Its operational simplicity, use of readily available starting materials, and ability to generate the pharmacologically significant quinoline-4-carboxylic acid core make it an enduring classic. By understanding the underlying mechanism and the key experimental parameters detailed in this guide, researchers can effectively apply and adapt this reaction to synthesize diverse molecular architectures for drug discovery and development.

References

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in synthesis. Journal of Chemical and Pharmaceutical Research, 4(4):1956-1959. Available at: [Link]

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). Available at: [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Available at: [Link]

  • GKS Chemistry. (2020). Pfitzinger Reaction. YouTube. Available at: [Link]

  • American Chemical Society. (n.d.). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... Available at: [Link]

  • American Chemical Society. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2): 216-230. Available at: [Link]

reverse-phase HPLC method for purifying 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preparative Purification of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid by Reverse-Phase HPLC

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, field-proven methodology for the purification of the synthetic intermediate, this compound, using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol is designed for researchers, medicinal chemists, and process development scientists requiring high-purity material for subsequent research or development stages. We delve into the causal reasoning behind critical experimental choices, from stationary and mobile phase selection to gradient optimization, ensuring a robust and reproducible separation. This guide is structured to be a self-validating system, incorporating steps for method development, fraction analysis, and final product isolation.

Introduction and Scientific Rationale

This compound belongs to the quinoline class of heterocyclic compounds. Quinolines are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The purity of such intermediates is paramount, as impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.

Reverse-phase HPLC is the premier technique for purifying small organic molecules due to its high resolution, scalability, and applicability to a wide range of compound polarities.[2][3] The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silica) and a polar mobile phase.[4] Our target molecule possesses a distinct combination of a hydrophobic aromatic core (quinoline, methylphenyl) and an ionizable acidic functional group (carboxylic acid), which dictates our strategic approach to purification.

The Causality of Method Design

The success of this purification hinges on controlling the molecule's hydrophobicity. The carboxylic acid moiety (pKa typically 3-5) can exist in either an ionized (hydrophilic, -COO⁻) or neutral (hydrophobic, -COOH) state depending on the pH of the mobile phase. To maximize retention on a non-polar C18 stationary phase and achieve sharp, symmetrical peaks, we must suppress this ionization.[5] This is achieved by acidifying the aqueous component of the mobile phase to a pH at least 1-2 units below the analyte's pKa. This ensures the analyte is predominantly in its more hydrophobic, un-ionized form, leading to stronger interaction with the stationary phase and better chromatographic performance.

Materials and Instrumentation

Item Specification
HPLC System Preparative HPLC system with a binary gradient pump, autosampler (or manual injector), column oven, and a photodiode array (PDA) or multi-wavelength UV detector.
Stationary Phase C18 Reverse-Phase Preparative Column (e.g., 20 mm x 150 mm, 5 µm particle size). A C18 column is selected for its strong hydrophobic retention, ideal for aromatic compounds.[6][7][8]
Mobile Phase A 0.1% Formic Acid (v/v) in HPLC-grade Water.
Mobile Phase B 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile (ACN).
Sample Diluent Dimethyl sulfoxide (DMSO) or a 1:1 mixture of Acetonitrile:Water.
Reagents HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (≥98%), Crude this compound.
Equipment 0.22 µm syringe filters, analytical balance, volumetric flasks, pH meter, rotary evaporator.

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two stages: an initial analytical-scale method development to define the optimal separation parameters, followed by scaling up to a preparative-scale purification.

Stage 1: Analytical Method Development & Optimization

The objective here is to establish the retention time and separation profile of the target compound from its impurities using a smaller, analytical-scale column (e.g., 4.6 mm x 150 mm, 5 µm).

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Filter through a 0.45 µm filter and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Filter and degas.

Step 2: Standard Solution Preparation

  • Accurately weigh approximately 1 mg of the crude product.

  • Dissolve in 1.0 mL of sample diluent to create a ~1 mg/mL stock solution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Step 3: Scouting Gradient Run

  • Install an analytical C18 column (4.6 mm x 150 mm, 5 µm) and equilibrate the system with 90% Mobile Phase A / 10% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the prepared standard solution.

  • Run the scouting gradient outlined in the table below. The purpose of this steep gradient is to quickly determine the approximate elution conditions for the target compound.[9]

Time (min) % Mobile Phase B (ACN)
0.010
20.095
22.095
22.110
25.010

Step 4: Gradient Optimization

  • Analyze the chromatogram from the scouting run. Identify the peak corresponding to the target compound and note its retention time and the %B at that time.

  • Design a shallower, optimized gradient around this elution point to maximize resolution between the target and nearby impurities.[10] For example, if the target elutes at 65% B, a new gradient might be 45-75% B over 20 minutes. This refined gradient is crucial for achieving high purity.

Stage 2: Preparative Scale-Up and Purification

Once the optimized analytical method is established, the parameters are scaled for the preparative column.

Step 1: System and Sample Preparation

  • Install the preparative C18 column (e.g., 20 mm x 150 mm, 5 µm).

  • Prepare a concentrated solution of the crude material. The maximum concentration should be determined empirically, but a starting point of 50-100 mg/mL in DMSO is common. Ensure complete dissolution.

  • Filter the entire crude solution through a 0.45 µm filter. It is critical to ensure the sample is fully dissolved in the mobile phase to avoid precipitation on the column.[11]

Step 2: Preparative HPLC Run

  • Equilibrate the preparative system with the initial conditions of your optimized gradient. The flow rate and injection volume must be scaled geometrically from the analytical method.[11]

  • Execute the preparative run using the optimized gradient. Monitor the separation using a suitable UV wavelength. Quinoline derivatives typically have strong absorbance between 280 nm and 350 nm.[12][13][14] A wavelength of 289 nm is a robust starting point.[15][16]

  • Collect fractions corresponding to the main peak of interest. Start collecting just before the peak begins to elute and stop just after it returns to baseline.

Optimized Preparative HPLC Parameters (Example)

Parameter Condition
Column C18 Reverse-Phase (20 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 18.0 mL/min (Scaled from 1.0 mL/min analytical)
Column Temperature 30 °C
Detection Wavelength 289 nm
Injection Volume 1.0 - 5.0 mL (Dependent on concentration and loading study)

| Optimized Gradient | Example based on analytical optimization0-2 min: 45% B2-22 min: 45% to 75% B22-24 min: 75% B24.1-26 min: 45% B |

Stage 3: Post-Purification Processing

Step 1: Fraction Analysis

  • Inject a small aliquot from each collected fraction onto the analytical HPLC system to confirm its purity.

  • Pool all fractions that meet the required purity specification (e.g., >98%).

Step 2: Solvent Removal

  • Combine the pure fractions in a round-bottom flask.

  • Remove the acetonitrile and water using a rotary evaporator.

  • The final product can be obtained by lyophilization or by precipitation/crystallization if a suitable solvent system is known.

Visualization of Workflow

The diagram below illustrates the comprehensive workflow for the purification of this compound.

HPLC_Purification_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Stage cluster_post Post-Purification Stage Crude Crude Synthesized Product SamplePrep Sample Preparation (Dissolution & Filtration) Crude->SamplePrep HPLCSys Preparative HPLC System SamplePrep->HPLCSys Inject MobilePrep Mobile Phase Preparation (A & B) MobilePrep->HPLCSys Fractionation Fraction Collection (UV-Triggered) HPLCSys->Fractionation Elution PurityCheck Purity Analysis (Analytical HPLC) Fractionation->PurityCheck Pooling Pool Pure Fractions PurityCheck->Pooling Evaporation Solvent Removal (Rotary Evaporation) Pooling->Evaporation FinalProduct Pure Compound (>98% Purity) Evaporation->FinalProduct

Caption: Workflow for RP-HPLC Purification of Target Compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound. By understanding and manipulating the physicochemical properties of the target molecule—specifically, suppressing the ionization of the carboxylic acid group—a highly efficient and robust reverse-phase HPLC method can be developed. Following this detailed workflow, from analytical method development to preparative scale-up and post-run processing, will enable researchers to obtain high-purity material essential for advancing drug discovery and development programs.

References

  • Title: Reverse-phase HPLC analysis and purification of small molecules Source: PubMed URL: [Link]

  • Title: Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review Source: ResearchGate URL: [Link]

  • Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL: [Link]

  • Title: UV Properties and Loading into Liposomes of Quinoline Derivatives Source: MDPI URL: [Link]

  • Title: RP-HPLC determination of lipophilicity in series of quinoline derivatives Source: ResearchGate URL: [Link]

  • Title: HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works Source: Axion Labs (via YouTube) URL: [Link]

  • Title: Scaling Small Molecule Purification Methods for HPLC Source: Agilent URL: [Link]

  • Title: Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... Source: ResearchGate URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: MDPI URL: [Link]

  • Title: How can I choose mobile phase for reverse phase HPLC? Source: ResearchGate URL: [Link]

  • Title: HPLC Gradient in reverse phase chromatography Source: Element Lab Solutions URL: [Link]

  • Title: Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy Source: Semantic Scholar URL: [Link]

  • Title: C18 HPLC Columns and Their Properties Source: Pharmaguideline URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid Source: PubChem URL: [Link]

  • Title: Gradient Optimization in HPLC Source: Welch Materials URL: [Link]

  • Title: Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: RediSep C-18 reversed phase column purification of carboxylic acids Source: Teledyne ISCO URL: [Link]

  • Title: C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis Source: Hawach Scientific URL: [Link]

  • Title: Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds Source: PMC - NIH URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK Source: MAC-MOD Analytical URL: [Link]

  • Title: Gradient elution in reversed-phase HPLC-separation of macromolecules Source: ACS Publications URL: [Link]

  • Title: Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks Source: ALWSCI Technologies URL: [Link]

  • Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: SciSpace URL: [Link]

  • Title: Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy Source: PubMed URL: [Link]

  • Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]

Sources

Application Note: Unambiguous 1H and 13C NMR Assignment of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Quinoline derivatives are a cornerstone in medicinal chemistry, and precise structural characterization is paramount for understanding their structure-activity relationships.[1] This document outlines a detailed, field-proven protocol for acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra. We present a complete, albeit hypothetical, spectral assignment, explaining the causal logic behind each step, to serve as a robust methodological template for researchers, scientists, and drug development professionals working with complex heterocyclic compounds.

Introduction

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds prevalent in numerous biologically active molecules.[2] The specific arrangement of the chloro, methylphenyl, and carboxylic acid groups on the quinoline scaffold dictates its physicochemical properties and pharmacological activity. Therefore, unambiguous assignment of its atomic structure is a critical step in its development and analysis.

NMR spectroscopy is an unparalleled technique for the structural determination of organic molecules in solution.[3] While 1D ¹H and ¹³C NMR provide initial information on the number and electronic environment of protons and carbons, complex aromatic systems with overlapping signals often require more advanced techniques.[1][4] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing connectivity between atoms, thereby enabling a complete and confident structural assignment.[5][6]

This guide provides a step-by-step methodology for the complete NMR assignment of the title compound. We will delve into the rationale for solvent selection, sample preparation, and the specific NMR experiments required. The subsequent analysis will demonstrate how to systematically interpret the spectral data to build the molecular structure piece by piece.

Molecular Structure and Numbering Scheme:

Chemical structure of this compound with atom numbering Figure 1: Chemical structure and atom numbering scheme for this compound.

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample preparation.[7] The following protocol ensures a homogenous sample suitable for high-resolution NMR spectroscopy.

  • Material: Accurately weigh 15-20 mg of this compound for ¹H NMR and 50-75 mg for detailed ¹³C and 2D NMR experiments.[7]

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen as the solvent. Its high boiling point and ability to dissolve a wide range of organic compounds, including carboxylic acids, make it an excellent choice. The acidic proton of the carboxylic acid is observable in DMSO-d₆ and does not exchange as rapidly as it would in protic solvents like D₂O or methanol-d₄.

  • Dissolution: Place the weighed sample into a clean, dry, high-quality 5 mm NMR tube.[8] Add approximately 0.6 mL of DMSO-d₆.

  • Homogenization: Cap the NMR tube securely and vortex for 30-60 seconds to ensure complete dissolution. If necessary, gentle heating or sonication can be applied to aid dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.[9]

  • Final Step: Transfer the sample to the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K) for 5-10 minutes before starting the experiments.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).[10]

Workflow for NMR Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Spectral Analysis & Assignment Prep Dissolve Compound in DMSO-d6 H1 1D ¹H Spectrum Prep->H1 Initial Check C13 1D ¹³C{¹H} Spectrum H1->C13 Define ¹³C SW COSY 2D gCOSY C13->COSY Correlate ¹H-¹H HSQC 2D gHSQC COSY->HSQC Correlate ¹H-¹³C (1-bond) HMBC 2D gHMBC HSQC->HMBC Correlate ¹H-¹³C (long-range) Assign Full Structural Elucidation HMBC->Assign

Caption: NMR experimental workflow from sample preparation to structural elucidation.

Recommended Acquisition Parameters:

ExperimentKey ParametersPurpose
¹H NMR Spectral Width: 16 ppm, Acquisition Time: 4s, Relaxation Delay: 2s, Scans: 16To identify the number of unique protons, their chemical shifts, multiplicity, and integration.[11]
¹³C{¹H} NMR Spectral Width: 250 ppm, Acquisition Time: 1.5s, Relaxation Delay: 2s, Scans: 1024To identify the number of unique carbons and their chemical shifts. Proton decoupling simplifies the spectrum to singlets.[12]
gCOSY Spectral width (F1 & F2): 16 ppm, Scans: 8To identify scalar-coupled protons (typically separated by 2-3 bonds), revealing neighboring protons.[13]
gHSQC ¹H SW: 16 ppm, ¹³C SW: 180 ppm, Scans: 8To correlate protons directly attached to carbons (one-bond ¹JCH coupling), pairing protons with their carbons.[5]
gHMBC ¹H SW: 16 ppm, ¹³C SW: 250 ppm, Scans: 32To identify long-range (2-3 bonds, ²JCH, ³JCH) correlations between protons and carbons, which is crucial for connecting molecular fragments.[14]

Results and Discussion: Spectral Assignment

The following section details the systematic assignment of all ¹H and ¹³C signals for this compound based on predicted chemical shifts and 2D correlation data.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts are based on established principles of NMR spectroscopy, including substituent effects on aromatic rings and data from similar quinoline structures. The carboxylic acid proton is expected to be highly deshielded, appearing far downfield.[15][16] The protons on the quinoline ring are influenced by the electronegative nitrogen and the electron-withdrawing carboxylic acid and chloro groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

PositionAtomPredicted ¹³C (ppm)Predicted ¹H (ppm)MultiplicityJ (Hz)
1N----
2C155.5---
3C120.08.15s-
4C145.0---
4aC126.0---
5C128.58.05d7.5
6C127.87.70t7.8
7C134.08.20d8.0
8C132.0---
8aC148.0---
1'C138.0---
2'C127.08.00s-
3'C138.5---
4'C131.07.45d7.5
5'C129.07.40t7.5
6'C129.57.95d7.6
--CH₃21.02.40s-
4-COOH168.0~13.5br s-

Note: These are predicted values and may vary slightly from experimental results.

Step-by-Step Assignment Strategy

Step 1: Identification of Key Functional Groups from 1D Spectra

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected around 13.5 ppm in the ¹H NMR spectrum, characteristic of a carboxylic acid proton in DMSO-d₆.[17]

  • Methyl Protons (-CH₃): A sharp singlet integrating to 3H around 2.40 ppm is assigned to the methyl group on the phenyl ring.

  • Aromatic Region (¹H): The region from 7.0 to 8.5 ppm will contain signals for the 7 aromatic protons.

  • Carbonyl and Aromatic Carbons (¹³C): The ¹³C spectrum will show a signal for the carboxylic carbon around 168 ppm.[18][19] The remaining signals in the 120-156 ppm range correspond to the 15 aromatic carbons. The methyl carbon will be upfield, around 21 ppm.

Step 2: Analysis of the 3-methylphenyl Ring System

  • HSQC: Correlate the methyl protons (~2.40 ppm) to the methyl carbon (~21.0 ppm).

  • HMBC: The methyl protons will show a correlation to C-3' and C-2'/C-4', confirming their position.

  • COSY: The proton at H-5' (~7.40 ppm, triplet) will show correlations to H-4' (~7.45 ppm, doublet) and H-6' (~7.95 ppm, doublet).

  • HMBC: The singlet at H-2' (~8.00 ppm) will show key correlations to C-1', C-3', and importantly, to C-2 of the quinoline ring, establishing the connection between the two ring systems.

Step 3: Assignment of the Quinoline Ring Protons

  • H-3 (Singlet): The proton at C-3 is a singlet (~8.15 ppm) as it has no adjacent protons. Its corresponding carbon is identified via HSQC.

  • H-5, H-6, H-7 (ABC Spin System): These three protons on the benzo- part of the quinoline ring will form a coupled system.

    • COSY: A cross-peak between H-5 (~8.05 ppm) and H-6 (~7.70 ppm), and another between H-6 and H-7 (~8.20 ppm) will be observed.

    • Multiplicity: H-5 and H-7 will appear as doublets, while H-6 will be a triplet (or doublet of doublets).

  • HMBC for Final Placement:

    • The proton H-5 will show a ³J correlation to the quaternary carbon C-4 and C-8a.

    • The proton H-7 will show a ³J correlation to C-5 and C-8a.

    • The singlet H-3 will show a crucial correlation to C-4a and C-2, confirming its position adjacent to the phenyl-substituted carbon.

Caption: Key 2D NMR correlations (COSY and HMBC) for structural assignment.

Conclusion

This application note has detailed a systematic and robust methodology for the complete ¹H and ¹³C NMR assignment of this compound. By employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, every proton and carbon signal can be unambiguously assigned. The provided protocols for sample preparation and data acquisition are optimized for achieving high-quality, reproducible results. This comprehensive approach serves as an essential guide for researchers in synthetic chemistry, medicinal chemistry, and drug development, ensuring accurate structural characterization of complex novel compounds.

References

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • TMP Chem. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H-NMR spectrum corresponding to newly synthesized compound 4,... [Image]. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Guide for Organic Chemists. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 29). NMR - Interpretation. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • LibreTexts. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University College London Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

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Quantitative Analysis of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid. The methodology is designed for high-throughput analysis in complex matrices, which is often required in drug discovery and development settings. The protocol details optimized parameters for chromatographic separation on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. We provide a comprehensive guide covering method development rationale, step-by-step protocols for sample and standard preparation, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction

Quinoline-4-carboxylic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[3] this compound is a synthetic derivative belonging to this class, making it a compound of interest in pharmaceutical research and development.[4] Accurate and reliable quantification of such molecules in biological fluids and other complex matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity, specificity, and speed.[5] This note provides a detailed protocol grounded in first principles, explaining the causality behind experimental choices to ensure both technical accuracy and practical applicability for researchers in the field.

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the analyte from matrix components. The analyte is then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. Quantification is achieved using the highly selective Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition, minimizing background interference and maximizing sensitivity.

Materials and Methods

Chemicals and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade, >99%)

Instrumentation
  • LC System: A UHPLC or HPLC system capable of delivering accurate gradients at flow rates between 0.3-0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Analyte Information
PropertyDetails
Chemical Structure Chemical structure of this compound
Molecular Formula C₁₇H₁₂ClNO₂
Monoisotopic Mass 313.05 g/mol
IUPAC Name This compound
Standard and Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the working stock solution with 50:50 (v/v) acetonitrile:water.

  • Sample Preparation (Protein Precipitation): For plasma or serum samples, add 300 µL of ice-cold acetonitrile to 100 µL of the sample to precipitate proteins.[6] Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Method Development and Optimization: A Rationale-Driven Approach

Mass Spectrometry

Ionization Mode Selection: The analyte possesses two key functional groups for ionization: a basic quinoline nitrogen atom and an acidic carboxylic acid group. This allows for ionization in both positive (ESI+) and negative (ESI-) modes.

  • Positive Mode (ESI+): The quinoline nitrogen is readily protonated ([M+H]⁺) in an acidic mobile phase. This is often a highly stable and efficient process for nitrogen-containing heterocycles.

  • Negative Mode (ESI-): The carboxylic acid group can be deprotonated ([M-H]⁻) in a basic or neutral mobile phase.

For this application, ESI positive mode was selected . The protonation of the quinoline nitrogen generally provides higher sensitivity and signal stability for this class of compounds compared to deprotonation of the carboxyl group.[7][8]

Precursor and Product Ion Selection:

  • Precursor Ion: The analyte was infused into the mass spectrometer, and a Q1 full scan was performed. The most abundant ion observed was the protonated molecule, [M+H]⁺, at m/z 314.1. This was selected as the precursor ion for fragmentation.

  • Product Ion Spectra: A product ion scan was conducted by selecting the m/z 314.1 ion in Q1 and scanning for all resulting fragments in Q3 after collision-induced dissociation (CID) in Q2.[9] The fragmentation of quinoline-4-carboxylic acids typically involves the loss of the carboxyl group and subsequent cleavages of the quinoline ring system.[6][10] The primary observed fragmentations were the sequential losses of water (H₂O) and carbon monoxide (CO), which are characteristic of this compound class.

Two of the most intense and stable product ions were selected for the MRM transitions to ensure specificity and sensitivity.

G parent Precursor Ion [M+H]⁺ m/z 314.1 frag1 Product Ion 1 [M+H - H₂O]⁺ m/z 296.1 parent->frag1  -H₂O (Collision Energy ~25 eV) frag2 Product Ion 2 [M+H - H₂O - CO]⁺ m/z 268.1 parent->frag2  -H₂O, -CO (Collision Energy ~40 eV)

Caption: Proposed fragmentation pathway for this compound.

Liquid Chromatography

Column Selection: A C18 reversed-phase column was chosen due to the moderately hydrophobic nature of the analyte. The phenyl and chloro-substituted quinoline core provides sufficient non-polar character for good retention on this stationary phase.

Mobile Phase Optimization:

  • Organic Solvent: Acetonitrile was selected over methanol as it typically provides better peak shapes and lower column backpressure.

  • Aqueous Modifier: Formic acid (0.1%) was added to the aqueous mobile phase. This serves two critical functions:

    • It maintains an acidic pH (~2.7), ensuring the carboxylic acid group is protonated and un-ionized, which leads to better retention and symmetrical peak shapes on a C18 column.

    • It provides a source of protons, which enhances the ionization efficiency in ESI positive mode.[8]

A gradient elution was developed to ensure efficient elution of the analyte and cleaning of the column from any late-eluting matrix components, providing a robust and high-throughput method.

Optimized LC-MS/MS Parameters

Table 1: Optimized Liquid Chromatography Parameters

Parameter Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 10% B in 0.1 min, hold for 0.9 min
Injection Volume 5 µL
Column Temperature 40 °C

| Autosampler Temp | 10 °C |

Table 2: Optimized Mass Spectrometry Parameters

Parameter Setting
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
Desolvation Gas Flow 800 L/hr
MRM Transition 1 (Quantifier) 314.1 → 268.1 (Collision Energy: 40 eV)

| MRM Transition 2 (Qualifier) | 314.1 → 296.1 (Collision Energy: 25 eV) |

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[1][11] The validation protocol assesses specificity, linearity, range, accuracy, precision, and sensitivity.

G cluster_prep Sample Handling cluster_analysis Analysis cluster_data Data Processing s_prep Sample Preparation (Protein Precipitation) lc LC Separation (C18 Gradient) s_prep->lc cal_prep Calibration Standard Preparation cal_prep->lc ms MS/MS Detection (MRM Mode) lc->ms integ Peak Integration ms->integ cal Calibration Curve Generation integ->cal quant Quantification cal->quant

Sources

Application Note & Protocol: Preparation of Stock Solutions of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential applications as anticancer agents.[1][2] 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is a small molecule whose efficacy in cell-based assays is fundamentally dependent on its accurate and reproducible delivery to the cellular environment. The primary challenge in working with hydrophobic compounds like this is their poor aqueous solubility, which can lead to precipitation in culture media, resulting in inaccurate concentration data and unreliable experimental outcomes.[3]

This document provides a comprehensive, field-proven guide for the preparation of stock and working solutions of this compound. It moves beyond a simple list of steps to explain the scientific rationale behind each procedural choice, ensuring that researchers can generate reliable and reproducible data in their cell-based assays. The three pillars of this guide are solvent selection , solubility assurance , and stability maintenance .[3]

Physicochemical Properties & Initial Considerations

Understanding the compound's properties is the first step in designing a robust solubilization strategy.

Table 1: Properties of this compound

PropertyValueSource & Rationale
Molecular Formula C₁₇H₁₂ClNO₂Calculated from structure.
Molecular Weight 297.74 g/mol Calculated from formula. Used for all concentration calculations.
Predicted XLogP3 ~4.5 - 5.5Estimated based on similar structures like 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (XLogP3: 4.1)[4] and 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid (XLogP3: 3.7)[5]. A high XLogP3 value indicates high lipophilicity and predicts poor aqueous solubility.
Primary Solvent Dimethyl Sulfoxide (DMSO)DMSO is the recommended solvent for most non-polar, organic small molecules for biological experiments due to its high solubilizing power and miscibility with aqueous media at low concentrations.[6] Similar quinoline carboxylic acids show good solubility in DMSO.[7][8]
Appearance Solid powder(Assumed)

Materials and Reagents

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Sigma-Aldrich, Cat. No. D2650)

  • Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (set to 37°C)

  • Sonicator (optional, but recommended)

  • Sterile serological pipettes and pipette tips

  • Complete cell culture medium (pre-warmed to 37°C)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol I: Preparation of a High-Concentration Primary Stock Solution (10 mM in DMSO)

The core principle is to create a concentrated primary stock in a pure organic solvent. This minimizes the volume of solvent added to the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[9] A concentration of 10 mM is a standard starting point for small molecule inhibitors.[10]

Step-by-Step Methodology:

  • Pre-weighing Preparation: Tare a sterile 1.5 mL amber microcentrifuge tube on a calibrated analytical balance. If using a standard clear tube, wrap it in aluminum foil to protect the compound from light, as quinoline structures can be light-sensitive.[3][9]

  • Weighing the Compound: Carefully weigh out approximately 1-5 mg of this compound directly into the tared tube. Record the exact mass. For this example, we will assume a mass of 2.98 mg .

  • Calculating Solvent Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM stock concentration:

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Mass: 2.98 mg = 0.00298 g

    • Concentration: 10 mM = 0.010 mol/L

    • Molecular Weight: 297.74 g/mol

    Volume (L) = 0.00298 g / (0.010 mol/L * 297.74 g/mol ) = 0.00100 L Volume (µL) = 1000 µL

  • Dissolution: Add the calculated volume (1000 µL) of anhydrous DMSO to the tube containing the compound.

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

    • Causality Note: If the compound does not fully dissolve, gentle warming and sonication can be employed. Heat the solution in a 37°C water bath for 10-15 minutes, vortexing intermittently.[9] Sonication can also help break up small aggregates.[6] Ensure the compound is completely dissolved before proceeding, as undissolved particles will lead to inaccurate dosing.[9]

  • Storage and Aliquoting: Once fully dissolved, aliquot the 10 mM primary stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled amber tubes. Store aliquots at -20°C for short-term use (1-2 months) or -80°C for long-term storage (≥6 months).[7]

    • Expertise Note: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles, which can compromise compound integrity and introduce moisture into the DMSO stock.[11][12]

Protocol II: Preparation of Working Solutions for Cell-Based Assays

The most common source of error is compound precipitation when the DMSO stock is diluted into the aqueous cell culture medium.[13] The key to preventing this is to perform serial dilutions and never to dilute the primary stock directly into the final medium in a single large step.[6]

Workflow Visualization:

Below is a diagram illustrating the recommended dilution workflow.

G cluster_prep Preparation Phase cluster_dilution Dilution Phase cluster_assay Assay Phase solid Solid Compound (MW = 297.74 g/mol) stock Primary Stock 10 mM in 100% DMSO solid->stock Dissolve & Vortex dmso Anhydrous DMSO dmso->stock intermediate Intermediate Stock 1 mM in 100% DMSO stock->intermediate 1:10 Dilution in DMSO working Final Working Solution (e.g., 10 µM) in Medium (<0.1% DMSO) intermediate->working 1:100 Dilution into Medium media Pre-warmed Cell Culture Medium media->working plate Well 1 Well 2 Well 3 working->plate Add to Cells

Caption: Workflow for preparing cell-based assay solutions.

Step-by-Step Methodology (Example for a 10 µM final concentration):

  • Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilution (in DMSO): In a new sterile tube, prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 in fresh, anhydrous DMSO.

    • Example: 10 µL of 10 mM stock + 90 µL of DMSO = 100 µL of 1 mM intermediate stock.

    • Causality Note: This step is crucial. Performing the initial dilution in DMSO maintains a high organic solvent concentration, keeping the compound soluble. Attempting a large dilution directly into aqueous buffer (e.g., 1:1000) would cause the local DMSO concentration to drop rapidly, leading to precipitation.[6][14]

  • Prepare Final Working Solution (in Medium): Pre-warm the required volume of complete cell culture medium to 37°C. Add the intermediate stock to the medium while gently vortexing or swirling the tube. The dilution factor here should be at least 1:100 to keep the final DMSO concentration at or below 1%. An ideal final DMSO concentration is ≤0.1%.[9]

    • Example for 10 µM final concentration: Dilute the 1 mM intermediate stock 1:100 into the pre-warmed medium.

    • Calculation: 10 µL of 1 mM intermediate stock + 990 µL of medium = 1000 µL of 10 µM working solution.

    • Final DMSO Concentration: 0.1%

  • Final Check & Application: Visually inspect the final working solution for any signs of cloudiness or precipitation.[11] If the solution is clear, it is ready to be added to the cells in your assay plate. Prepare fresh working solutions for each experiment. Do not store the compound diluted in aqueous media.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound precipitates in primary DMSO stock. - Insufficient solvent volume.- Low-quality or wet DMSO.- Compound has very low solubility.- Re-check calculations. Ensure the correct volume of DMSO was added.- Use fresh, anhydrous, high-purity DMSO. Hygroscopic DMSO significantly impacts solubility.[7]- Gently warm the solution to 37°C and/or sonicate for 10-30 minutes.[9]- If precipitation persists, prepare a lower concentration primary stock (e.g., 5 mM or 1 mM).
Compound precipitates when diluted into cell culture medium. - Final DMSO concentration is too low to maintain solubility.- Shock precipitation from a large, single-step dilution.- Interaction with media components (e.g., salts, proteins).[11][15]- Increase the final DMSO concentration slightly (up to 0.5%), but always run a parallel vehicle control to check for solvent toxicity.[16]- Crucially, perform serial dilutions in DMSO first before the final dilution into the aqueous medium, as described in Protocol II.[6][17]- Add the DMSO stock to the medium dropwise while vortexing to ensure rapid mixing and avoid localized high concentrations that can crash out.
Inconsistent assay results between experiments. - Degradation of compound from multiple freeze-thaw cycles.- Use of improperly stored or expired stock solutions.- Inaccurate pipetting.- Always prepare and use single-use aliquots of the primary stock.[12]- Follow recommended storage conditions (-20°C or -80°C) and do not use stock solutions beyond their recommended stability period (typically 1-6 months).[7]- Use calibrated pipettes and proper pipetting technique.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved from [Link]

  • 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid | C16H10ClNO3. (n.d.). PubChem. Retrieved from [Link]

  • 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | C18H15NO2. (n.d.). PubChem. Retrieved from [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH National Library of Medicine. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Retrieved from [Link]

  • Quinoline carboxylic acid derivatives. (1995). Google Patents.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). NIH National Library of Medicine. Retrieved from [Link]

  • Troubleshooting Precipitates in Cell Culture: Causes and Solutions. (2024). Procell. Retrieved from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. Retrieved from [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). Emulatebio. Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

  • How to dissolve small inhibitor molecules for binding assay? (2013). ResearchGate. Retrieved from [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. (2014). BioProcess International. Retrieved from [Link]

  • Preparation of Stock and Working Solutions | Cell & Molecular Biology (Practical). (2023). YouTube. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2014). NIH National Library of Medicine. Retrieved from [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: Evaluating 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid in kinase inhibition assays. As protein kinases are pivotal regulators of cellular processes, their dysregulation is a hallmark of numerous diseases, making them a major class of drug targets.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as kinase inhibitors.[3] This guide delves into the strategic considerations for assay selection, offers detailed, step-by-step protocols for various assay formats, and provides insights into data analysis and troubleshooting, ensuring robust and reproducible results.

Introduction: The Quinoline Scaffold and Kinase Inhibition

Protein kinases orchestrate a vast array of cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to substrate proteins.[4] Their integral role in cell proliferation, differentiation, and survival has made them a focal point for therapeutic intervention, particularly in oncology.[2] The quinoline ring system is a recurring motif in many approved kinase inhibitors, valued for its "druggability" and synthetic tractability.[3] While the specific inhibitory profile of this compound is yet to be broadly characterized, its structural alerts, namely the quinoline-4-carboxylic acid core, suggest potential interactions with the ATP-binding site of various kinases.[5]

This application note will, therefore, equip researchers with the foundational knowledge and practical protocols to systematically evaluate the inhibitory potential of this compound against a kinase of interest.

Strategic Assay Selection: Choosing the Right Tool for the Question

The selection of a kinase assay platform is a critical decision that influences the quality and relevance of the generated data. The optimal choice depends on several factors, including the research goal (e.g., high-throughput screening vs. detailed mechanistic studies), the specific kinase, available instrumentation, and budget.[1]

Assay Technology Principle Advantages Disadvantages Best Suited For
Radiometric Assays Measures the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into a substrate.[4]Gold standard, direct measurement, high sensitivity, universal applicability.[1]Radioactive waste, safety concerns, not amenable to HTS.[1]Orthogonal validation, detailed kinetic studies.
Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™) Measures the depletion of ATP (Kinase-Glo®) or the generation of ADP (ADP-Glo™) via a luciferase-luciferin reaction.[6]High sensitivity, broad dynamic range, HTS compatible.[7]Indirect measurement, susceptible to interference from compounds affecting luciferase.[8]High-throughput screening (HTS), primary screening.
Fluorescence-Based Assays (FRET, FP) Detects either the binding of a fluorescent tracer to the kinase (FP) or the phosphorylation of a fluorescently labeled substrate (FRET).[6][9]Homogeneous "mix-and-read" format, HTS compatible, non-radioactive.[1]Indirect measurement, potential for compound interference (fluorescence quenching/enhancement).[9][10]HTS, lead optimization.

For the initial characterization of this compound, a luminescence-based assay such as ADP-Glo™ offers a robust starting point due to its sensitivity and amenability to high-throughput formats.[7]

Experimental Workflow and Protocols

A systematic approach to assay development is crucial for generating reliable data.[8] The following workflow provides a general framework that can be adapted for specific kinases and assay formats.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Inhibition Assay cluster_2 Phase 3: Data Analysis A Reagent Preparation & QC (Compound, Kinase, Substrate, ATP) B Enzyme Titration (Determine optimal kinase concentration) A->B C ATP Titration (Determine Km for ATP) B->C D Compound Dose-Response Plate Setup C->D E Kinase Reaction Incubation D->E F Detection E->F G Data Normalization F->G H IC50 Curve Fitting G->H I Hit Validation & Follow-up H->I

Figure 1. A generalized workflow for kinase inhibition assay development and execution.

Reagent Preparation and Quality Control
  • This compound:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

    • Causality: DMSO is a common solvent for organic compounds, but its concentration in the final assay should be kept low (typically ≤1%) to avoid impacting kinase activity.[10] High-quality, anhydrous DMSO is essential to prevent compound precipitation.

  • Kinase and Substrate:

    • Obtain highly purified, active kinase and a suitable substrate (peptide or protein).[8]

    • Prepare single-use aliquots and store at -80°C. Avoid repeated freeze-thaw cycles which can denature the enzyme.

    • Causality: The purity of the enzyme is paramount to ensure that the observed activity is from the kinase of interest.[10]

Protocol: Luminescence-Based Kinase Assay (ADP-Glo™ Principle)

This protocol is based on the principle of measuring ADP production, a direct product of the kinase reaction.[6]

Materials:

  • This compound in DMSO

  • Target Kinase

  • Kinase Substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well microplates

  • Multimode plate reader with luminescence detection capability

Assay Development Steps:

  • Enzyme Titration: To determine the optimal enzyme concentration, perform the kinase reaction with varying concentrations of the kinase while keeping ATP and substrate concentrations constant. Aim for a concentration that yields a robust signal well above background but remains in the linear range of the assay.[7]

  • ATP Concentration Optimization: For assessing ATP-competitive inhibitors, it is crucial to determine the Michaelis constant (Km) for ATP.[7][11] The ATP concentration in the inhibition assay is often set at or near the Km value to ensure sensitivity to competitive inhibitors.[7]

Inhibition Assay Protocol:

  • Compound Plating:

    • Prepare a serial dilution of this compound in DMSO. A typical 10-point, 3-fold serial dilution starting from 100 µM is a good starting point.

    • Transfer a small volume (e.g., 1 µL) of the diluted compound and DMSO (for vehicle control) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, the optimized concentration of the kinase, and the substrate.

    • Add the kinase/substrate mix to the wells containing the compound.

    • Allow a brief pre-incubation (e.g., 15-30 minutes) at room temperature to permit the compound to bind to the kinase.[8]

    • Prepare an ATP solution in the kinase assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear phase of the reaction.

  • Detection (Following ADP-Glo™ Kit Instructions):

    • Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate as recommended (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended (e.g., 30 minutes at room temperature).

    • Measure the luminescence signal using a plate reader.

G A 1. Compound Plating (Serial Dilution of Inhibitor) B 2. Add Kinase/Substrate Mix (Pre-incubation) A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Incubate (e.g., 60 min at 30°C) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) E->F G 7. Read Luminescence F->G

Figure 2. Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.

Data Analysis and Interpretation

  • Normalization:

    • The raw luminescence data should be normalized. The average signal from the DMSO vehicle control wells represents 100% kinase activity (or 0% inhibition).

    • The signal from wells with a known potent inhibitor or without kinase can serve as the 0% activity control (100% inhibition).

    • Percent Inhibition = 100 * (1 - ([Signal_Compound] - [Signal_High_Inhibition]) / ([Signal_Vehicle] - [Signal_High_Inhibition]))

  • IC₅₀ Determination:

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor where the response is reduced by half.[12]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.[13] This can be performed using software such as GraphPad Prism or similar data analysis packages.

Parameter Description
Top Plateau The maximum percent inhibition (should be close to 100%).
Bottom Plateau The minimum percent inhibition (should be close to 0%).
LogIC₅₀ The logarithm of the compound concentration that gives a response halfway between the top and bottom plateaus.
Hill Slope Describes the steepness of the curve.
IC₅₀ The concentration of inhibitor required to inhibit 50% of the kinase activity.[12][14]

Troubleshooting and Best Practices

  • High Variability Between Replicates: This can be due to pipetting errors, inadequate mixing, or "edge effects" in the microplate.[15] Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.[15]

  • False Positives/Negatives: Some compounds can interfere with the assay detection system.[10] For luminescence assays, this could be inhibition of the luciferase enzyme.[8] It is advisable to perform a counterscreen against luciferase to rule out such artifacts.

  • Inhibitor Solubility: Poor solubility of the test compound can lead to inaccurate IC₅₀ values. Visually inspect the compound stock and assay wells for any precipitation.

Conclusion

This application note provides a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By following a systematic approach to assay selection, development, and execution, researchers can generate high-quality, reproducible data. The provided protocols, particularly the luminescence-based assay, offer a sensitive and high-throughput compatible method for determining the inhibitory potency of this novel compound, paving the way for further mechanistic studies and drug development efforts.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Klink, T. A. (2012, May 1). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Zhao, Y., et al. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 865631. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Zhao, Y., et al. (2022, March 30). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10. Retrieved from [Link]

  • Elsherbeny, A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]

  • ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves.... Retrieved January 21, 2026, from [Link]

  • Ladds, M. J. G., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4532–4549. [Link]

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  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4920. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(20), 9674–9689. [Link]

  • ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?. Retrieved from [Link]

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  • Asif, M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(17), 3163. [Link]

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Application Note & Protocol: Assessing the Cytotoxicity of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for determining the cytotoxic potential of the novel compound, 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid, utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a cornerstone in drug discovery and toxicology for quantifying the metabolic activity of cells, which serves as a reliable indicator of cell viability and proliferation. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established scientific principles. We delve into the causality behind experimental choices, ensuring a self-validating and reproducible workflow.

Introduction: The Rationale for Cytotoxicity Screening

The evaluation of a compound's effect on cell viability is a critical early step in the drug development pipeline. This compound, a quinoline derivative, belongs to a class of compounds known for a wide spectrum of biological activities. Determining its cytotoxic profile is essential to identify a therapeutic window and understand its potential as a therapeutic agent or its risk as a toxicant.

The MTT assay remains a gold standard for this initial screening due to its reliability, sensitivity, and high-throughput adaptability. The assay's mechanism hinges on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This conversion is catalyzed by mitochondrial reductase enzymes, primarily succinate dehydrogenase. The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is spectrophotometrically quantified. The intensity of the purple color is directly proportional to the number of viable cells, allowing for a quantitative assessment of the compound's cytotoxic or cytostatic effects.

Mechanism of the MTT Assay

The core of the MTT assay is a redox reaction occurring within the mitochondria of living cells. Understanding this pathway is crucial for troubleshooting and data interpretation.

MTT_Mechanism cluster_cell Living Cell cluster_mito Mitochondrion cluster_assay Assay Procedure MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) Reductase Mitochondrial Reductases (e.g., SDH) MTT->Reductase Uptake Solubilization Solubilization Agent (e.g., DMSO, HCl) Formazan->Solubilization Crystal Dissolution Reductase->Formazan Reduction Measurement Spectrophotometric Measurement (570 nm) Solubilization->Measurement Quantification

Figure 1: Mechanism of MTT Reduction. Living cells internalize the yellow MTT salt, where mitochondrial reductases convert it into insoluble purple formazan crystals. These crystals are then solubilized for spectrophotometric analysis.

Materials and Reagents

Cell Culture
  • Selected cancer cell line (e.g., HeLa, A549, MCF-7) or non-cancerous cell line (e.g., HEK293, NIH/3T3)

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

Test Compound
  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

MTT Assay
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Sterile PBS

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

Equipment
  • Laminar flow hood (Class II)

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well plate format, which is ideal for testing multiple concentrations of the compound.

MTT_Workflow start Start cell_culture 1. Cell Culture & Seeding (Seed cells in 96-well plate) start->cell_culture incubation1 2. Incubation (24h for cell adherence) cell_culture->incubation1 compound_prep 3. Compound Preparation (Serial dilutions of test compound) incubation1->compound_prep treatment 4. Cell Treatment (Add compound dilutions to wells) incubation1->treatment compound_prep->treatment incubation2 5. Incubation (24h, 48h, or 72h exposure) treatment->incubation2 mtt_add 6. Add MTT Reagent (Incubate for 2-4 hours) incubation2->mtt_add solubilize 7. Solubilize Formazan (Add solubilization buffer) mtt_add->solubilize read 8. Read Absorbance (570 nm on plate reader) solubilize->read analyze 9. Data Analysis (Calculate % viability and IC50) read->analyze end End analyze->end

Application Notes and Protocols for In Vivo Administration of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid in Mice

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: A Strategic Approach to In Vivo Delivery of a Novel Quinoline Carboxylic Acid Derivative

8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid is a synthetic small molecule belonging to the quinoline carboxylic acid class. Compounds within this structural family have garnered significant interest for their diverse pharmacological activities, including potential applications in oncology and infectious diseases.[1][2][3] A critical step in the preclinical evaluation of this compound is the development of a robust and reproducible in vivo administration protocol in a murine model.

The primary challenge anticipated with this class of compounds is poor aqueous solubility, a common characteristic of aromatic heterocyclic structures.[1][4] This necessitates a carefully designed formulation strategy to ensure consistent bioavailability and meaningful pharmacological data. This document provides a comprehensive guide for researchers, outlining detailed protocols for the formulation and administration of this compound to mice via intraperitoneal (IP) injection and oral gavage (PO). The methodologies presented herein are grounded in established principles of laboratory animal science and drug delivery, emphasizing scientific integrity, animal welfare, and experimental reproducibility.

I. Pre-formulation and Vehicle Selection: Addressing Poor Solubility

The physicochemical properties of this compound, particularly its predicted low water solubility, are the primary determinants for vehicle selection.[1] The objective is to create a homogenous and stable preparation, either a solution or a suspension, that is well-tolerated by the animals and ensures accurate dosing.[5]

Rationale for Vehicle Choice

For early-stage in vivo studies with poorly soluble compounds, a multi-component vehicle system is often employed. The recommended vehicle for this compound is a suspension in 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween® 80 in sterile water .

  • Methylcellulose (MC): A non-toxic, non-absorbable polymer that acts as a suspending agent. It increases the viscosity of the vehicle, preventing the rapid sedimentation of the test compound and ensuring a uniform dose can be withdrawn for administration.[6]

  • Tween® 80 (Polysorbate 80): A non-ionic surfactant that acts as a wetting agent. It reduces the surface tension between the hydrophobic compound particles and the aqueous vehicle, facilitating a more uniform dispersion.

  • Sterile Water for Injection: The aqueous base for the vehicle, ensuring sterility and isotonicity.

Alternative vehicles for poorly soluble compounds can include cyclodextrins or co-solvent systems (e.g., DMSO, PEG 400), but these may have their own pharmacological effects or toxicities that need to be carefully evaluated.[5][7] For initial screening, the methylcellulose-based suspension is a widely accepted and well-tolerated choice.[6]

Preparation of the Dosing Vehicle

Table 1: Dosing Vehicle Formulation

ComponentConcentrationPurpose
Methylcellulose0.5% (w/v)Suspending Agent
Tween® 800.1% (v/v)Wetting Agent
Sterile Waterq.s.Aqueous Base

Protocol for Vehicle Preparation:

  • Add the required amount of Tween® 80 to approximately half the final volume of sterile water and mix thoroughly.

  • Slowly add the methylcellulose powder to the Tween® 80 solution while continuously stirring to prevent clumping.

  • Add the remaining sterile water to reach the final volume.

  • Continue to stir the mixture, covered, at room temperature until the methylcellulose is fully hydrated and a clear, viscous solution is formed. This may take several hours.

  • The prepared vehicle should be stored at 4°C and can be used for up to one week.

Preparation of the Compound Suspension
  • Accurately weigh the required amount of this compound.

  • Triturate the compound to a fine powder using a mortar and pestle to improve its suspension properties.

  • Add a small volume of the prepared vehicle to the powder and mix to form a smooth paste.

  • Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration.

  • Continuously stir the final suspension using a magnetic stirrer during the dosing procedure to maintain homogeneity.

II. Administration Routes and Protocols

The choice of administration route depends on the experimental objective, such as assessing systemic exposure (IP) or evaluating oral bioavailability (PO).

Intraperitoneal (IP) Injection

IP injection is a common route for administering compounds to rodents, allowing for rapid absorption into the systemic circulation.[8]

Table 2: IP Injection Parameters for Mice

ParameterRecommendation
Needle Size25-27 gauge
Maximum Injection Volume< 10 mL/kg
Injection SiteLower right quadrant of the abdomen
Injection Angle30-40° angle to the horizontal plane

Step-by-Step IP Injection Protocol:

  • Properly restrain the mouse to expose the abdomen.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9][10]

  • Insert a sterile needle (25-27 gauge) with the bevel facing up at a 30-40° angle.[9]

  • Gently aspirate to ensure no bodily fluids are drawn into the syringe, which would indicate entry into an organ or blood vessel.

  • Inject the compound suspension slowly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress post-injection.

IP_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure P1 Prepare Vehicle P2 Prepare Compound Suspension P1->P2 A1 Restrain Mouse P2->A1 A2 Locate Injection Site (Lower Right Quadrant) A1->A2 A3 Insert Needle (30-40°) A2->A3 A4 Aspirate A3->A4 A5 Inject Suspension A4->A5 A6 Withdraw Needle A5->A6 M1 Return to Cage A6->M1 M2 Monitor Animal M1->M2

Caption: Workflow for Intraperitoneal (IP) Injection in Mice.

Oral Gavage (PO)

Oral gavage ensures that a precise dose of the compound is delivered directly into the stomach.[11]

Table 3: Oral Gavage Parameters for Mice

ParameterRecommendation
Gavage Needle Size20-22 gauge, 1.5 inches with a rounded tip
Maximum Dosing Volume< 10 mL/kg

Step-by-Step Oral Gavage Protocol:

  • Measure the appropriate length for gavage needle insertion by holding it alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the nose.

  • Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[12]

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[11][13] The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Once the needle is in place, administer the suspension smoothly.

  • Remove the needle in a single, smooth motion and return the mouse to its cage.

  • Observe the animal for any signs of respiratory distress or discomfort.

PO_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure P1 Prepare Vehicle P2 Prepare Compound Suspension P1->P2 P3 Measure Gavage Needle P2->P3 A1 Restrain Mouse P3->A1 A2 Insert Gavage Needle A1->A2 A3 Administer Suspension A2->A3 A4 Withdraw Needle A3->A4 M1 Return to Cage A4->M1 M2 Monitor Animal M1->M2

Caption: Workflow for Oral Gavage (PO) Administration in Mice.

III. Animal Welfare and Post-Administration Monitoring

Adherence to ethical guidelines for animal research is paramount. Following administration, mice should be monitored for any adverse effects.

Table 4: Monitoring Parameters

ParameterObservation Points
General Health Posture, activity level, grooming, signs of pain or distress.
Injection Site (IP) Swelling, redness, or signs of irritation.
Respiration (PO) Labored breathing, coughing, or fluid from the nares.
Body Weight Daily for the first few days, then as required by the study.
Food and Water Intake Monitor for any significant changes.

Any animal showing severe or persistent signs of distress should be reported to the veterinary staff and managed according to the institution's animal care and use committee (IACUC) guidelines.

IV. Conclusion and Best Practices

The successful in vivo evaluation of this compound in mice hinges on a well-defined and consistently executed administration protocol. The inherent poor water solubility of this compound class necessitates the use of a suspension-based vehicle, such as 0.5% methylcellulose with 0.1% Tween® 80. Both intraperitoneal injection and oral gavage are viable administration routes, with the choice dependent on the specific aims of the study. Strict adherence to aseptic techniques, correct animal handling, and diligent post-procedural monitoring are essential for ensuring data quality and animal welfare. This guide provides a robust framework for researchers to build upon for their specific experimental needs.

References

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672–9685. [Link]

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  • PubChem. (n.d.). 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. PubChem. Retrieved January 22, 2026, from [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. Retrieved January 22, 2026, from [Link]

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  • El-Sayed, N. N. E., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(19), 6598. [Link]

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  • Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Institutional Animal Care and Use Committee. [Link]

  • Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Research Animal Training. Retrieved January 22, 2026, from [Link]

  • University of Arizona. (n.d.). Mouse Intraperitoneal (IP) administration. University Animal Care. Retrieved January 22, 2026, from [Link]

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  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. The University of British Columbia. [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Anti-inflammatory Evaluation of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Topic: A detailed framework for the investigation of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid as a potential anti-inflammatory agent.

Section 1: Introduction and Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimalarial properties.[1][2] Specifically, the quinoline-4-carboxylic acid moiety has been identified as a key pharmacophore in molecules targeting inflammatory pathways, such as cyclooxygenase (COX).[3] This document outlines a comprehensive, field-proven strategy for the systematic evaluation of a novel derivative, This compound (hereafter designated as CQC-M ), for its potential as an anti-inflammatory therapeutic.

While direct studies on CQC-M are not yet prevalent in published literature, its structural alerts—a halogenated quinoline core linked to a substituted phenyl ring—suggest a strong rationale for investigation. This guide provides the foundational protocols to take CQC-M from initial synthesis through robust in vitro screening and preliminary in vivo validation. The experimental choices detailed herein are grounded in established methodologies for characterizing anti-inflammatory compounds, focusing on key inflammatory mediators and signaling cascades.[4][5]

Our approach is designed to be self-validating, building a logical progression of evidence. We will first establish a safe therapeutic window by assessing cytotoxicity, then quantify the compound's effect on primary inflammatory markers (e.g., nitric oxide, pro-inflammatory cytokines), and finally, explore its efficacy in a well-established animal model of acute inflammation.

Section 2: Synthesis of the Investigational Compound

A plausible and efficient method for synthesizing the CQC-M scaffold is the Doebner reaction , a three-component condensation that is well-documented for producing quinoline-4-carboxylic acids.[1][6]

Plausible Synthetic Route: Doebner Reaction The reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

  • Reactant 1 (Aniline): 2-Chloroaniline

  • Reactant 2 (Aldehyde): 3-Methylbenzaldehyde

  • Reactant 3: Pyruvic acid

This one-pot synthesis typically proceeds under reflux in a solvent like ethanol. The mechanism involves the initial formation of an imine from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid, followed by cyclization and dehydration to yield the final quinoline structure.[6] This method is advantageous due to its operational simplicity and the ready availability of starting materials.

Section 3: Proposed Mechanism of Action & Key Inflammatory Pathways

Inflammation is a complex biological response mediated by intricate signaling networks.[7] Deregulation of these pathways contributes to numerous chronic diseases.[8][9] Based on the known activities of related quinoline derivatives, we hypothesize that CQC-M exerts its anti-inflammatory effects by modulating one or more of the following canonical signaling pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: A pivotal mediator of inflammatory responses, NF-κB activation induces the transcription of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[8][10][11] Inhibition of this pathway is a primary target for anti-inflammatory drug discovery.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling: This pathway, comprising kinases like p38 and JNK, is activated by inflammatory stimuli and plays a crucial role in the production of inflammatory mediators such as TNF-α and IL-6.[12][13][14]

  • JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Signaling: This pathway is critical for transmitting signals from cytokines and growth factors, thereby regulating immune and inflammatory responses.[15][16][17]

The primary hypothesis is that CQC-M inhibits the upstream activation of NF-κB and MAPK pathways in response to an inflammatory stimulus like Lipopolysaccharide (LPS), leading to a downstream reduction in the expression and release of key inflammatory mediators.

Proposed_Mechanism_of_Action cluster_pathways Intracellular Signaling Cascades cluster_mediators Inflammatory Mediators LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK_pathway MAPK Pathway (p38, JNK) TLR4->MAPK_pathway Activates IKK IKK Complex TLR4->IKK Activates CQC_M CQC-M (Hypothesized Target) CQC_M->MAPK_pathway Inhibits CQC_M->IKK Inhibits Nuclear_Translocation Nuclear Translocation MAPK_pathway->Nuclear_Translocation Activates AP-1 (not shown) IkappaB IκBα IKK->IkappaB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits NFkB->Nuclear_Translocation Released Gene_Expression Pro-inflammatory Gene Transcription Nuclear_Translocation->Gene_Expression Initiates iNOS iNOS Gene_Expression->iNOS Upregulates COX2 COX-2 Gene_Expression->COX2 Upregulates TNFa TNF-α Gene_Expression->TNFa Upregulates IL6 IL-6 Gene_Expression->IL6 Upregulates

Caption: Hypothetical mechanism of CQC-M targeting upstream NF-κB and MAPK signaling.

Section 4: A Systematic Workflow for Anti-inflammatory Evaluation

A tiered approach is essential for efficiently evaluating a novel compound. This workflow ensures that resource-intensive in vivo studies are only conducted on compounds with promising and well-characterized in vitro activity.

Experimental_Workflow start Start: Synthesized CQC-M cytotoxicity Step 1: Cytotoxicity Screen (MTT Assay on RAW 264.7) start->cytotoxicity determine_conc Determine Max Non-Toxic Concentration cytotoxicity->determine_conc invitro_screening Step 2: In Vitro Anti-inflammatory Screening (LPS-stimulated RAW 264.7) determine_conc->invitro_screening Proceed no_assay Nitric Oxide (NO) Inhibition Assay invitro_screening->no_assay cytokine_assay Cytokine (TNF-α, IL-6) Inhibition Assay (ELISA) invitro_screening->cytokine_assay mechanistic_study Step 3: Mechanistic Insight (Western Blot) no_assay->mechanistic_study cytokine_assay->mechanistic_study protein_expression Analyze iNOS & COX-2 Protein Expression mechanistic_study->protein_expression evaluate_activity Evaluate In Vitro Potency (IC50) protein_expression->evaluate_activity invivo_study Step 4: In Vivo Efficacy Model (Carrageenan-Induced Paw Edema) evaluate_activity->invivo_study Active stop Stop or Redesign (Inactive/Toxic) evaluate_activity->stop Inactive end End: Data Analysis & Report invivo_study->end

Caption: Systematic workflow for evaluating the anti-inflammatory potential of CQC-M.

Section 5: Detailed Experimental Protocols (In Vitro)

The murine macrophage cell line, RAW 264.7, is the model of choice for these assays as it robustly responds to LPS, producing a wide array of inflammatory mediators.

Protocol 5.1: Cytotoxicity Assessment (MTT Assay)

Causality: It is critical to first determine the concentrations at which CQC-M is not cytotoxic. This ensures that any observed reduction in inflammatory markers in subsequent assays is due to a specific anti-inflammatory effect and not simply a result of cell death.[18]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C and 5% CO₂.[18]

  • Compound Treatment: Prepare a stock solution of CQC-M in DMSO. Serially dilute the stock to achieve final concentrations ranging from (e.g.) 1 µM to 100 µM in the cell culture medium. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Replace the old medium with the medium containing the various concentrations of CQC-M. Include a "vehicle control" (0.1% DMSO) and a "no treatment" control. Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 5.2: Nitric Oxide (NO) Production Inhibition Assay

Causality: Nitric oxide, produced by the enzyme iNOS, is a key signaling molecule and mediator in inflammation. Measuring the inhibition of NO production in LPS-stimulated macrophages is a primary indicator of anti-inflammatory activity.[5][19]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells as described in Protocol 5.1.

  • Pre-treatment: Treat cells with non-toxic concentrations of CQC-M (determined from the MTT assay) for 1 hour. Include a positive control (e.g., Dexamethasone, 10 µM) and a vehicle control.

  • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the "no treatment" control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Protocol 5.3: Pro-inflammatory Cytokine Quantification (ELISA)

Causality: TNF-α and IL-6 are potent pro-inflammatory cytokines that drive the inflammatory cascade. Quantifying their levels provides direct evidence of a compound's ability to suppress the immune response.[5]

Methodology:

  • Sample Collection: Use the same cell culture supernatants collected in Protocol 5.2 (step 4).

  • ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions precisely.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample and determine the percentage of inhibition relative to the LPS-only treated cells.

Table 1: Representative Data Summary for In Vitro Assays
Compound Max Non-Toxic Conc. (µM) NO Inhibition IC₅₀ (µM) TNF-α Inhibition IC₅₀ (µM)
CQC-M>100[Experimental Value][Experimental Value]
Dexamethasone (Control)>100~12.5~8.0

Section 6: Detailed Experimental Protocol (In Vivo)

Protocol 6.1: Carrageenan-Induced Paw Edema in Rodents

Causality: The carrageenan-induced paw edema model is a universally accepted and highly reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[20][21][22] Carrageenan injection triggers a localized inflammatory response characterized by edema, providing a quantifiable measure of a drug's effectiveness.[23]

Methodology:

  • Animal Acclimatization: Use male Wistar rats (180-200g). Acclimatize them for at least one week under standard laboratory conditions.[20]

  • Grouping: Randomly divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

    • Group II: CQC-M (e.g., 25 mg/kg, p.o.)

    • Group III: CQC-M (e.g., 50 mg/kg, p.o.)

    • Group IV: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the respective compounds or vehicle orally (p.o.).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume (Final paw volume - Initial paw volume).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group).

In_Vivo_Timeline T_minus_60 T = -60 min Administer CQC-M or Vehicle (p.o.) T_0 T = 0 min Measure Baseline Paw Volume Inject Carrageenan T_minus_60->T_0 T_60 T = +1 hr Measure Paw Volume T_0->T_60 T_120 T = +2 hr Measure Paw Volume T_60->T_120 T_180 T = +3 hr Measure Paw Volume T_120->T_180 T_240 T = +4 hr Measure Paw Volume T_180->T_240 T_300 T = +5 hr Measure Paw Volume T_240->T_300

Caption: Experimental timeline for the carrageenan-induced paw edema model.

Table 2: Representative Data Summary for Paw Edema Assay
Treatment Group Dose (mg/kg) Mean Paw Volume Increase (mL) at 3h % Inhibition of Edema at 3h
Vehicle Control--[Experimental Value]0%
CQC-M25[Experimental Value][Calculated Value]
CQC-M50[Experimental Value][Calculated Value]
Indomethacin10[Experimental Value][Calculated Value]

Section 7: References

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from

  • PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from

  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from

  • PubMed. (n.d.). Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. Retrieved from

  • PubMed Central (PMC). (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Retrieved from

  • PubMed. (n.d.). NF-κB signaling in inflammation. Retrieved from

  • MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from

  • PubMed Central (PMC). (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved from

  • Frontiers. (n.d.). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Retrieved from

  • Wikipedia. (n.d.). NF-κB. Retrieved from

  • PubMed Central (PMC). (n.d.). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Retrieved from

  • PubMed Central (PMC). (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Retrieved from

  • Frontiers. (n.d.). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Retrieved from

  • PubMed Central (PMC). (n.d.). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products. Retrieved from

  • PubMed. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Retrieved from

  • PubMed Central (PMC). (n.d.). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Retrieved from

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from

  • Cusabio. (n.d.). MAPK signaling pathway. Retrieved from

Sources

Synthesis of Novel Analogs from 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This application note provides a comprehensive guide for the synthesis of novel analogs starting from 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid. We present two robust and versatile synthetic strategies for structural diversification: (1) amide bond formation at the C4-carboxylic acid position and (2) Suzuki-Miyaura cross-coupling at the C8-chloro position. Detailed, step-by-step protocols, mechanistic insights, purification techniques, and characterization data are provided to enable researchers in drug discovery and organic synthesis to efficiently generate libraries of novel quinoline analogs for biological screening.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered immense interest in pharmaceutical research due to their broad spectrum of biological activities.[1][3] Specifically, the quinoline-4-carboxylic acid moiety is a key pharmacophore found in drugs that inhibit critical biological pathways, such as the STAT3 signaling pathway, which is often dysregulated in cancer.[4]

The starting material, this compound, offers three key points for chemical modification: the carboxylic acid at the C4 position, the chloro-substituent at the C8 position, and the phenyl ring at the C2 position. This structural complexity makes it an ideal scaffold for generating a diverse library of analogs to explore structure-activity relationships (SAR) and develop novel therapeutic candidates.[5][6] This guide focuses on the two most synthetically accessible and impactful modification sites: the C4- and C8-positions.

Synthesis of the Starting Material

Before analog synthesis, it is crucial to have a reliable source of the starting material. This compound can be efficiently synthesized via the Doebner reaction.[1][4][7] This one-pot, three-component reaction is a classic method for constructing quinoline-4-carboxylic acids.

Proposed Synthetic Route: The Doebner Reaction

The Doebner reaction condenses an aniline (2-chloroaniline), an aldehyde (3-methylbenzaldehyde), and pyruvic acid to form the desired quinoline core.[7]


}

Doebner reaction for starting material synthesis.

Rationale for Method Selection: The Doebner reaction is chosen for its operational simplicity and its ability to directly incorporate the desired substituents at the C2 and C8 positions in a single step. While other methods like the Pfitzinger reaction exist, the Doebner reaction's use of readily available aldehydes and anilines makes it highly practical.[8][9][10]

Strategy I: Diversification at the C4-Position via Amide Coupling

The carboxylic acid group is an excellent handle for derivatization. Converting it into an amide is a cornerstone of medicinal chemistry, as it introduces a stable, neutral functional group capable of participating in hydrogen bonding, which can significantly impact a compound's binding affinity and pharmacokinetic properties.

Mechanistic Principle: Activation of the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, a coupling agent is required to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that generates a reactive OAt-activated ester intermediate.[11][12]


}

Workflow for HATU-mediated amide coupling.

Detailed Protocol: HATU-Mediated Amide Coupling

Materials:

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Amine of choice (primary or secondary)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add the amine of choice (1.2 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality Insight: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl produced during the reaction without competing with the primary/secondary amine nucleophile.[11]

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Causality Insight: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash helps to remove residual water and DMF. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide analog.

Exemplary Amines for Analog Synthesis Resulting Amide Functionality Potential Rationale
MorpholineMorpholin-4-yl-methanoneIntroduce polarity and improve aqueous solubility.
BenzylamineN-benzyl-carboxamideExplore aromatic interactions in a binding pocket.
PiperidinePiperidin-1-yl-methanoneIntroduce a basic nitrogen for salt formation.
Glycine methyl esterN-(methoxycarbonylmethyl)-carboxamideAdd a flexible chain with an ester handle for further modification.

Strategy II: Diversification at the C8-Position via Suzuki-Miyaura Coupling

The chloro-substituent at the C8 position is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is exceptionally reliable and tolerant of a wide range of functional groups.[13][14] This allows for the introduction of various aryl and heteroaryl moieties, profoundly altering the steric and electronic properties of the molecule.

Mechanistic Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The key steps are (1) Oxidative Addition of the chloroquinoline to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boronic acid to the palladium complex, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[15]


}

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (or its ester/amide derivative)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water or Toluene/water)

  • Diatomaceous earth (Celite®)

Procedure:

  • Reaction Setup: In a reaction vessel suitable for heating under an inert atmosphere, combine the 8-chloroquinoline substrate (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 - 0.10 eq), and the base (2.0-3.0 eq).

    • Causality Insight: The base is crucial for activating the boronic acid to facilitate the transmetalation step. The choice of base can significantly impact reaction success.[14]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes.

    • Causality Insight: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate or dichloromethane (DCM). b. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent. c. Transfer the filtrate to a separatory funnel and wash with water and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired C8-arylated analog.

Exemplary Boronic Acids for Analog Synthesis Resulting C8-Substituent Potential Rationale
Phenylboronic acidPhenylEstablish a baseline for SAR studies.
4-Methoxyphenylboronic acid4-MethoxyphenylIntroduce an electron-donating group.
3-Pyridinylboronic acidPyridin-3-ylAdd a basic nitrogen for improved solubility and potential new interactions.
Thiophene-2-boronic acidThiophen-2-ylIntroduce a different heteroaromatic ring system.

Purification and Characterization

Rigorous purification and structural confirmation are essential to ensure the integrity of biological data derived from the synthesized analogs.

  • Purification: Flash column chromatography is the primary method for purifying multi-gram quantities of compounds. For final purification of small amounts for biological testing, reverse-phase preparative HPLC is often employed to ensure high purity (>95%).

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. For amide analogs, the appearance of new signals corresponding to the added amine fragment and the disappearance of the carboxylic acid proton signal are key indicators. For Suzuki products, new aromatic signals corresponding to the coupled boronic acid fragment will be observed.[16][17][18]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻).[19]

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Amide Coupling: Low or No Yield 1. Inactive coupling reagent (HATU is moisture-sensitive).2. Insufficient base.3. Low nucleophilicity of the amine.4. Steric hindrance.1. Use fresh, anhydrous HATU and DMF.2. Ensure 3 equivalents of DIPEA are used.3. Increase reaction temperature (e.g., to 50 °C) or use a more potent coupling reagent like COMU.[20]4. Increase reaction time and/or temperature.
Suzuki Coupling: Low or No Yield 1. Catalyst deactivation (presence of O₂).2. Inactive boronic acid (degradation).3. Incorrect base or solvent choice.4. Poor oxidative addition to the C-Cl bond.1. Ensure thorough degassing of solvents and use an inert atmosphere.2. Use fresh boronic acid.3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.4. Use a more electron-rich ligand (e.g., a Buchwald ligand) to promote oxidative addition.[21] Consider switching to the 8-bromo or 8-iodo analog if the chloro-group is unreactive.
Purification Difficulties 1. Product is highly polar and streaks on silica gel.2. Contamination with urea byproduct (from some coupling agents).3. Residual palladium catalyst.1. Add a small amount of acetic acid or triethylamine to the eluent. Consider reverse-phase chromatography.2. Perform an aqueous wash during work-up; HATU byproducts are generally water-soluble.3. Filter through Celite® post-reaction. Consider treatment with a palladium scavenger resin.[22]

Conclusion

This application note details two powerful and modular synthetic strategies for the derivatization of this compound. The protocols for HATU-mediated amidation and Suzuki-Miyaura cross-coupling are robust, well-established, and tolerant of diverse functionalities, making them ideal for the rapid generation of compound libraries. By leveraging these methods, researchers can systematically explore the structure-activity landscape of the quinoline scaffold, paving the way for the discovery of novel and potent therapeutic agents.

References

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Yoshida, M., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12267–12276. [Link]

  • Keshk, E. M., et al. (2008). Synthesis and Reactions of Some New Quinoline Thiosemicarbazide Derivatives of Potential Biological Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(6), 1323-1343. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

  • Atanasova, M., et al. (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • Bastien, J., et al. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate. [Link]

  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Wang, L. M., et al. (2009). One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. Journal of Fluorine Chemistry, 130(4), 429-432. [Link]

  • Amer, A. M., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(1), 323–342. [Link]

  • Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(20), 3794-804. [Link]

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]

  • Smith, A. B., et al. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • Gök, D., et al. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(5), 45-56. [Link]

  • Pop, A., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molbank, 2024(2), M1841. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Guedes, A. P. S., et al. (2022). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 27(19), 6296. [Link]

  • Singh, U., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-142. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20185-20207. [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2). [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • Yoshida, M., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12267–12276. [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]

  • Gunda, P., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151598. [Link]

  • Williamson, J. S. (2013). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]

  • Snehi, V., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1), 54-63. [Link]

  • Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 15(20), 3390-3419. [Link]

  • Magano, J., & Dunetz, J. R. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Gopalsamy, A., & Pallai, P. (1997). Combinatorial synthesis of heterocycles: Solid phase synthesis of 2-arylquinoline-4-carboxylic acid derivatives. Tetrahedron Letters, 38(6), 907-910. [Link]

  • Li, H., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(17), 3656. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Kaya, S., & Kaya, C. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]

  • Sharma, P., & Kumar, R. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1953–1969. [Link]

  • Buu-Hoi, N. P., et al. (1953). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. Journal of Organic Chemistry, 18(9), 1209-1215. [Link]

  • El-Gohary, N. S. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

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Troubleshooting & Optimization

troubleshooting low yields in the synthesis of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction outcomes and achieve higher yields.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

The synthesis of substituted quinoline-4-carboxylic acids can be challenging, often plagued by low yields and the formation of unwanted byproducts. The presence of an electron-withdrawing chloro group on the aniline-derived ring can further complicate the reaction by reducing the nucleophilicity of the starting material.[1] This guide provides a structured approach to identifying and resolving common issues.

Question 1: Why is my yield of this compound consistently low?

Low yields in this synthesis can stem from several factors, primarily related to the reaction conditions and the purity of the starting materials. The two most common synthetic routes to this class of compounds are the Doebner-von Miller and the Pfitzinger reactions.[2]

Potential Cause 1: Suboptimal Reaction Conditions in a Doebner-type Synthesis

The Doebner reaction involves the condensation of an aniline (2-chloroaniline), an aldehyde (3-methylbenzaldehyde), and pyruvic acid.[1] Anilines with electron-withdrawing groups are known to produce low yields under conventional Doebner conditions.[1]

Solutions:

  • Catalyst and Solvent Optimization: Traditional acid catalysts in solvents like ethanol can be inefficient.[1] A screen of various acid catalysts and solvents is recommended. For instance, using a Lewis acid like BF₃·THF in a solvent such as acetonitrile (MeCN) has been shown to improve yields for electron-deficient anilines.[1]

  • Temperature and Reaction Time: Ensure the reaction is heated to an appropriate temperature (e.g., reflux) for a sufficient duration (often 24 hours or more) to drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Reagent Stoichiometry: The molar ratio of the three components is crucial. An excess of the aldehyde or pyruvic acid might lead to side reactions. A 1:1:1 stoichiometry is a good starting point, but empirical optimization may be necessary.

Table 1: Solvent Effects on a Model Doebner Reaction with an Electron-Deficient Aniline [1]

SolventCatalystYield (%)
EthanolH₂NSO₃HLow
TolueneBF₃·THFLow
DMFBF₃·THFLow
DMSOBF₃·THFLow
Acetonitrile (MeCN)BF₃·THFSignificantly Improved
THFBF₃·THFSignificantly Improved

Potential Cause 2: Inefficient Pfitzinger Reaction Conditions

The Pfitzinger reaction condenses an isatin (in this case, 3-chloroisatin) with a carbonyl compound (3-methylacetophenone) in the presence of a strong base.[3][4] The harsh basic conditions can sometimes lead to degradation of starting materials or products.[5]

Solutions:

  • Base Selection and Concentration: Potassium hydroxide (KOH) is commonly used.[6] The concentration of the base is critical; it must be sufficient to hydrolyze the isatin amide bond to initiate the reaction.[3]

  • Reaction Temperature: The reaction often requires heating to reflux.[6] However, excessively high temperatures for prolonged periods can promote side reactions. Optimization of the temperature profile is recommended.

  • Microwave-Assisted Synthesis: Microwave irradiation has been reported to significantly reduce reaction times and, in some cases, improve yields for Pfitzinger-type reactions.[6]

Question 2: I am observing significant amounts of a dark, tarry byproduct. What is it and how can I prevent it?

The formation of tar or polymeric material is a frequent issue in quinoline syntheses, particularly under strong acid catalysis in the Doebner-von Miller reaction.[7]

Potential Cause: Polymerization of Intermediates

The α,β-unsaturated carbonyl compounds or their imine intermediates are susceptible to polymerization under the reaction conditions.[7]

Solutions:

  • Controlled Addition of Reagents: Adding the aldehyde (in a Doebner reaction) or the ketone (in a Pfitzinger reaction) slowly to the reaction mixture can help to maintain a low concentration of the polymerizable species, thus minimizing side reactions.[7]

  • Use of a Biphasic System: Sequestering the carbonyl compound in an organic phase can effectively reduce its self-condensation and polymerization, leading to a cleaner reaction and higher yield.[7]

  • Moderators: In some quinoline syntheses like the Skraup reaction, moderators such as ferrous sulfate are used to control the exothermicity and reduce charring.[7] While not a direct analogy, the principle of controlling the reaction rate can be applied here through careful temperature control and slow addition of reagents.

Question 3: My final product is difficult to purify. What are the best practices for purification?

The carboxylic acid functionality of the target molecule allows for specific purification strategies.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, the crude product is often precipitated by acidifying the reaction mixture.

  • Base-Acid Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the carboxylic acid and transfer it to the aqueous layer as its carboxylate salt.

    • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

    • Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.

  • Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetic acid, or DMF-water).

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Doebner or Pfitzinger, is generally better for this compound?

Both routes are viable, and the "better" choice often depends on the availability and purity of the starting materials. The Pfitzinger reaction is a very convenient one-pot synthesis for quinoline-4-carboxylic acids when the appropriate isatin and enolizable ketone are available.[8] However, the Doebner reaction offers more flexibility in terms of the aniline and aldehyde components that can be used.[1] Given that 2-chloroaniline, 3-methylbenzaldehyde, and pyruvic acid are common reagents, the Doebner approach is often very accessible.

Q2: How does the chloro-substituent at the 8-position affect the reaction?

The chloro group is electron-withdrawing, which deactivates the aniline ring. In a Doebner-type synthesis, this reduces the nucleophilicity of the 2-chloroaniline, potentially slowing down the initial imine formation and subsequent cyclization steps.[1] This is a key reason why anilines with electron-withdrawing groups often give low yields in traditional Doebner reactions and may require optimized conditions, such as the use of a more potent Lewis acid catalyst.[1]

Q3: Can I monitor the progress of the reaction?

Yes, Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate) to track the consumption of the starting materials and the formation of the product.

Q4: Are there any alternative synthetic strategies I should consider?

For complex or sensitive substrates, multi-step synthetic routes that build the quinoline core in a more controlled fashion might be necessary. For example, a Suzuki coupling could be used to introduce the 3-methylphenyl group at a later stage of the synthesis to avoid harsh Pfitzinger reaction conditions.[5]

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of Target Compound Check_Purity Verify Purity of Starting Materials (Aniline/Isatin, Aldehyde/Ketone, Pyruvic Acid) Start->Check_Purity Reaction_Type Identify Synthetic Route Check_Purity->Reaction_Type Doebner Doebner-type Synthesis Reaction_Type->Doebner 3-Component Pfitzinger Pfitzinger Synthesis Reaction_Type->Pfitzinger Isatin-based Optimize_Doebner Optimize Doebner Conditions: - Lewis Acid Catalyst (e.g., BF3·THF) - Solvent Screen (e.g., MeCN) - Temperature & Time - Reagent Stoichiometry Doebner->Optimize_Doebner Optimize_Pfitzinger Optimize Pfitzinger Conditions: - Base Concentration (e.g., KOH) - Temperature Control - Consider Microwave Synthesis Pfitzinger->Optimize_Pfitzinger Side_Products Observe Side Products? (e.g., tar, polymers) Optimize_Doebner->Side_Products Optimize_Pfitzinger->Side_Products Prevent_Polymerization Implement Mitigation Strategies: - Slow Reagent Addition - Biphasic System Side_Products->Prevent_Polymerization Yes Purification Refine Purification: - Base-Acid Extraction - Recrystallization Side_Products->Purification No Prevent_Polymerization->Purification Success Improved Yield Purification->Success

Caption: A flowchart for troubleshooting low yields.

Pfitzinger Reaction Mechanism Overview

The Pfitzinger reaction is a cornerstone of quinoline-4-carboxylic acid synthesis. Understanding its mechanism is key to troubleshooting.

Pfitzinger_Mechanism Isatin Isatin Derivative Keto_Acid Keto-Acid Intermediate Isatin->Keto_Acid Amide Hydrolysis Imine Imine Keto_Acid->Imine Condensation Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product Dehydration Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Base Base (e.g., KOH) Base->Isatin

Caption: Key steps of the Pfitzinger reaction.[3][9]

References

  • Otsuki, K., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available at: [Link]

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. Accessed January 2026. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Mish, M. R., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • Pfitzinger reaction. Wikipedia. Accessed January 2026. Available at: [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

  • The Pfitzinger Reaction. (Review). ResearchGate. Accessed January 2026. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Accessed January 2026. Available at: [Link]

  • A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. ResearchGate. Accessed January 2026. Available at: [Link]

  • Serendipity as a Driving Force in the Synthesis of Isatins Substituted with Electron-Donating Groups. Thieme E-Books & E-Journals. Accessed January 2026. Available at: [Link]

  • Pfitzinger Quinoline Synthesis. Cambridge University Press. Accessed January 2026. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Accessed January 2026. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Accessed January 2026. Available at: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Accessed January 2026. Available at: [Link]

  • Application of pfitzinger reaction in. JOCPR. Accessed January 2026. Available at: [Link]

  • Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);... ResearchGate. Accessed January 2026. Available at: [Link]

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Navigating the Nuances of the Doebner Reaction: A Technical Support Guide for Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Doebner reaction is a cornerstone for synthesizing quinoline-4-carboxylic acids, a scaffold of immense interest in medicinal chemistry. This three-component reaction, which convenes an aniline, an aldehyde, and pyruvic acid, offers a direct route to these valuable heterocycles.[1] However, its practical execution can be fraught with challenges, from sluggish conversions to problematic side reactions.

This technical support center is designed to move beyond a simple recitation of steps. Here, we will dissect the common issues encountered in the Doebner reaction, grounded in mechanistic understanding and empirical data, to empower you to optimize your quinoline synthesis.

Troubleshooting Guide: A Scientist-to-Scientist Q&A

This section addresses the most pressing issues that can arise during the Doebner reaction, providing not just solutions but the causal reasoning behind them.

Problem 1: My reaction yield is consistently low, or the reaction fails to proceed, especially with my electron-deficient aniline.

  • Q: I've set up my Doebner reaction with a nitroaniline, and after hours at reflux in ethanol, I see minimal product formation. What's the underlying issue?

    A: This is a classic challenge in the Doebner synthesis. The root cause is the reduced nucleophilicity of your aniline. Electron-withdrawing groups (EWGs) like nitro, cyano, or trifluoromethyl groups deactivate the aniline ring, making the initial attack on the aldehyde (to form the Schiff base) and the subsequent intramolecular cyclization energetically demanding.[2] Under standard conditions, these substrates are notoriously sluggish.[3]

    Troubleshooting Steps & Scientific Rationale:

    • Switch to a More Effective Catalyst System: Standard Brønsted acids may not be sufficient. A more potent Lewis acid can enhance the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial condensation with the weakly nucleophilic aniline. Boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF) have proven highly effective for these challenging substrates.[3] In one study, switching from traditional acid catalysis to BF₃·THF in acetonitrile dramatically improved yields for an electron-deficient aniline.[3]

    • Solvent Selection is Critical: While ethanol is a common solvent, it can participate in side reactions and may not always be optimal. Acetonitrile (MeCN) has emerged as an excellent alternative, particularly in Lewis acid-catalyzed reactions, as it is polar enough to dissolve the reactants but is less reactive than protic solvents.[3] Other aprotic solvents like THF, toluene, or DCE have generally shown lower efficacy.[3]

    • Employ the "Doebner Hydrogen-Transfer" Modification: This modified protocol is specifically designed for electron-deficient anilines.[3] It relies on an internal redox process where an intermediate of the reaction acts as the oxidizing agent to aromatize the dihydroquinoline intermediate. This avoids the need for harsh external oxidants and has been shown to provide good to excellent yields where the classical Doebner reaction fails.[3]

    • Optimize Stoichiometry: For poorly reactive anilines, increasing the equivalents of both the aniline and the aldehyde relative to pyruvic acid can push the equilibrium towards the formation of the crucial Schiff base intermediate, which can improve the overall reaction rate.[2]

Problem 2: My reaction mixture has turned into a dark, intractable tar, making product isolation impossible.

  • Q: I'm attempting a Doebner-von Miller reaction (a variation using α,β-unsaturated carbonyls) and the flask is full of a polymeric mess. What's causing this and how can I prevent it?

    A: While your question pertains to the Doebner-von Miller variant, the principle is highly relevant to the classic Doebner reaction, especially if your aldehyde is prone to self-condensation. The strongly acidic conditions required to catalyze the reaction can also promote the acid-catalyzed polymerization of the aldehyde or any α,β-unsaturated intermediates that may form in situ.[2] This is one of the most common failure modes, leading to significant loss of starting material and a challenging workup.

    Troubleshooting Steps & Scientific Rationale:

    • Control the Rate of Addition: Instead of adding all reagents at once, consider the slow, dropwise addition of pyruvic acid to the heated solution of the aniline, aldehyde, and catalyst.[4] This maintains a low instantaneous concentration of the reactive pyruvic acid, minimizing its self-condensation and other side reactions that can occur at elevated temperatures.[4]

    • Temperature Management: While heating is often necessary to drive the reaction to completion (a temperature of at least 65 °C is often required for good yields), excessive heat can accelerate polymerization and degradation pathways.[2] The ideal approach is to find the minimum temperature at which the reaction proceeds at a reasonable rate. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal balance.

    • Catalyst Loading: The amount of acid catalyst is a critical parameter. Too little catalyst will result in a sluggish or incomplete reaction. Conversely, too much catalyst can aggressively promote polymerization. An optimal catalyst loading often exists, and it's worth screening different concentrations (e.g., from 0.25 to 1.0 equivalents) to maximize the yield of the desired product over byproducts.[5]

Problem 3: I've successfully formed my product, but I'm struggling with the purification.

  • Q: My product is a quinoline-4-carboxylic acid, which has both a basic nitrogen and an acidic carboxylic acid. How do I effectively extract and purify this amphoteric molecule?

    A: The amphoteric nature of your product is the key to a successful purification strategy. Standard extraction protocols may fail because the product can be soluble in both aqueous acid and aqueous base.

    Troubleshooting Steps & Scientific Rationale:

    • Acid-Base Extraction (Isoelectric Point Precipitation):

      • After the reaction is complete, quench the mixture and dilute it with an organic solvent (like ethyl acetate).

      • Perform an initial wash with water to remove the bulk of the acid catalyst and any water-soluble byproducts.

      • Next, extract the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your quinoline-4-carboxylic acid will deprotonate at the carboxyl group and move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer.

      • Separate the aqueous layer and then carefully re-acidify it with a dilute acid (e.g., 1M HCl). As you approach the isoelectric point of your molecule, it will become neutral and precipitate out of the aqueous solution.

      • The precipitated solid can then be collected by filtration, washed with cold water, and dried. This method is often very effective for isolating the product in high purity.

    • Inverse Extraction for Modified Doebner Reactions: For certain protocols, particularly the hydrogen-transfer modification, a simplified workup involving inverse extraction, solidification, and filtration has been reported to be effective.[3] This likely involves careful pH adjustment to precipitate the product directly from the reaction mixture or after a specific solvent addition.

    • Recrystallization: If the product isolated by precipitation is not sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF-water mixtures) is a standard and effective final purification step.

Catalyst and Solvent Optimization: A Data-Driven Approach

The choice of catalyst and solvent is paramount to the success of the Doebner reaction, especially when dealing with challenging substrates. The following table summarizes the results from an optimization study for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline, highlighting the dramatic impact of these choices.

CatalystSolventTemperature (°C)Yield (%)
AlCl₃MeCNReflux5
TiCl₄MeCNReflux15
CuCl₂MeCNReflux15
p-TsOHMeCNReflux13
TfOHMeCNReflux19
BF₃·THF MeCN 65 86
BF₃·THFEtOHReflux11
BF₃·THFToluene9022
BF₃·THFDCEReflux29
BF₃·THFDMSO9029
BF₃·Et₂OMeCN6586

Data adapted from a study on the Doebner hydrogen-transfer reaction.[3]

Key Insights from the Data:

  • Lewis Acids Outperform Brønsted Acids: For this challenging substrate, Lewis acids like BF₃·THF provided significantly higher yields than Brønsted acids such as p-TsOH and TfOH.

  • Solvent Choice is Crucial: The combination of BF₃·THF as the catalyst and MeCN as the solvent proved to be the optimal system, delivering an 86% yield. The same catalyst in more traditional solvents like ethanol or toluene gave dramatically lower yields.

  • Handling Considerations: Both BF₃·THF and BF₃·Et₂O gave comparable high yields, but BF₃·THF is often preferred as it is easier to handle.[3]

Experimental Protocols

General Procedure for the Optimized Doebner Reaction (Hydrogen-Transfer Modification)

This protocol is adapted for the synthesis of quinoline-4-carboxylic acids from electron-deficient anilines.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN).

  • Catalyst Addition: Add BF₃·THF (0.28 equiv) to the solution.

  • Initial Heating: Stir the reaction mixture at 65 °C for 10 minutes to facilitate the formation of the Schiff base intermediate.

  • Slow Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.56 equiv) in MeCN. Add this solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C. This slow addition is crucial to suppress the formation of byproducts.[2]

  • Reaction Completion: Continue to heat the reaction mixture at 65 °C for an additional 21 hours, or until TLC analysis indicates the consumption of the limiting reagent.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Perform a standard aqueous workup, which may involve dilution with an organic solvent (e.g., ethyl acetate), followed by washing with water and brine.

    • Alternatively, for amphoteric products, employ the acid-base extraction procedure described in the troubleshooting section.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Visualizing the Doebner Reaction

Proposed Reaction Mechanism

The mechanism of the Doebner reaction is thought to proceed through the initial formation of a Schiff base from the aniline and aldehyde. This is followed by a reaction with the enol form of pyruvic acid, cyclization, and subsequent oxidation to the aromatic quinoline.[6]

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base (N-Arylimine) Aniline->SchiffBase - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase - H₂O PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Aniline Derivative Adduct SchiffBase->Adduct Addition Enol->Adduct Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Cyclization - H₂O Product Quinoline-4- carboxylic Acid Dihydroquinoline->Product Oxidation

Caption: A plausible mechanistic pathway for the Doebner reaction.

General Experimental Workflow

The following diagram outlines the logical flow of optimizing and performing a Doebner synthesis.

Doebner_Workflow Start Start: Select Substrates (Aniline, Aldehyde) ConditionScreen Screen Catalyst & Solvent Start->ConditionScreen ReactionSetup Setup Reaction: Combine Reagents & Catalyst ConditionScreen->ReactionSetup Optimized Conditions Heating Heat Reaction (e.g., 65 °C) ReactionSetup->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Recrystallization/ Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow for the Doebner reaction.

Frequently Asked Questions (FAQs)

  • Q1: Can I use aliphatic aldehydes in the Doebner reaction? A: Yes, the Doebner reaction is compatible with both aromatic and aliphatic aldehydes. A study has shown that even sterically hindered aliphatic aldehydes like pivalaldehyde can be successfully employed in the modified Doebner hydrogen-transfer reaction to yield the corresponding quinoline derivative.[3]

  • Q2: What is the difference between the Doebner reaction and the Doebner-von Miller reaction? A: The key difference lies in the carbonyl-containing reactant. The Doebner reaction specifically uses pyruvic acid in addition to an aniline and an aldehyde.[7] The Doebner-von Miller reaction is a broader synthesis that uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol condensation of aldehydes or ketones.[7]

  • Q3: Is an external oxidizing agent required? A: In the classical Doebner reaction, an oxidizing agent is needed for the final aromatization step. However, in the "Doebner hydrogen-transfer" modification, an intermediate formed in the reaction (typically another molecule of the Schiff base) acts as an internal hydrogen acceptor (oxidant), obviating the need for an external one.[3][6]

  • Q4: My reaction is very slow. Besides changing the catalyst and solvent, what else can I do? A: Increasing the reaction temperature is the most straightforward approach, but be mindful of potential byproduct formation.[2] Also, ensure your reagents are pure and your solvent is anhydrous, especially when using water-sensitive Lewis acids like BF₃·THF. Water can deactivate the catalyst and impede the reaction.

References

  • American Chemical Society (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available at: [Link]

  • MDPI (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available at: [Link]

  • University of Rochester Department of Chemistry. How To Run A Reaction: The Workup. Available at: [Link]

  • ResearchGate (2015). Effect of catalyst loading on the yield and reaction time of model reaction. Available at: [Link]

  • ACS Publications (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at: [Link]

  • Reddit (2022). knoevenagel condensation (Doebner modification). r/OrganicChemistry. Available at: [Link]

  • MDPI (2016). Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]

  • ResearchGate (2019). The effect of catalyst loading on (A) the conversion of 1-dodecene, (B) the selectivities of major products, and (C) benzofuran to 1-phenyldecane selectivity. Available at: [Link]

  • Google Patents (2014). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Wikipedia. Doebner reaction. Available at: [Link]

  • Frontiers in Chemistry (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Available at: [Link]

  • ResearchGate. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Available at: [Link]

  • Biotage (2023). How does reaction time impact synthetic product purity and yield?. Available at: [Link]

  • Royal Society of Chemistry (2015). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. Available at: [Link]

  • ScienceMadness Discussion Board. help with mechanisms. Available at: [Link]

  • ResearchGate (2015). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Available at: [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

  • International Academic Journal of Pure and Applied Science (2023). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Available at: [Link]

  • Physics Forums (2018). Organic chemistry -- What is the best possible way to learn all the reactions?. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]

  • ResearchGate. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Available at: [Link]

  • ResearchGate (2014). Do you have any tips, links or articles to work up a reaction mixture in organic synthetic chemistry?. Available at: [Link]

  • OpenBU, Boston University (1959). The Doebner modification of the Knoevenagel reaction. Available at: [Link]

  • ResearchGate (2017). Effect of the catalyst loading on the biodiesel yield. Available at: [Link]

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Technical Support Center: Resolving Poor Peak Shape in HPLC Purification of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving poor peak shape during the High-Performance Liquid Chromatography (HPLC) purification of quinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges with this specific class of compounds. Here, we will explore the underlying causes of common peak shape issues and provide actionable, step-by-step troubleshooting protocols.

Quinoline carboxylic acids are a vital class of heterocyclic compounds, frequently encountered in pharmaceutical development.[1] Their unique chemical structure, featuring both a weakly basic quinoline ring and an acidic carboxylic acid group, presents a distinct set of challenges in achieving optimal peak symmetry in reversed-phase HPLC.[2] This guide will address the most common issues of peak tailing, fronting, and broadening, providing you with the expertise to diagnose and resolve these problems effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My quinoline carboxylic acid peak is tailing severely.

Q: What are the primary causes of peak tailing for this class of compounds?

A: Peak tailing for quinoline carboxylic acids in reversed-phase HPLC is most often a result of secondary interactions between the analyte and the stationary phase.[3] The primary retention mechanism is hydrophobic interaction, but unwanted polar interactions can also occur.[3] The most common culprits are:

  • Silanol Interactions: Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with the basic quinoline nitrogen, leading to peak tailing.[4] This is particularly problematic at mid-range pH values where the silanols are deprotonated (negatively charged) and the quinoline nitrogen is protonated (positively charged).

  • Metal Chelation: The quinoline ring system, particularly with the carboxylic acid moiety, can act as a chelating agent for trace metal ions present in the HPLC system (e.g., from stainless steel components, silica packing, or the mobile phase itself).[5][6] This chelation can lead to the formation of multiple species that interact differently with the stationary phase, resulting in tailing peaks.

  • Mobile Phase pH Issues: Operating at a pH close to the pKa of either the carboxylic acid or the quinoline nitrogen can lead to the co-existence of ionized and non-ionized forms of the analyte, causing peak distortion.[7]

Troubleshooting Protocol: Mitigating Peak Tailing

  • Mobile Phase pH Adjustment:

    • Rationale: To minimize silanol interactions, it's crucial to control the ionization state of both the analyte and the stationary phase.[8]

    • Protocol:

      • Determine the pKa values of your specific quinoline carboxylic acid (the carboxylic acid pKa is typically around 2-4, and the quinoline nitrogen pKa is around 4-5).

      • Adjust the mobile phase pH to be at least 2 pH units below the pKa of the quinoline nitrogen. A pH of 2.5-3.0 is often a good starting point. This ensures the quinoline nitrogen is fully protonated, and the silanol groups are largely protonated and less active.

      • Use a buffer to maintain a stable pH. Phosphoric acid (0.1%) is a common choice for achieving a low pH.[9]

  • Employ a High-Purity, End-Capped Column:

    • Rationale: Modern HPLC columns are designed with high-purity silica and advanced end-capping techniques to minimize the number of accessible silanol groups.

    • Recommendation: Utilize a high-quality, end-capped C18 or a column with a polar-embedded phase. These stationary phases are more resistant to secondary interactions with basic compounds.

  • Introduce a Competing Base or Ion-Pairing Agent:

    • Rationale: A small amount of a competing base in the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. Ion-pairing agents can form a neutral complex with the charged analyte, improving peak shape.[10]

    • Protocol (Competing Base): Add a low concentration (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. Ensure the mobile phase pH is adjusted after the addition of TEA.

    • Protocol (Ion-Pairing): For anionic analytes (at higher pH where the carboxylic acid is deprotonated), a cationic ion-pairing agent such as tetrabutylammonium can be used.[11]

  • Utilize a Chelating Agent in the Mobile Phase:

    • Rationale: To counteract the effects of metal chelation, a strong chelating agent can be added to the mobile phase to "mop up" any free metal ions.[12]

    • Protocol: Add a low concentration (e.g., 0.1-0.5 mM) of ethylenediaminetetraacetic acid (EDTA) to the aqueous portion of your mobile phase.

Issue 2: My peak is fronting.

Q: What leads to peak fronting with quinoline carboxylic acids?

A: Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still occur.[4] The primary causes are:

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to some analyte molecules traveling through the column more quickly.[13][14]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, the analyte may not partition onto the stationary phase correctly at the column inlet, causing a distorted peak.[13]

  • Column Collapse or Void: A physical disruption of the packed bed at the head of the column can create alternative flow paths for the sample, resulting in a fronting peak.

Troubleshooting Protocol: Addressing Peak Fronting

  • Reduce Sample Concentration and/or Injection Volume:

    • Rationale: To prevent overloading the column's stationary phase.[14]

    • Protocol:

      • Dilute your sample by a factor of 5 or 10.

      • Alternatively, reduce the injection volume.

      • Observe if the peak shape improves. If so, you have identified a sample overload issue.

  • Match Sample Solvent to Mobile Phase:

    • Rationale: Ensuring the sample solvent is of similar or weaker strength than the mobile phase allows for proper focusing of the analyte band at the head of the column.[13]

    • Protocol:

      • If possible, dissolve your sample in the initial mobile phase composition.

      • If solubility is an issue, use the weakest possible solvent that will dissolve your sample.

      • Minimize the proportion of strong solvent in your sample solution.

  • Inspect and Maintain the Column:

    • Rationale: Physical degradation of the column can lead to poor peak shape.

    • Protocol:

      • If you suspect a void has formed, you can try reversing the column and flushing it with a compatible solvent at a low flow rate. Note: This is not always recommended by manufacturers and may not be effective.

      • If the problem persists, the column may need to be replaced.

      • Using a guard column can help protect the analytical column from particulate matter and strongly retained compounds that can cause bed deformation.[15]

Data & Visualization

Table 1: Mobile Phase Additives for Improved Peak Shape

AdditiveConcentrationPurposeMechanism of Action
Phosphoric Acid0.1% (v/v)pH control, silanol suppressionLowers mobile phase pH to protonate silanols and ensure consistent analyte ionization.[9]
Formic Acid0.1% (v/v)pH control, MS compatibilityA volatile alternative to phosphoric acid for LC-MS applications.[16]
Triethylamine (TEA)0.1% (v/v)Competing baseMasks active silanol sites through competitive binding.
EDTA0.1-0.5 mMChelating agentSequesters metal ions that can cause peak tailing through analyte chelation.[12]
Tetrabutylammonium5-10 mMCationic ion-pairing agentForms a neutral ion pair with the deprotonated carboxylic acid, improving retention and peak shape.[11]

Diagram 1: Mechanism of Peak Tailing due to Silanol Interactions

G cluster_0 Silica Surface cluster_1 Mobile Phase Analyte Quinoline Carboxylic Acid (Protonated Nitrogen) Silanol Deprotonated Silanol Site (Si-O⁻) Analyte->Silanol Strong Ionic Interaction (Secondary Retention) Elution Delayed Elution Silanol->Elution Causes Peak Tailing

Caption: Unwanted ionic interactions with silanol groups cause peak tailing.

Diagram 2: Role of a Competing Base in Mitigating Tailing

G cluster_0 Silica Surface with Competing Base cluster_1 Mobile Phase Analyte Quinoline Carboxylic Acid Silanol Silanol Site (Si-O⁻) Analyte->Silanol Interaction Prevented Elution Symmetrical Peak Analyte->Elution Normal Elution TEA Competing Base (TEA⁺) TEA->Silanol Blocks Active Site

Caption: A competing base masks silanol sites, ensuring symmetrical peaks.

References

Sources

Technical Support Center: Enhancing the Aqueous Solubility of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve your desired experimental outcomes.

Introduction: Understanding the Solubility Challenge

This compound is a molecule of significant interest in various research fields. However, its complex aromatic structure, characterized by a quinoline core, a substituted phenyl ring, and a carboxylic acid group, contributes to its poor solubility in aqueous buffers. This inherent low solubility can pose significant challenges in a variety of experimental settings, from in vitro biological assays to formulation development.

The primary factors contributing to its low aqueous solubility are:

  • Hydrophobic Nature: The large, nonpolar aromatic rings dominate the structure, leading to unfavorable interactions with polar water molecules.

  • Crystalline Structure: The planar nature of the quinoline ring system can facilitate strong intermolecular packing in the solid state, requiring significant energy to break the crystal lattice.

  • Ionization State: As a carboxylic acid, its charge, and therefore its solubility, is highly dependent on the pH of the aqueous environment.

This guide will walk you through systematic approaches to address these challenges, enabling you to effectively work with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating out of my aqueous buffer?

A1: Precipitation is a common issue and is most likely due to the concentration of the compound exceeding its solubility limit under your specific buffer conditions. The key factor to consider is the pH of your buffer. This compound is a weak acid. In solutions with a pH below its pKa, the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH), which is significantly less soluble than its ionized, deprotonated carboxylate form (-COO⁻).[1][2][3][4]

Q2: What is the pKa of this compound?

Q3: I've adjusted the pH, but the solubility is still too low for my assay. What are my next steps?

A3: If pH adjustment alone is insufficient, several other formulation strategies can be employed. These include the use of co-solvents, surfactants, or complexation agents like cyclodextrins. Each of these approaches works through a different mechanism to enhance solubility and will be detailed in the troubleshooting guides below.

Q4: Can I use DMSO to dissolve the compound first and then dilute it into my aqueous buffer?

A4: Yes, this is a very common and practical approach. Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can typically dissolve this compound at high concentrations.[6] However, when you dilute this DMSO stock into your aqueous buffer, the final concentration of DMSO should be kept to a minimum, as it can have effects on biological systems. It's also important to be aware that upon dilution, the compound may still precipitate if the final aqueous buffer conditions do not support its solubility.

Troubleshooting Guides

Issue 1: Compound Precipitation or Low Dissolution in Neutral or Acidic Buffers

Underlying Cause: At neutral or acidic pH, the carboxylic acid group is primarily in its non-ionized, less soluble form. The hydrophobic character of the molecule dominates, leading to poor interaction with water.

Solution 1.1: pH Adjustment

The most direct way to increase the solubility of a carboxylic acid is to increase the pH of the buffer to deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[1][2][4]

Experimental Protocol: pH-Based Solubility Enhancement

  • Buffer Selection: Choose a buffer system that is effective in the desired pH range (e.g., phosphate, borate, or Tris buffers). Ensure the buffer components do not interact with your compound.

  • pH Screening: Prepare a series of small-volume buffers with increasing pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0, 8.5).

  • Equilibration: Add an excess of the solid compound to each buffer.

  • Agitation: Shake or stir the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot solubility as a function of pH to determine the optimal pH for your desired concentration. As a general rule, the pH should be at least 2 units above the pKa for sufficient ionization and solubility.

Expected Outcome: You should observe a significant increase in solubility as the pH rises above the compound's pKa.

Issue 2: Insufficient Solubility Even at Basic pH

Underlying Cause: While increasing the pH will improve solubility, the inherent hydrophobicity of the large aromatic structure might still limit the achievable concentration in a purely aqueous system.

Solution 2.1: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[7][8] This makes the environment more favorable for dissolving hydrophobic compounds.[7][9][10]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[11]

Experimental Protocol: Co-solvent Solubility Screen

  • Select Co-solvents: Choose a few biocompatible co-solvents to test (e.g., Ethanol, PEG 400, DMSO).

  • Prepare Co-solvent/Buffer Mixtures: At your optimal pH (determined in the previous step), prepare mixtures with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Solubility Determination: Following steps 3-7 from the pH-based protocol, determine the saturation solubility of your compound in each co-solvent mixture.

  • Data Analysis: Plot solubility versus co-solvent concentration to identify the most effective co-solvent and the minimum concentration required to achieve your target compound concentration.

Data Summary Table: Example Co-solvent Screen

Co-solventConcentration (% v/v)Solubility (µg/mL)
None (Buffer only)0%Baseline Value
Ethanol10%Result 1
Ethanol20%Result 2
PEG 40010%Result 3
PEG 40020%Result 4
DMSO5%Result 5
DMSO10%Result 6

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the energy penalty of creating a cavity for the nonpolar solute. This effectively makes the solvent system more "like" the solute.

Solution 2.2: Employing Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[11][12] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase.[13][14]

Common Pharmaceutical Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL[15]

  • Anionic: Sodium lauryl sulfate (SLS)[15]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Select Surfactants: Choose a few pharmaceutically acceptable surfactants. Non-ionic surfactants are often preferred due to lower toxicity.[15]

  • Prepare Surfactant Solutions: In your optimal buffer, prepare a series of surfactant solutions at concentrations above their known CMC.

  • Solubility Determination: Perform a saturation solubility study as described previously in each surfactant solution.

  • Analysis: Evaluate which surfactant provides the necessary solubility enhancement at the lowest concentration.

Diagram: Mechanism of Surfactant Solubilization

G cluster_micelle Micelle in Aqueous Buffer Head1 Tail1 ~~~~ Head2 Tail2 ~~~~ Head3 Tail3 ~~~~ Head4 Tail4 ~~~~ Head5 Tail5 ~~~~ Head6 Tail6 ~~~~ Head7 Tail7 ~~~~ Head8 Tail8 ~~~~ Drug Drug Molecule Surfactant Surfactant Monomers cluster_micelle cluster_micelle Surfactant->cluster_micelle Self-Assembly Aqueous Aqueous Buffer Aqueous->Surfactant > CMC Solubilized Solubilized Drug cluster_micelle->Solubilized Encapsulation G cluster_before Before Complexation cluster_after After Complexation Drug Drug Molecule (Poorly Soluble) Complex Cyclodextrin Drug Drug->Complex Reversible Binding CD Cyclodextrin (Soluble) CD->Complex Reversible Binding G Start Start: Poorly Soluble Compound Step1 Step 1: pH Adjustment (Increase pH > pKa) Start->Step1 Step2 Step 2: Add Co-solvent (e.g., PEG 400, DMSO) Step1->Step2 Insufficient? Success Target Concentration Achieved Step1->Success Sufficient? Step3 Step 3: Add Surfactant (e.g., Tween 80) Step2->Step3 Insufficient? Step2->Success Sufficient? Step4 Step 4: Use Cyclodextrin (e.g., HP-β-CD) Step3->Step4 Insufficient? Step3->Success Sufficient? Step4->Success

Caption: Recommended workflow for systematically improving compound solubility.

  • Start with pH: Always begin by optimizing the pH of your aqueous buffer. For this acidic compound, increasing the pH will yield the most straightforward solubility gains.

  • Introduce Co-solvents: If pH adjustment is not enough, introduce a small percentage of a co-solvent. This is often a simple and effective next step.

  • Explore Advanced Formulations: For more challenging requirements, investigate the use of surfactants or cyclodextrins. These can produce dramatic increases in solubility but may require more extensive formulation development and characterization.

By following these troubleshooting guides and understanding the scientific principles behind each method, you will be well-equipped to overcome the solubility challenges presented by this compound and advance your research.

References

  • Al-Omar, M. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4896. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Gould, S., & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Journal of Pharmaceutical Sciences, 112(8), 2135-2150. [Link]

  • Gautam, A., et al. (2018). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Krieg, R. C., et al. (1995). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 84(6), 681-685. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Al-Ghaban, A. M., et al. (2020). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics, 12(9), 861. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 7(5), 1593-1600. [Link]

  • Pilkington, L. I., et al. (2021). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry, 39, 116092. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]

  • ResearchGate. (2022). Poorly soluble drugs, surfactants and degree of solubility enhancement. Retrieved from [Link]

  • Stippler, E. S., et al. (2012). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. Journal of Pharmaceutical Sciences, 101(9), 3326-3335. [Link]

  • Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • Mori, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12245-12255. [Link]

  • Wang, H., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(21), 4734. [Link]

  • Homayun, B., et al. (2023). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 15(11), 2596. [Link]

  • Avdeef, A. (2012). Aqueous and cosolvent solubility data for drug-like organic compounds. ADMET & DMPK, 1(1), 1-1. [Link]

  • Millard, J. W., et al. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Research, 19(10), 1419-1425. [Link]

  • Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 5(2), 33-40. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

  • SciSpace. (2015). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • Alfa Chemistry. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • Hyda, Y. (2022). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 14(1), 1-2. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Advanced Journal of Pharmacy and Therapeutics Innovation, 1(1), 1-2. [Link]

  • Kumar, S., et al. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 52(3), 441-449. [Link]

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identifying and minimizing byproducts in the Pfitzinger quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the Pfitzinger quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and answers to frequently asked questions. Our goal is to help you navigate the complexities of this reaction, enabling you to identify and minimize byproducts, thereby optimizing your synthesis of quinoline-4-carboxylic acids.

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, condenses isatin or its derivatives with a carbonyl compound bearing an α-methylene group in the presence of a strong base to form quinoline-4-carboxylic acids.[1][2] While powerful, this reaction is not without its challenges. The strongly basic conditions required can catalyze competing side reactions, leading to byproduct formation and purification difficulties. This guide provides the expertise to overcome these hurdles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing validated protocols for their resolution.

Question 1: My reaction yields are consistently low, or the reaction fails entirely. What are the likely causes?

Answer: Low or no yield in a Pfitzinger synthesis typically points to one of three critical areas: incomplete initial hydrolysis, suboptimal reactivity of the carbonyl component, or improper workup conditions.

  • Causality 1: Incomplete Hydrolysis of Isatin. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in the isatin ring to form a keto-acid intermediate.[2][3] This ring-opening is essential for the subsequent condensation. If the base is not strong enough or is used in insufficient quantity, this step will be inefficient and become the rate-limiting factor for the entire synthesis.

    • Solution: Utilize a strong base, with potassium hydroxide (KOH) being the most common and effective choice.[2][4] Ensure you are using a sufficient molar excess of the base to drive the hydrolysis to completion. A typical protocol may use nearly three equivalents of KOH relative to isatin.[4]

  • Causality 2: Carbonyl Reactant Issues. The second reactant must be a carbonyl compound (ketone or aldehyde) with an adjacent, enolizable α-methylene group.[1] The reaction proceeds through the formation of an enamine intermediate; if this cannot be formed, the reaction will not proceed to cyclization.[2]

    • Solution:

      • Verify Structure: Confirm your carbonyl reactant possesses at least one α-methylene group.

      • Assess Steric Hindrance: Highly substituted or sterically hindered ketones may react slowly. In these cases, increasing the reaction temperature or extending the reflux time may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid unnecessary heating that could lead to decomposition.[5]

  • Causality 3: Incorrect Workup pH. The product of the Pfitzinger synthesis is a carboxylic acid. In the basic reaction medium, it exists as a water-soluble carboxylate salt. To isolate the product, the solution must be carefully acidified to protonate the carboxylate, causing the neutral carboxylic acid to precipitate.[1][5]

    • Solution: After the reaction is complete and neutral impurities have been removed (see Question 3), cool the aqueous layer in an ice bath and acidify slowly with an acid such as acetic acid or dilute HCl. Monitor the pH and adjust to between 4 and 5 to ensure complete precipitation of the quinoline-4-carboxylic acid product.[1]

Question 2: My reaction produces a significant amount of a dark, tarry, or polymeric byproduct. How can I prevent this?

Answer: The formation of tar-like substances is a classic sign of competing side reactions, most commonly the self-condensation of the carbonyl starting material under the strongly basic conditions.

  • Causality: Aldol Self-Condensation. The same basic conditions that promote the Pfitzinger reaction are also ideal for inducing the aldol condensation of enolizable ketones or aldehydes.[6] If the carbonyl compound reacts with itself faster than it reacts with the isatin intermediate, polymerization can occur, leading to the intractable tars that are often observed.

    • Solution 1: Controlled Reagent Addition. Instead of mixing all reactants at once, add the carbonyl compound slowly and in a controlled manner to the basic solution of hydrolyzed isatin. This strategy maintains a low instantaneous concentration of the carbonyl reactant, kinetically favoring its reaction with the abundant isatin intermediate over self-condensation.

    • Solution 2: Temperature Management. Aldol reactions and subsequent polymerizations can be highly temperature-dependent. Running the reaction at the lowest effective temperature can help minimize these side reactions. Begin at a moderate temperature and only increase it if TLC monitoring shows a lack of product formation.

    • Solution 3: Consider Microwave-Assisted Synthesis. Microwave irradiation has been shown to be an effective method for conducting the Pfitzinger reaction, often leading to significantly shorter reaction times.[7] This rapid heating can favor the desired reaction pathway over the slower formation of polymeric byproducts.

Question 3: I am struggling to purify my final product. It appears to be contaminated with starting materials or other impurities.

Answer: Purification challenges arise from the presence of unreacted starting materials or byproducts that have similar solubility profiles to the desired product. A well-designed workup protocol is key to isolating a pure compound.

  • Causality 1: Unreacted Neutral Starting Materials. Unreacted ketone or aldehyde starting material is a common impurity. Being neutral and often organic-soluble, it can become trapped in the final precipitated product.

    • Solution: Pre-Acidification Extraction. After the reaction is complete, the desired product exists as a potassium carboxylate salt dissolved in the aqueous/alcoholic solution. Before acidification, remove the bulk of the solvent (e.g., ethanol) via rotary evaporation. Add water to fully dissolve the salt, then wash this aqueous solution with a water-immiscible organic solvent like diethyl ether or dichloromethane.[1] This will extract the neutral carbonyl impurities into the organic layer, which can then be discarded. The purified aqueous layer can then be acidified to precipitate the clean product.

  • Causality 2: Co-precipitation of Acidic or Basic Byproducts. If side reactions produce other acidic or basic compounds, they may co-precipitate with your product during acidification.

    • Solution: Recrystallization. This is a powerful technique for purifying solid organic compounds. The crude, dried product should be recrystallized from a suitable solvent, such as ethanol.[4][5] This process will typically leave the less abundant byproducts behind in the mother liquor, yielding a product of high purity.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the Pfitzinger synthesis.

Start Reaction Outcome LowYield Low / No Yield Start->LowYield Tarry Tarry Byproducts Start->Tarry Impure Impure Product Start->Impure CheckBase 1. Check Base - Strong Base (KOH)? - Sufficient Molar Excess? LowYield->CheckBase ControlAddition 1. Control Addition - Add carbonyl slowly Tarry->ControlAddition EtherWash 1. Add Ether Wash - Wash aqueous layer before acidification Impure->EtherWash CheckCarbonyl 2. Check Carbonyl - α-Methylene present? - Sterically Hindered? CheckBase->CheckCarbonyl Base is OK CheckWorkup 3. Check Workup - pH 4-5 for precipitation? CheckCarbonyl->CheckWorkup Carbonyl is OK ControlTemp 2. Control Temperature - Use lowest effective temp. ControlAddition->ControlTemp Still Tarry ConsiderMW 3. Consider Alternatives - Microwave Synthesis? ControlTemp->ConsiderMW Still Tarry Recrystallize 2. Recrystallize - Use appropriate solvent (e.g., Ethanol) EtherWash->Recrystallize Still Impure

Caption: A decision tree for troubleshooting common Pfitzinger synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Pfitzinger reaction?

The reaction proceeds in a well-defined sequence:[2]

  • Hydrolysis: The amide bond of isatin is hydrolyzed by a strong base (e.g., KOH) to open the ring, forming a keto-acid intermediate.

  • Condensation: The aniline amine of this intermediate condenses with the carbonyl group of the ketone/aldehyde to form an imine.

  • Tautomerization: The imine tautomerizes to the more thermodynamically stable enamine.

  • Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, followed by a dehydration (loss of water) step to form the aromatic quinoline ring system.

Isatin Isatin + Carbonyl Cmpd Hydrolysis 1. Amide Hydrolysis (Base) Isatin->Hydrolysis KetoAcid Keto-Acid Intermediate Hydrolysis->KetoAcid Condensation 2. Condensation KetoAcid->Condensation Imine Imine Condensation->Imine Tautomerization 3. Tautomerization Imine->Tautomerization Enamine Enamine Tautomerization->Enamine Cyclization 4. Cyclization & Dehydration Enamine->Cyclization Product Quinoline-4-Carboxylic Acid Cyclization->Product

Caption: The mechanistic pathway of the Pfitzinger quinoline synthesis.

Q2: What is the primary byproduct pathway I need to be aware of?

The most significant competing reaction is the base-catalyzed self-condensation of the carbonyl reactant (Aldol condensation). This is especially problematic with unhindered ketones like acetone or aldehydes. This pathway does not involve the isatin reactant and leads to higher molecular weight polymeric materials, which are difficult to remove.

cluster_main Pfitzinger Synthesis (Desired Pathway) cluster_side Byproduct Formation (Side Pathway) Isatin Hydrolyzed Isatin Product Quinoline Product Isatin->Product + Carbonyl Carbonyl Carbonyl Reactant Carbonyl->Product Carbonyl2 Carbonyl Reactant Aldol Aldol Self-Condensation (Base-Catalyzed) Carbonyl2->Aldol + Carbonyl Byproduct Polymeric Byproducts (Tar) Aldol->Byproduct

Sources

Technical Support Center: Long-Term Stability of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the long-term stability testing of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid in Dimethyl Sulfoxide (DMSO). This document is designed to offer both quick-reference FAQs and in-depth troubleshooting guides to ensure the integrity and reliability of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage and handling of this compound in DMSO.

Q1: My compound, which was fully dissolved in DMSO, has precipitated out of solution after storage at -20°C. What could be the cause and how can I resolve this?

A1: Precipitation upon freeze-thaw cycles is a common issue. Several factors can contribute to this:

  • Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Even small amounts of absorbed water can significantly decrease the solubility of your compound, leading to precipitation upon freezing and thawing.[2]

  • Concentration Effects: During the freezing process, pure DMSO will solidify first, effectively increasing the concentration of the compound in the remaining liquid phase, which can lead to supersaturation and precipitation.

  • Compound Purity: The initial purity of your compound can affect its stability in solution.

Solutions:

  • Minimize Water Contamination: Use high-purity, anhydrous DMSO and store it under an inert gas like argon or nitrogen. When preparing solutions, work quickly and in a low-humidity environment.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles of the main stock, prepare smaller, single-use aliquots.[3]

  • Gentle Re-solubilization: If precipitation occurs, gentle warming (e.g., to 37°C) and vortexing or sonication can often redissolve the compound. However, be cautious with heating as it can potentially accelerate degradation.

  • Consider Co-solvents: For compounds with persistent solubility issues, the addition of a small percentage of a co-solvent might be necessary, but this should be carefully validated to ensure it doesn't interfere with your assay.

Q2: I've observed a slight yellowing of my this compound solution in DMSO over time. Does this indicate degradation?

A2: A color change can be an indicator of degradation, but it is not definitive proof. Quinolines and related heterocyclic compounds can be susceptible to oxidation and photolytic degradation, which may result in colored byproducts.

Next Steps:

  • Analytical Confirmation: The most reliable way to determine if degradation has occurred is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4] Compare the chromatogram of the aged sample to that of a freshly prepared standard. Look for the appearance of new peaks or a decrease in the area of the main peak.

  • Storage Conditions: Ensure your solutions are protected from light by using amber vials and are stored at the recommended temperature, typically -20°C or -80°C, to minimize both oxidative and photolytic degradation.[5]

Q3: My HPLC analysis of a stored sample shows several new, small peaks that were not present in the initial analysis. How can I identify these?

A3: The appearance of new peaks is a strong indication of degradation. Identifying these degradants is crucial for understanding the stability of your compound.

Identification Strategy:

  • LC-MS Analysis: The most effective method for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS).[6] This technique provides the molecular weight of the components in each peak, which can be used to deduce their structures.

  • Forced Degradation Studies: Performing forced degradation studies (see Section 2) can help you intentionally generate degradation products under controlled conditions (e.g., acidic, basic, oxidative). By comparing the retention times of the peaks from the forced degradation samples with the unknown peaks in your stability sample, you can often tentatively identify the degradation pathway.

Q4: Can I trust the stability of my compound in a DMSO/water mixture?

A4: While pure, anhydrous DMSO is often preferred for long-term storage, some studies have shown that a DMSO/water (e.g., 90/10) mixture can be a viable option. One study demonstrated that 85% of a diverse set of compounds were stable in a wet DMSO solution for up to two years at 4°C.[7] However, the presence of water can also increase the rate of hydrolysis for susceptible compounds.[8] The stability of this compound in such a mixture would need to be experimentally verified.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for key stability-indicating experiments.

Guide: Setting Up a Long-Term Stability Study

The objective of a long-term stability study is to establish a re-test period or shelf-life for your compound under defined storage conditions. This protocol is based on principles outlined in the ICH Q1A(R2) guidelines.[9][10]

Step-by-Step Protocol:

  • Material Preparation:

    • Use a well-characterized, high-purity batch of this compound.

    • Use high-purity, anhydrous DMSO.

    • Prepare a concentrated stock solution (e.g., 10 mM) in DMSO.

  • Sample Preparation and Storage:

    • Aliquot the stock solution into a sufficient number of amber glass vials to account for all time points and conditions.

    • Store the vials at the intended long-term storage condition. For DMSO solutions, this is typically -20°C or -80°C.

    • Include an accelerated condition, such as 4°C, to potentially predict long-term stability more quickly.[8]

  • Testing Schedule:

    • Analyze the samples at predetermined time points. A typical schedule for a 12-month study would be: 0, 3, 6, 9, and 12 months.[11]

  • Analytical Method:

    • Use a validated, stability-indicating HPLC method. This method must be able to separate the parent compound from any potential degradation products.[12]

  • Data Analysis:

    • At each time point, determine the purity of the compound and quantify any degradation products.

    • Plot the purity of the parent compound versus time to establish a degradation curve.

Causality Behind Experimental Choices:

  • Amber Vials: Protect the compound from photolytic degradation.

  • Low Temperature Storage: Slows down the rate of chemical reactions, including degradation.

  • Multiple Time Points: Allows for the establishment of a degradation profile and rate.

Data Presentation:

Table 1: Example Long-Term Stability Data for this compound in DMSO

Storage ConditionTime Point (Months)Purity (%)Total Impurities (%)
-20°C099.80.2
399.70.3
699.80.2
1299.60.4
4°C099.80.2
399.50.5
699.20.8
1298.51.5
Guide: Troubleshooting Unexpected Peaks in HPLC

The appearance of unexpected or "ghost" peaks in your chromatogram can be confounding. This guide provides a systematic approach to identifying their source.

Experimental Workflow:

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Detailed Steps:

  • Inject a Blank: The first step is to inject a sample of the pure solvent (DMSO) that was used to dissolve your compound.

  • Analyze the Blank Run:

    • If the peak is present in the blank: The source is likely system contamination. This could be from the mobile phase, the injector, or carryover from a previous injection.[13]

    • If the peak is absent in the blank: The peak is related to your sample. It is likely a degradation product or an impurity in the original compound.

  • Addressing System Contamination: If contamination is suspected, systematically clean the HPLC system. This includes preparing fresh mobile phase, flushing the system with a strong solvent, and cleaning the injector needle and port.

  • Investigating Sample-Related Peaks: If the peak is confirmed to be sample-related, the next step is identification. As mentioned in the FAQs, LC-MS is the most powerful tool for this.[6] Forced degradation studies can also provide valuable clues.

Guide: Performing Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of stability testing. It helps to identify potential degradation pathways and demonstrate the specificity of your analytical method.[4]

Experimental Protocol:

For each condition, a solution of this compound in DMSO is subjected to stress. The goal is to achieve 5-20% degradation of the parent compound.

  • Acid Hydrolysis:

    • To your compound solution in DMSO, add an equal volume of 0.1 M HCl.

    • Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To your compound solution in DMSO, add an equal volume of 0.1 M NaOH.

    • Heat at 60°C for a specified period.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To your compound solution in DMSO, add an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for a specified period.

  • Photolytic Degradation:

    • Expose a solution of your compound in a quartz cuvette or clear vial to a light source that provides both UV and visible light. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation:

    • Heat the solid compound or a DMSO solution at an elevated temperature (e.g., 70°C) for a specified period.

Rationale for Stress Conditions:

  • These conditions mimic the potential stresses a compound might experience during its lifecycle.

  • They help to ensure that your analytical method can detect all potential degradation products.

Data Presentation:

Table 2: Summary of Forced Degradation Results

Stress Condition% Degradation of ParentNumber of Degradation Peaks
Acid Hydrolysis (0.1M HCl, 60°C, 8h)15.22
Base Hydrolysis (0.1M NaOH, 60°C, 4h)18.53
Oxidation (3% H₂O₂, RT, 24h)8.71
Photolytic (ICH Q1B)5.31
Thermal (70°C, 48h)2.10

Section 3: Potential Degradation Pathways of Quinolines

While the specific degradation pathway for this compound needs to be experimentally determined, the quinoline ring system is known to be susceptible to certain types of reactions.

Potential Degradation Mechanisms:

  • Oxidation: The quinoline ring can be oxidized, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Hydrolysis: The carboxylic acid group is generally stable, but under harsh basic conditions, decarboxylation could potentially occur. The chloro-substituent may also be susceptible to nucleophilic substitution, particularly in the presence of water in DMSO at elevated temperatures.[15]

  • Photodegradation: Aromatic systems like quinoline can undergo various photochemical reactions upon exposure to UV light.

Illustrative Pathway:

Quinoline_Degradation Parent This compound Oxidation Oxidative Stress (e.g., H₂O₂) Parent->Oxidation Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Degradant_A N-oxide Derivative Oxidation->Degradant_A Degradant_B Hydroxylated Derivative Oxidation->Degradant_B Degradant_C Decarboxylated Product Hydrolysis->Degradant_C Photolysis->Degradant_B

Caption: Potential degradation pathways for the target compound.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link][8][16]

  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link][7]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][9][10][11]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link][12]

  • Alphalyse. (2018). How to identify peaks observed by UV-HPLC in stability studies. [Link][6]

  • Gershon, H., & Clarke, D. D. (1993). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Journal of Heterocyclic Chemistry. [Link][15]

  • Lipinski, C. A. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link][2]

  • Separation Science. (2023). Analytical Techniques In Stability Testing. [Link][4]

  • Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. [Link][13]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?[Link][1]

  • dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. [Link][5]

  • ICH. (n.d.). Quality Guidelines. [Link][14]

Sources

troubleshooting high variability in cell-based assays with 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for troubleshooting high variability in cell-based assays using this compound. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experimentation. Our approach is rooted in first principles, explaining the causality behind experimental observations and providing robust, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides rapid solutions to get your research back on track.

Q1: My dose-response curve is inconsistent between experiments, or even between plates in the same experiment. What's the most likely cause?

A: The most common culprit for this type of variability with quinoline-4-carboxylic acid derivatives is poor aqueous solubility.[1][2] These compounds are often lipophilic, and if the compound precipitates out of your culture medium, the actual concentration delivered to the cells becomes highly variable.[2] This can lead to inaccurate IC50 values and non-reproducible results. Start by visually inspecting your compound dilutions under a microscope for any signs of precipitation.

Q2: I'm observing significant "edge effects" in my 96-well plates, where the cells in the outer wells behave differently from those in the center. Why is this happening and how do I fix it?

A: Edge effect is a well-documented phenomenon in microplate assays caused by increased evaporation and temperature gradients in the perimeter wells.[3] This changes the local osmolarity and concentration of media components and your test compound, stressing the cells and altering their response.[3][4] The simplest mitigation strategy is to leave the outer wells empty and fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity buffer.[3]

Q3: My assay background is high, or my "untreated" control wells show unexpected levels of cell death. What should I check first?

A: High background or control well toxicity often points to an issue with the vehicle used to dissolve the compound, typically dimethyl sulfoxide (DMSO).[5][6] Ensure your final DMSO concentration in the culture medium is consistent across all wells and is at a level non-toxic to your specific cell line (typically ≤0.5%). We recommend running a vehicle control titration curve to determine the exact toxicity threshold for your cells.

Q4: How do I know if the variability is from my cells or the compound itself?

A: This is a critical diagnostic question. The key is to run parallel controls. Include a "positive control" compound with a known, robust mechanism of action and good solubility. If the positive control yields consistent results while this compound does not, the issue is likely compound-specific (e.g., solubility). If both compounds show high variability, the problem is more likely systemic, involving cell health, plating inconsistency, or reagent issues.[7]

Part 2: Systematic Troubleshooting Guide

When initial checks don't resolve the issue, a systematic approach is necessary. This guide breaks down variability sources into three key areas: Compound, Cells, and Protocol.

Section 2.1: Compound-Related Variability

The physical and chemical properties of your test article are a primary source of variability. For quinoline derivatives, solubility is paramount.[1][2][8]

Issue: Poor Aqueous Solubility and Compound Precipitation

  • The Causality: this compound, like many quinoline-based molecules, has a rigid, aromatic structure that can lead to low solubility in aqueous cell culture media.[1][2] When a high-concentration DMSO stock is diluted into media, the compound can crash out of solution, forming microscopic precipitates. This leads to under-dosing of cells and erratic results, as the amount of bioavailable compound is no longer controlled.[2]

  • Troubleshooting Protocol:

    • Visual Confirmation: Before adding to cells, prepare your highest concentration dilution in media. Pipette a small amount onto a microscope slide and inspect for precipitates.

    • Solubility Enhancement:

      • Reduce Final Concentration: Determine if you are working above the compound's solubility limit.

      • Use a Co-Solvent: While keeping the final DMSO concentration low, consider if other solvents are appropriate, though this requires extensive validation.

      • Formulate with Serum or BSA: If your assay tolerates it, fetal bovine serum (FBS) or bovine serum albumin (BSA) can bind to the compound and help keep it in solution.

    • Stock Solution Management: Ensure your DMSO stock is fully dissolved. Gentle warming (to 37°C) and vortexing can help. Store stocks in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[2]

Issue: Compound Instability and Degradation

  • The Causality: Compound stability can be affected by factors like pH of the medium, exposure to light, or interaction with media components. Degradation reduces the concentration of the active compound over the course of the assay, leading to weaker-than-expected effects and high variability, especially with longer incubation times.[9]

  • Troubleshooting Protocol:

    • Time-Course Experiment: Run a pilot experiment where you measure the compound's effect at multiple time points (e.g., 24h, 48h, 72h). If the dose-response curve shifts significantly or degrades at later time points, stability may be an issue.

    • Media Refresh: For long-term assays (>48h), consider a partial or full media change, re-dosing with freshly diluted compound.

    • Protect from Light: Prepare and handle the compound in low-light conditions, especially if its chemical structure suggests photosensitivity.

G start High Assay Variability Observed check_sol Is Compound Precipitation Visible in Media? start->check_sol check_dmso Is Final DMSO Concentration >0.5%? check_sol->check_dmso No sol_issue Primary Suspect: Poor Solubility check_sol->sol_issue Yes dmso_issue Primary Suspect: Vehicle Toxicity check_dmso->dmso_issue Yes re_eval Re-run Assay with Optimized Conditions check_dmso->re_eval No, proceed to Cell/Protocol checks sol_actions Action Items: 1. Lower max concentration. 2. Add BSA to media. 3. Validate stock prep. sol_issue->sol_actions dmso_actions Action Items: 1. Reduce DMSO %. 2. Run vehicle toxicity curve. dmso_issue->dmso_actions sol_actions->re_eval dmso_actions->re_eval

Caption: A decision tree for diagnosing compound-related assay variability.

Section 2.2: Cell-Related Variability

The biological system itself is a major source of variation. Inconsistent cell health, density, or passage number will compromise data quality.[7][10]

Issue: Inconsistent Cell Seeding and Growth

  • The Causality: The number of cells per well directly impacts the assay readout. Inconsistent plating leads to wells with different cell numbers at the time of treatment and analysis. Furthermore, non-uniform plating can cause cells to clump, affecting their access to nutrients and the test compound.[11] Moving plates too quickly after seeding can also cause cells to swirl to the edge of the well.[11]

  • Troubleshooting Protocol:

    • Cell Counting: Always perform an accurate cell count using a hemocytometer or automated counter before plating. Ensure you have a single-cell suspension.

    • Plating Technique: Mix the cell suspension thoroughly and frequently while plating to prevent settling.

    • Post-Seeding Incubation: After plating, let the plate sit at room temperature on a level surface for 15-20 minutes before moving it to the incubator. This allows cells to settle evenly before adhering.[12][13]

    • Confirm Confluency: Visually inspect wells before adding the compound to ensure consistent cell attachment and confluency across the plate.

Issue: Cell Health and Passage Number

  • The Causality: Cells at very high or low passage numbers can exhibit altered phenotypes, growth rates, and drug sensitivities. Senescent or unhealthy cells will respond poorly and inconsistently.

  • Troubleshooting Protocol:

    • Standardize Passage Number: Define a specific range of passage numbers for your experiments and record it for every assay.

    • Monitor Cell Viability: Before plating, perform a viability check (e.g., Trypan Blue exclusion). Only use cell stocks with >95% viability.

    • Consistent Culture Conditions: Maintain a strict schedule for splitting and feeding cells. Do not let them become over-confluent in the stock flask.

Cell Line TypeDoubling TimeSeeding Density (cells/well) for 48h AssaySeeding Density (cells/well) for 72h Assay
Fast Growing (e.g., HEK293)~24h5,000 - 10,0002,500 - 5,000
Moderate Growing (e.g., MCF7)~30-40h8,000 - 15,0005,000 - 10,000
Slow Growing (e.g., Primary Cells)>48h15,000 - 30,00010,000 - 20,000
Note: These are starting points and must be empirically optimized for your specific cell line and assay duration to ensure cells remain in the exponential growth phase.[9][14]
Section 2.3: Assay Protocol-Related Variability

Even with a stable compound and healthy cells, technical execution of the assay protocol can introduce significant error.

Issue: Microplate Edge Effects

  • The Causality: As mentioned in the FAQ, evaporation from the 36 outer wells of a 96-well plate is a major driver of variability.[3] This is especially problematic in long-term incubation assays.

  • Troubleshooting Protocol:

    • Create a Humidity Moat: Do not use the outer wells for experimental samples. Instead, fill them with 200 µL of sterile water or PBS.[3]

    • Use Proper Lids: Ensure you are using lids with condensation rings.

    • Plate Randomization: For high-stakes experiments, consider a randomized plate layout where different treatment groups are scattered across the interior of the plate to mitigate any remaining positional bias.[15]

Caption: Comparison of plate layouts to mitigate edge effects.

Issue: Inconsistent Incubation and Reagent Addition

  • The Causality: For kinetic assays (e.g., MTT, resazurin), the timing of reagent addition and plate reading is critical.[16] Small variations in incubation time between the first and last well can lead to significant signal drift across the plate.

  • Troubleshooting Protocol:

    • Optimize Incubation Time: Determine the optimal incubation time for your detection reagent where the signal is robust but still in the linear range.[16]

    • Consistent Pipetting: Use a multichannel pipette for adding reagents and stopping reactions to ensure all wells are treated for the same duration.

    • Plate Equilibration: Allow plates to equilibrate to room temperature before reading, as temperature can affect plate reader performance and reagent chemistry.[11]

Part 3: Standard Operating Procedure (SOP) Example

This section provides a self-validating protocol for a cell viability assay, incorporating the principles discussed above.

SOP: Cell Viability (Resazurin Reduction) Assay

  • Cell Culture & Seeding:

    • 1.1. Use cells between passage 5 and 20. Confirm >95% viability via Trypan Blue.

    • 1.2. Prepare a single-cell suspension at the optimized density (e.g., 10,000 cells/100 µL).

    • 1.3. Seed 100 µL of cell suspension into the 60 interior wells of a 96-well clear-bottom black plate.

    • 1.4. Add 200 µL of sterile PBS to the 36 perimeter wells.

    • 1.5. Let the plate rest on a level surface in the biosafety cabinet for 20 minutes.

    • 1.6. Incubate overnight (37°C, 5% CO2).

  • Compound Preparation & Dosing:

    • 2.1. Prepare a 10 mM stock of this compound in 100% DMSO. Aliquot for single use and store at -20°C.

    • 2.2. On the day of the experiment, thaw one aliquot. Perform serial dilutions in DMSO to create 200x working stocks of your desired concentrations.

    • 2.3. Dilute the 200x DMSO stocks 1:100 into pre-warmed complete media to create 2x compound plates. Visually inspect for precipitation. (Note: This intermediate dilution step helps prevent precipitation).

    • 2.4. Remove the seeding media from the cell plate and add 100 µL from the 2x compound plate to the corresponding wells. The final DMSO concentration will be 0.5%. Include vehicle-only (0.5% DMSO) and untreated controls.

  • Incubation & Detection:

    • 3.1. Incubate the cell plate for the desired duration (e.g., 48 hours).

    • 3.2. Prepare the resazurin detection reagent according to the manufacturer's instructions.

    • 3.3. Add 20 µL of detection reagent to all wells using a multichannel pipette.

    • 3.4. Incubate for the optimized time (e.g., 1-4 hours), protected from light.[16]

    • 3.5. Read fluorescence on a plate reader (e.g., 560nm Ex / 590nm Em).

  • Data Analysis:

    • 4.1. Subtract the average signal from "media-only" (no cells) wells.

    • 4.2. Normalize the data: % Viability = (Signal_Treated / Signal_VehicleControl) * 100.

    • 4.3. Plot the normalized data and fit a four-parameter logistic curve to determine the IC50.

References

  • Abdel-Wahab, B. F., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Zhang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Wako Automation. (2023). The edge effect in microplate assays. Wako Automation. [Link]

  • PubChem. (n.d.). 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. PubChem. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. [Link]

  • El-Sayed, M. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Eppendorf. [Link]

  • Li, A. P., & Segall, M. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • An, F. F., & Qu, Z. (2022). A review for cell-based screening methods in drug discovery. National Institutes of Health. [Link]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Sterling Pharma Solutions. [Link]

  • Di, L., & Kerns, E. H. (2009). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org. [Link]

  • Zhang, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

  • FDCELL. (2023). 10 Tips for Successful Cell Based Assays. FDCELL. [Link]

  • Leong, S. L., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. ResearchGate. [Link]

  • BioAgilytix. (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. BioAgilytix. [Link]

  • U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. FDA. [Link]

  • Kulshrestha, A. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • Leong, S. L., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Semantic Scholar. [Link]

  • Insights.bio. (n.d.). Understanding and managing sources of variability in cell measurements. Insights.bio. [Link]

  • Di, L., & Kerns, E. H. (2009). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. [Link]

  • paasp network. (2019). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. paasp network. [Link]

  • Al-Suwaidan, I. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • BioTek Instruments. (2020). Tools and Techniques for Optimizing Cell Proliferation Studies. YouTube. [Link]

  • PubChem. (n.d.). Quinolinic Acid. National Institutes of Health. [Link]

  • Zhang, H., et al. (2012). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. PubMed. [Link]

  • Klink, S. (2014). Improving Cancer Drug Screening with 3D Cell Culture. Promega Connections. [Link]

  • Malmquist, N. A., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays. Assay Guidance Manual. [Link]

  • Lundholt, B. K., et al. (2008). A simple technique for reducing edge effect in cell-based assays. PubMed. [Link]

  • Suliman, F. O., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Skanda Life Sciences. [Link]

  • Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]

  • Lundholt, B. K., et al. (2008). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. We will delve into the mechanistic rationale behind common synthetic choices, provide robust troubleshooting protocols, and answer frequently asked questions encountered in the field.

Overview of Synthetic Strategies

The synthesis of 2-arylquinoline-4-carboxylic acids is a well-established field, primarily dominated by two named reactions: the Pfitzinger Reaction and the Doebner Reaction .

  • The Pfitzinger Reaction: This is a condensation reaction between an isatin (or its derivatives) and a carbonyl compound containing an α-methylene group, under basic conditions, to yield a substituted quinoline-4-carboxylic acid.[1][2] For the target molecule, this would involve the reaction of 5-chloro-isatin with 1-(3-methylphenyl)ethan-1-one. This route is often favored for its reliability and directness.[1][3]

  • The Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[4] For the target molecule, this would utilize 2-amino-4-chlorobenzoic acid, 3-methylbenzaldehyde, and pyruvic acid. While versatile, this reaction can be sensitive to the electronic nature of the aniline substrate.[4]

This guide will primarily focus on the Pfitzinger reaction due to its frequent application and the specific challenges it presents during scale-up.

Core Reaction: Pfitzinger Synthesis

The general workflow for the Pfitzinger synthesis of the target molecule is illustrated below. It involves the base-catalyzed opening of the 5-chloroisatin ring, followed by condensation with the enolizable ketone and subsequent intramolecular cyclization and dehydration to form the aromatic quinoline ring.

Pfitzinger_Workflow cluster_0 Step 1: Reagent Preparation & Reaction cluster_1 Step 2: Work-up & Isolation cluster_2 Step 3: Purification Start 5-Chloroisatin + 1-(3-methylphenyl)ethan-1-one Reaction Reaction Mixture (Reflux, 24-48h) Start->Reaction Base Aqueous Base (e.g., KOH) in Ethanol Base->Reaction SolventRemoval Solvent Distillation Reaction->SolventRemoval Cooling Acidification Acidification (e.g., Acetic Acid) to pH ~5-6 SolventRemoval->Acidification Add Water Precipitation Crude Product Precipitation Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (e.g., from Ethanol or DMF/Water) Filtration->Recrystallization Crude Solid Drying Drying under Vacuum Recrystallization->Drying FinalProduct Pure 8-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid Drying->FinalProduct

Caption: Pfitzinger reaction workflow for scaling synthesis.

Troubleshooting Guide: From Lab to Plant

This section addresses common issues encountered during the scale-up of the Pfitzinger synthesis in a question-and-answer format.

Problem Area Question & Answer
Low Yield & Reaction Stalls Q: My reaction yield is high in the lab (~85%), but drops significantly to <60% on a 10 kg scale. In-process controls (HPLC) show unreacted 5-chloroisatin after 48 hours. What's happening? A: This is a classic scale-up challenge related to mass and heat transfer. 1. Cause - Poor Mixing & Solids Suspension: At larger scales, keeping the isatin starting material (which is often poorly soluble) suspended uniformly is difficult. Inefficient stirring creates "dead zones" in the reactor where the reagents don't make contact. The base (KOH) may also be concentrated in certain areas, leading to localized side reactions instead of the desired condensation. 2. Cause - Thermal Inhomogeneity: Inadequate mixing also leads to poor heat distribution. The reaction requires sustained energy input (reflux) to proceed. Cold spots in the reactor will slow the reaction rate significantly. Troubleshooting Protocol: 1. Reactor & Agitator Selection: Ensure your reactor is equipped with an appropriate agitator for solid suspensions. A pitched-blade turbine or anchor stirrer is often more effective than a simple paddle stirrer for keeping solids suspended. Baffles in the reactor are critical to ensure turbulent, effective mixing. 2. Reagent Addition Strategy: Consider adding the ethanolic KOH solution slowly to the slurry of the isatin and ketone in ethanol at reflux. This can help maintain a more homogeneous reaction mixture. 3. Solvent Volume: While concentrating reactions is often desirable, the Pfitzinger reaction can be sensitive to slurry concentration. You may need to increase the solvent volume (L/kg ratio) at scale to ensure effective mixing and prevent the slurry from becoming too thick to stir. 4. Extended Reaction Time: Simply accept that large-scale reactions may require longer times. Continue to monitor by HPLC until the starting material consumption has plateaued.
Impurity Profile & Side Reactions Q: On scale-up, I'm observing a new, persistent impurity that is difficult to remove by recrystallization. What could it be and how can I prevent it? A: The impurity is likely a byproduct from the strong base and elevated temperatures. 1. Cause - Aldol Self-Condensation: The ketone starting material, 1-(3-methylphenyl)ethan-1-one, can undergo self-condensation under strong basic conditions, leading to dimeric impurities. 2. Cause - Decarboxylation: The quinoline-4-carboxylic acid product can decarboxylate under prolonged exposure to harsh basic conditions at high temperatures, yielding 8-chloro-2-(3-methylphenyl)quinoline. This impurity is often less polar and can be tricky to separate from the desired acid. 3. Cause - Incomplete Cyclization: The intermediate formed after the initial condensation may not fully cyclize, leading to open-chain impurities. Troubleshooting Protocol: 1. Temperature Control: Do not exceed the target reflux temperature. Superheating the reactor jacket can create localized hot spots on the reactor wall, promoting side reactions. Ensure the reactor's temperature probe is accurately calibrated and placed correctly. 2. Stoichiometry of Base: Use the minimum effective amount of base. While a molar excess is required, using a very large excess (e.g., >5 equivalents) can accelerate side reactions. Run lab-scale experiments to find the optimal balance. 3. Inert Atmosphere: While not always required, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that may contribute to minor, colored impurities.
Product Isolation & Physical Form Q: During the acidic work-up, my product first "oils out" as a sticky gum before slowly solidifying, making it difficult to filter and wash. How can I achieve a clean, crystalline precipitation? A: This is a common precipitation problem when the product has borderline solubility or when the precipitation is performed too quickly. 1. Cause - Supersaturation & Lack of Nucleation: Rapidly adding the acid to the basic aqueous solution causes the pH to drop quickly, leading to a highly supersaturated solution. The molecules don't have time to arrange into an ordered crystal lattice and instead crash out as an amorphous, oily phase.[1] Troubleshooting Protocol: 1. Control the Rate of Acidification: This is the most critical parameter. Add the acid (e.g., acetic acid) slowly, especially as you approach the pKa of the product (typically pH 4-6). Monitor the pH continuously. 2. Temperature of Precipitation: Perform the precipitation at a slightly elevated temperature (e.g., 40-50 °C). This increases the solubility slightly, preventing rapid crashing out and giving the molecules more time to form crystals. Cool the resulting slurry slowly to room temperature to maximize yield before filtration. 3. Seeding: Prepare a small amount of crystalline product from a lab-scale batch. During the large-scale acidification, add a small portion of these seed crystals once the solution starts to become turbid. This provides a template for controlled crystal growth. 4. Anti-Solvent Addition: In some cases, a reverse addition (adding the basic aqueous solution to the acid) or the addition of an anti-solvent simultaneously with the acid can improve the physical form. This requires careful process development.

Detailed Experimental Protocol (Lab-Scale Adaptation)

This protocol for the Pfitzinger synthesis provides a baseline for process development and scale-up.

Materials:

  • 5-Chloroisatin (1.0 eq)

  • 1-(3-methylphenyl)ethan-1-one (1.1 eq)

  • Potassium Hydroxide (KOH) (3.0 eq)

  • Ethanol (200 proof)

  • Water (Deionized)

  • Acetic Acid

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and temperature probe, add 5-chloroisatin, 1-(3-methylphenyl)ethan-1-one, and ethanol (approx. 10 mL per gram of isatin).

  • Base Addition: In a separate beaker, dissolve potassium hydroxide in water (approx. 2 mL per gram of KOH).

  • Reaction: Begin heating the slurry of the isatin and ketone to reflux (~78 °C). Once refluxing, add the aqueous KOH solution dropwise over 15-20 minutes. The mixture will turn a deep reddish-brown. Maintain the reflux for 24-48 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, allow the mixture to cool to ~50 °C. Remove the ethanol under reduced pressure. To the remaining aqueous residue, add water (approx. 15 mL per gram of starting isatin).

  • Filtration (Optional): Filter the aqueous solution to remove any neutral, insoluble impurities.[1]

  • Precipitation: While stirring, slowly add glacial acetic acid to the aqueous solution. The product will begin to precipitate. Continue adding acid until the pH of the slurry is between 5 and 6.

  • Isolation: Cool the slurry to room temperature and stir for an additional hour. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove salts, followed by a small amount of cold ethanol to aid in drying.

  • Purification: The crude solid can be recrystallized from ethanol or a DMF/water mixture to yield the pure product. Dry the final product in a vacuum oven at 60-70 °C.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Pfitzinger reaction? A: The main hazards are the use of a strong, corrosive base (KOH) and flammable solvent (ethanol). At scale, the initial dissolution of KOH in water is highly exothermic and must be done in a controlled manner with adequate cooling. Ensure the reactor is properly grounded to prevent static discharge when handling large volumes of ethanol. A thorough process safety review is mandatory before any scale-up operation.

Q2: Can other bases be used instead of KOH? A: Yes, other strong bases like NaOH can be used. Some literature also reports the use of bases like potassium tert-butoxide for specific substrates.[5] However, KOH is the most commonly cited and cost-effective choice for this reaction.[1] The choice of base may influence reaction time and impurity profile, and any substitution should be validated at the lab scale first.

Q3: My final product has a persistent color. How can I decolorize it? A: A persistent yellow or brown color often indicates the presence of minor, highly conjugated impurities. During the work-up, after dissolving the residue in water and before acidification, you can perform a charcoal treatment. Add a small amount of activated carbon (0.5-1% w/w relative to the starting material) to the hot aqueous solution, stir for 30 minutes, and then filter through a pad of celite to remove the carbon before proceeding with the acidification.

Q4: What are the most critical analytical controls for this process? A:

  • Starting Material Identity and Purity: Verify all raw materials by NMR, IR, and HPLC before use.

  • In-Process Control (IPC): Use HPLC to monitor the disappearance of 5-chloroisatin. The reaction should not be stopped until consumption is >98%.

  • Final Product Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC for purity assessment. A melting point determination is also a good indicator of purity.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]

  • Combe's synthesis of quinoline || detailed mechanism. YouTube. Available at: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]

Sources

optimizing reaction temperature and time for Gould-Jacobs cyclization.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Gould-Jacobs Reaction Optimization

From the Desk of the Senior Application Scientist

Welcome to the technical support center for optimizing the Gould-Jacobs reaction. As a cornerstone in the synthesis of 4-hydroxyquinolines—precursors to a vast array of pharmaceuticals, including numerous quinolone antibiotics—mastering this reaction is crucial.[1][2] The critical step, a thermal electrocyclization, is highly sensitive to reaction temperature and time.[3] An imbalance in these parameters can lead to diminished yields, intractable byproducts, or complete reaction failure.

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested insights into troubleshooting and optimizing this powerful transformation. We will move beyond simple procedural lists to explore the causal relationships between your experimental choices and their outcomes, empowering you to develop robust, self-validating protocols.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Gould-Jacobs cyclization. Each answer is framed to not only solve the immediate issue but also to build a deeper understanding of the reaction's mechanics.

Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of the uncyclized anilidomethylenemalonate intermediate. What is the primary cause?

A1: This is a classic symptom of insufficient energy input to overcome the activation barrier of the pericyclic cyclization step. The Gould-Jacobs reaction is a thermally driven process; without adequate heat, the reaction will stall after the initial condensation.[3]

  • Causality: The key transformation is a 6-electron electrocyclization. This process requires the molecule to adopt a specific, high-energy conformation to allow the appropriate orbitals on the aniline ring and the malonate-derived side chain to overlap effectively. The reaction temperature is the direct control for providing the requisite thermal energy for this step.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and providing the target temperature. For high-boiling solvents like diphenyl ether (b.p. 259 °C), the reaction temperature should typically be near the boiling point, often around 240-250 °C.[4][5]

    • Increase Temperature Incrementally: If the temperature is accurate, a modest increase of 10-20 °C can significantly increase the reaction rate. Monitor the reaction by TLC or LC-MS at set intervals (e.g., every 30 minutes) to track the consumption of the intermediate.

    • Consider a Higher-Boiling Solvent: If you are limited by your current solvent's boiling point, switching to a higher-boiling alternative like Dowtherm A or using neat (solvent-free) conditions can allow for higher temperatures.

    • Evaluate Microwave Synthesis: For rapid optimization, microwave heating is a superior alternative. It allows for controlled heating to temperatures far exceeding a solvent's boiling point under sealed-vessel conditions (e.g., 250-300 °C), dramatically reducing reaction times from hours to minutes.[3][4]

Q2: My reaction mixture turns dark brown or black, and I'm isolating a low yield of product along with significant baseline material or tar. What is causing this decomposition?

A2: This indicates that the reaction conditions—either temperature, time, or both—are too harsh, leading to thermal degradation of your starting materials, intermediate, or the desired quinoline product.[3]

  • Causality: While high heat is necessary for cyclization, excessive thermal energy can initiate undesired side reactions. These can include polymerization, decarboxylation (if the ester is hydrolyzed), and other complex decomposition pathways, often leading to the formation of insoluble, tarry materials.[6] The balance is critical; you need enough energy to promote cyclization but not so much that you degrade the product.

  • Troubleshooting Steps:

    • Reduce Reaction Time: This is the most critical parameter to adjust. At very high temperatures (e.g., >250 °C), the optimal reaction time may be as short as 5-15 minutes.[3] Running the reaction for hours at such temperatures will almost certainly lead to decomposition.

    • Perform a Time-Course Study: Set up a series of small-scale reactions at your chosen temperature and quench them at different time points (e.g., 5, 10, 20, 40, 60 minutes). Analyze the yield of the desired product in the crude mixture by LC-MS or ¹H NMR with an internal standard. This will reveal the point of maximum yield before significant degradation begins.

    • Slightly Reduce Temperature: If reducing the time is not sufficient, decrease the temperature by 10-15 °C and re-run the time-course study. Often, a slightly lower temperature for a moderately longer time provides a cleaner reaction profile.

    • Ensure Inert Atmosphere: While not always required, performing the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate oxidative decomposition pathways that contribute to tar formation at high temperatures.

Q3: I am observing an unexpected regioisomer as a major byproduct. How can I control the regioselectivity of the cyclization?

A3: This issue arises when using substituted anilines where cyclization can occur at two different positions on the aromatic ring. The product ratio is determined by the competition between the kinetically and thermodynamically favored pathways, which are highly dependent on the reaction conditions.[7][8]

  • Causality & Control:

    • Kinetic Product: This isomer is formed faster and has a lower activation energy. It is typically favored at lower temperatures and shorter reaction times.

    • Thermodynamic Product: This isomer is more stable but has a higher activation energy for its formation. It is favored at higher temperatures and longer reaction times, which allow the initially formed kinetic product to potentially revert and re-form as the more stable thermodynamic isomer.

  • Troubleshooting Steps:

    • Lower Temperature, Shorter Time: To favor the kinetic product, reduce the reaction temperature and carefully monitor the reaction to stop it as soon as the starting material is consumed, before significant isomerization can occur.

    • Higher Temperature, Longer Time: To favor the thermodynamic product, increase the temperature and reaction time. This provides the energy needed to overcome the higher activation barrier and allows the reaction to reach thermodynamic equilibrium.

    • Flash Vacuum Pyrolysis (FVP): For some substrates, specialized techniques like FVP can provide exquisite control. FVP involves high temperatures (450–650 °C) for very short contact times in the gas phase, which often favors the formation of the kinetic product under high regioselectivity.[8][9]

Q4: How do electron-donating groups (EDG) or electron-withdrawing groups (EWG) on my aniline starting material affect the optimal temperature and time?

A4: The electronic nature of the aniline ring directly impacts the nucleophilicity and the electron density of the carbon atom undergoing the cyclization, thus altering the activation energy of the key step.

  • Causality & Predicted Effects:

    • Electron-Donating Groups (e.g., -OCH₃, -CH₃, -NR₂): These groups increase the electron density of the aniline ring, making it more nucleophilic. This generally lowers the activation energy for the electrophilic cyclization step. Consequently, anilines with EDGs often require lower temperatures or shorter reaction times compared to unsubstituted aniline. The Gould-Jacobs reaction is particularly effective for anilines with meta-EDGs.[1]

    • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃, Halogens): These groups decrease the electron density of the ring, making it less nucleophilic and deactivating it towards the cyclization. This raises the activation energy. Therefore, anilines bearing EWGs typically require more forcing conditions—higher temperatures and/or longer reaction times—to achieve good conversion.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for temperature and time in a conventional oil bath setup? A typical starting point for cyclization in a high-boiling solvent like diphenyl ether is 240-250 °C for 1-2 hours. However, this is highly substrate-dependent, and you should monitor the reaction closely via TLC or LC-MS.

Q2: What are the main advantages of microwave heating over a conventional oil bath? The primary advantages are speed and control. Microwave heating allows for rapid and uniform heating to superheated temperatures, often reducing reaction times from hours to minutes.[4] This can also minimize the formation of degradation byproducts due to shorter overall exposure to high temperatures.[3]

Q3: Which high-boiling solvents are recommended for the cyclization step? Commonly used solvents include diphenyl ether (b.p. 259 °C), Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257 °C), and paraffin oil.[4][5] The choice depends on the required temperature and ease of removal during workup.

Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a quick and easy method. Use a solvent system that gives good separation between your aniline starting material, the uncyclized intermediate, and the final quinoline product. The intermediate is typically more polar than the final product. For more quantitative analysis, taking aliquots at regular intervals and analyzing them by LC-MS or qNMR is the preferred method in a process development setting.

Systematic Optimization Workflow

A logical, iterative approach is key to efficiently optimizing the Gould-Jacobs cyclization. Avoid random "shotgun" approaches; instead, follow a structured workflow to find the optimal balance between conversion and purity.

Optimization_Workflow Gould-Jacobs Optimization Workflow cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Decision & Refinement cluster_2 Phase 3: Finalization Start Select Initial Conditions (e.g., 250 °C in Diphenyl Ether) Run_Time_Course Run Time-Course Study (5, 15, 30, 60 min) Start->Run_Time_Course Analyze_Samples Analyze Aliquots by LC-MS (Yield vs. Impurities) Run_Time_Course->Analyze_Samples Decision Evaluate Results Analyze_Samples->Decision Low_Conversion Low Conversion at all time points? Decision->Low_Conversion Yes High_Degradation High Degradation even at short times? Decision->High_Degradation Yes Good_Profile Good profile found? Decision->Good_Profile Yes Increase_Temp Increase Temp by 15-20 °C & Repeat Time-Course Low_Conversion->Increase_Temp Decrease_Temp Decrease Temp by 15-20 °C & Repeat Time-Course High_Degradation->Decrease_Temp Refine_Time Refine Time Points around Optimum (e.g., 12, 15, 18 min) Good_Profile->Refine_Time Increase_Temp->Run_Time_Course Iterate Decrease_Temp->Run_Time_Course Iterate Scale_Up Scale-Up with Optimized Time and Temperature Refine_Time->Scale_Up

Caption: A workflow for systematic optimization of the Gould-Jacobs cyclization.

Data Summary: Reaction Conditions

The optimal conditions are highly dependent on the substrate and the heating method. The following table provides a summary of representative conditions found in the literature to serve as a starting point.

Substrate (Aniline)Heating MethodTemperature (°C)TimeSolventYield (%)Reference
AnilineMicrowave25030 minNeat31[3]
AnilineMicrowave30020 minNeat37[3]
AnilineMicrowave3005 minNeat47[3]
Substituted AnilinesConventionalRefluxSeveral hoursDiphenyl EtherLow-Moderate[4]
PyridylaminesFVP450-650N/A (Flow)Gas PhaseVariable[8]

Experimental Protocols

Protocol 1: General Procedure for Thermal Gould-Jacobs Cyclization

This protocol describes a standard procedure using conventional heating in a high-boiling solvent.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the anilidomethylenemalonate intermediate (1.0 eq).

  • Solvent Addition: Add a sufficient volume of diphenyl ether to create a stirrable slurry (typically 5-10 mL per gram of substrate).

  • Inert Atmosphere (Optional): Flush the apparatus with an inert gas (N₂ or Ar).

  • Heating: Immerse the flask in a preheated oil bath or heating mantle set to 250 °C.

  • Reaction Monitoring: Allow the mixture to reflux. Monitor the reaction progress by periodically taking small aliquots, diluting with a suitable solvent (e.g., EtOAc), and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically when the intermediate is no longer visible by TLC), remove the flask from the heat and allow it to cool to room temperature.

  • Product Isolation: Dilute the cooled reaction mixture with a nonpolar solvent like hexanes or heptane to precipitate the crude product. Collect the solid by vacuum filtration, wash thoroughly with the same nonpolar solvent to remove the diphenyl ether, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Time-Course Optimization

This protocol is designed to rapidly identify the optimal reaction time at a given temperature using a microwave reactor.

  • Vial Preparation: To a series of identical microwave-safe reaction vials, add the anilidomethylenemalonate intermediate (e.g., 50 mg, 1.0 eq) and a magnetic stir bar. If using a solvent, add it at this stage.

  • Microwave Programming: Program the microwave reactor to heat the vials to the target temperature (e.g., 250 °C) and hold for different durations (e.g., Vial 1: 5 min, Vial 2: 10 min, Vial 3: 15 min, etc.). Ensure the "pre-stirring" option is enabled.

  • Reaction Execution: Run the programmed sequence.

  • Sample Preparation for Analysis: After the vials have cooled, dilute the contents of each vial to a known volume with a suitable solvent (e.g., 5 mL of DMSO or MeCN).

  • Analysis: Analyze an aliquot from each vial by LC-MS to determine the relative percentage of product, starting material, and key impurities. Plot the yield of the desired product versus time to identify the optimal reaction duration at that temperature. This data will guide your decision to increase or decrease the temperature for the next iteration, as outlined in the workflow diagram.[10]

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. AN056. Retrieved from [Link]

  • Wernik, M., Hartmann, P., Sipos, G., & Kappe, C. O. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. ResearchGate. Retrieved from [Link]

  • Wernik, M., et al. (2020). Regioselectivity of the Gould–Jacobs Reaction. ResearchGate. Retrieved from [Link]

  • Sipos, G., et al. (2021). Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • ACS Publications. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • Strauss, C. R., & Rooney, F. W. (2001). Development of Predictive Tools for Optimizing Organic Reactions. Molecules, 6(12), 977–985. NIH. Retrieved from [Link]

Sources

preventing precipitation of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Introduction

This technical guide addresses a common challenge encountered by researchers working with 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid: its tendency to precipitate when introduced into aqueous cell culture media. This document provides a comprehensive troubleshooting guide, step-by-step protocols, and frequently asked questions (FAQs) to help you maintain the compound's solubility and ensure the integrity of your experiments. Our goal is to provide you with the scientific rationale and practical steps to overcome this solubility challenge.

Section 1: Understanding the "Why": Physicochemical Properties & Precipitation

The precipitation of this compound in cell culture media is primarily governed by its chemical structure. As a quinoline derivative with a carboxylic acid group, it possesses characteristics that make it poorly soluble in neutral aqueous solutions.

  • The Carboxylic Acid Group and pH: The carboxylic acid moiety (-COOH) is the key to understanding its solubility. In an acidic environment (low pH), the group remains protonated (-COOH), rendering the molecule neutral and less water-soluble.[1][2][3] In a more alkaline environment (higher pH), it deprotonates to form a carboxylate salt (-COO⁻), which is charged and thus more soluble in polar solvents like water.[4][5][6] Cell culture media are typically buffered to a physiological pH of around 7.2-7.4, a range where the compound's solubility is limited.

  • "Solvent Shock": Researchers typically prepare a high-concentration stock solution of the compound in an organic solvent like Dimethyl Sulfoxide (DMSO).[7][8][9] When this concentrated stock is rapidly diluted into the aqueous culture medium, the compound experiences "solvent shock."[7] It is abruptly transferred from a favorable organic environment to an unfavorable aqueous one, causing it to crash out of solution and form a precipitate.[7][10]

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum proteins.[7] These components can interact with the compound, potentially reducing its solubility. For instance, high salt concentrations can decrease the solubility of organic molecules (salting out), and serum proteins like albumin can bind to small molecules, which in some cases might lead to the formation of insoluble complexes.[11][12]

Section 2: Troubleshooting Guide: A Question & Answer Approach

This section is designed to address specific issues you may encounter.

Q1: My compound precipitated immediately after I added my DMSO stock solution to the cell culture medium. What happened and how can I fix it?

A1: This is a classic case of "solvent shock" and exceeding the compound's aqueous solubility limit. Here’s a troubleshooting workflow:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your experiment.[7] Determine the lowest effective concentration for your assay to minimize the amount of compound needed.

  • Optimize the Addition Process: Instead of pipetting the stock solution directly into the bulk medium, add the stock solution to a small volume of medium first, mix gently, and then add this pre-diluted solution to the rest of your culture. Better yet, add the stock solution dropwise to the vortexing medium to ensure rapid dispersal.

  • Use a Lower Stock Concentration: Preparing a more dilute stock solution in DMSO (e.g., 200x instead of 1000x) means you will add a larger volume to your media. This can sometimes aid in more effective mixing and prevent localized high concentrations that lead to precipitation.[7][10] However, be mindful of the final DMSO concentration.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity, with 0.1% being preferable and considered safe for almost all cells.[9][13] However, primary cells and some sensitive cell lines may be affected at lower concentrations. It is crucial to run a vehicle control (media with the same final concentration of DMSO) to ensure that the observed effects are from your compound and not the solvent.[13] Studies have shown that DMSO concentrations of 5% and 10% can be cytotoxic.[8]

Q3: The media looked fine initially, but I see a precipitate after incubating for several hours/days. What could be the cause?

A3: Delayed precipitation can be due to several factors:

  • Temperature and pH Shifts: As cells metabolize, they can slightly alter the pH of the medium, which could shift the solubility equilibrium of your compound.[7] Ensure your incubator's temperature and CO2 levels are stable.

  • Compound Instability: The compound may not be stable in the culture medium over long incubation periods at 37°C, leading to degradation and precipitation of less soluble byproducts.

  • Interactions with Serum Proteins: If you are using a serum-containing medium, the compound might be binding to proteins.[7] While this can sometimes increase solubility, it can also lead to the formation of insoluble aggregates over time.

Q4: Can I adjust the pH of my stock solution or media to improve solubility?

A4: Yes, this is a valid strategy for carboxylic acid-containing compounds.

  • Preparing the Stock Solution: You can improve the solubility of this compound by preparing the stock solution in DMSO with a small amount of a weak base like sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (NaOH) to deprotonate the carboxylic acid.[5][6][14]

  • Caution: Be extremely careful when adjusting the pH of your final culture medium. Cell culture media are well-buffered, and any significant deviation from the physiological pH range (7.2-7.4) will be detrimental to your cells.[10] Any pH adjustments should be minor and tested for cell viability.

Section 3: Step-by-Step Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution.

  • Weigh the Compound: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube or glass vial. Safety first: If the compound's toxicity is unknown, perform this step in a chemical fume hood.[15]

  • Calculate Solvent Volume: Based on the compound's molecular weight, calculate the volume of DMSO needed to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of cell-culture grade DMSO to the vial.[15]

  • Aid Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, you can gently warm the solution to 37°C for 10-15 minutes or use a bath sonicator.[15] Visually inspect to ensure no particulates remain.[15]

  • Sterilization & Storage: While DMSO is a sterile solvent, it is good practice to filter the stock solution through a 0.22 µm syringe filter to remove any potential contaminants. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[13][15] Store at -20°C or -80°C.

Protocol 2: Preparing the Working Solution in Cell Culture Media

This protocol focuses on the critical dilution step to prevent precipitation.

  • Pre-warm Media: Pre-warm your cell culture medium to 37°C.

  • Calculate Volumes: Determine the volume of your 10 mM stock solution needed to achieve your desired final concentration in the culture medium. Ensure the final DMSO concentration does not exceed 0.5% (preferably ≤ 0.1%).[13]

  • Serial Dilution (Recommended):

    • Create an intermediate dilution of your stock solution in pre-warmed media. For example, dilute your 10 mM stock 1:10 in media to get a 1 mM solution.

    • Add the required volume of this intermediate dilution to your final culture volume.

  • Direct Addition (Alternative Method):

    • While gently vortexing or swirling the culture medium, add the calculated volume of the stock solution drop-by-drop. This rapid mixing is key to avoiding localized high concentrations.[7]

  • Final Mix and Visual Inspection: Gently mix the final solution and visually inspect for any signs of precipitation or cloudiness. If the solution appears cloudy, it indicates precipitation.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is DMSO the recommended solvent?

    • A: DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of poorly water-soluble compounds.[8] It is also miscible with water, which is essential for its use in cell culture.[9]

  • Q: Can I use water to make my stock solution?

    • A: Given the carboxylic acid structure, this compound is likely poorly soluble in neutral water.[16] You might achieve solubility in an alkaline aqueous solution (e.g., by adding NaOH), but this can be challenging to work with and may affect the pH of your final culture medium.

  • Q: I filtered my media after seeing a precipitate. Is my experiment still valid?

    • A: No. Filtering the medium removes the precipitated compound, meaning the actual concentration of the dissolved compound is unknown and much lower than your intended concentration.[10] The experiment should be repeated using one of the methods described above to prevent precipitation.

  • Q: How does serum in the media affect solubility?

    • A: Serum proteins, particularly albumin, can bind to small molecules.[17] This binding can sometimes act as a carrier, increasing the apparent solubility of a compound. However, in other cases, it can lead to aggregation. If you are troubleshooting, you can perform a preliminary solubility test in both serum-free and serum-containing media to see if serum has a significant effect.

Visualizations

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Cell Culture Media q1 When did it occur? start->q1 immediately Immediately Upon Addition q1->immediately Immediately delayed After Incubation q1->delayed Delayed cause_immediate Likely Cause: 'Solvent Shock' or Exceeding Aqueous Solubility Limit immediately->cause_immediate cause_delayed Likely Cause: Compound Instability, pH Shift, or Media Interactions delayed->cause_delayed sol_immediate1 Solution 1: Reduce Final Concentration cause_immediate->sol_immediate1 sol_immediate2 Solution 2: Improve Mixing (e.g., dropwise addition) cause_immediate->sol_immediate2 sol_immediate3 Solution 3: Use an Intermediate Dilution Step cause_immediate->sol_immediate3 sol_delayed1 Solution 1: Check Incubator Stability (Temp, CO2) cause_delayed->sol_delayed1 sol_delayed2 Solution 2: Test Compound Stability at 37°C cause_delayed->sol_delayed2 sol_delayed3 Solution 3: Test in Serum-Free vs. Serum-Containing Media cause_delayed->sol_delayed3

Caption: A troubleshooting decision tree for precipitation issues.

Effect of pH on Carboxylic Acid Solubility

G cluster_low_ph Low pH (e.g., < 5) cluster_high_ph High pH (e.g., > 8) Low_pH_Molecule R-COOH (Protonated) Neutral Charge Low_pH_Result Poorly Water Soluble (Prone to Precipitation) equilibrium Low_pH_Molecule->equilibrium High_pH_Molecule R-COO⁻ (Deprotonated) Negative Charge High_pH_Result More Water Soluble (Stays in Solution) equilibrium->High_pH_Molecule caption Cell culture media pH (7.2-7.4) is in the middle, leading to an equilibrium that favors lower solubility.

Caption: The pH-dependent equilibrium of a carboxylic acid group.

Data Summary

SolventRecommended Final Conc.Suitability for Stock SolutionKey Considerations
DMSO ≤ 0.1% - 0.5% [9][13]Excellent Standard solvent for poorly soluble compounds; test for cell line-specific toxicity.
Ethanol ≤ 0.1%GoodCan be effective, but also has potential for cytotoxicity.
Aqueous Base (e.g., 0.1N NaOH) N/APossible, with cautionCan increase solubility but drastically alters pH; not recommended for direct cell culture use without neutralization.[14]
Culture Media N/APoorThe compound's low aqueous solubility makes this unsuitable for high-concentration stocks.

References

  • Hinner, M. J. (2009). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline-5-carboxylic acid. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • de Oliveira, J. A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. Retrieved from [Link]

  • Reddit. (n.d.). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Arkin, M. R., & Wells, J. A. (2002). Binding of small molecules to an adaptive protein–protein interface. PNAS. Retrieved from [Link]

  • ResearchGate. (n.d.). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Quinolinecarboxylic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • Wang, D., et al. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinolinic Acid. PubChem. Retrieved from [Link]

  • University of Alberta. (n.d.). Chemically active extraction. Retrieved from [Link]

  • PNAS. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Retrieved from [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Sci-Hub. (n.d.). Protein binding of small molecules. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 17.3: Extraction. Retrieved from [Link]

  • National Institutes of Health. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug stock solutions best practices?. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Reddit. (n.d.). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • National Institutes of Health. (2025). Fast Release of Carboxylic Acid inside Cells. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I avoid precipitation of a substance after adding DMEM?. Retrieved from [Link]

  • ResearchGate. (n.d.). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

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Validation & Comparative

Confirming the Inhibitory Activity of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid on a Specific Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the inhibitory activity of the novel compound, 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid, against a putative protein kinase target. While the specific target of this compound is yet to be definitively established in publicly available literature, its structural similarity to known kinase inhibitors, particularly those with a quinoline core, suggests a strong rationale for investigating its potential as a kinase inhibitor.[1][2] This guide will therefore use the non-receptor tyrosine kinase Src as a representative and scientifically plausible target to illustrate a robust validation workflow.[3][4]

The principles and methodologies detailed herein are broadly applicable to the characterization of novel small molecule inhibitors against various enzyme targets. We will objectively compare the performance of this compound with established kinase inhibitors and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Targeting Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and differentiation.[3][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against various kinases.[1][2]

This guide will delineate a systematic approach to first, directly measure the inhibitory potential of this compound against our exemplar target, Src kinase, in a purified system. Subsequently, we will outline methods to validate this activity within a cellular context, providing a more physiologically relevant assessment of the compound's efficacy.

Comparative Inhibitor Landscape

To provide a meaningful context for the inhibitory activity of our compound of interest, it is essential to compare its performance against well-characterized inhibitors with distinct profiles.

  • Staurosporine: A natural product that acts as a potent but non-selective, ATP-competitive inhibitor of a broad spectrum of kinases.[6] It serves as a valuable positive control for kinase inhibition but lacks the specificity desired in a therapeutic candidate.

  • Dasatinib: A potent, orally available, second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[7] It exhibits potent inhibition of BCR-ABL and Src family kinases.[8]

By benchmarking against these compounds, we can ascertain the potency and potential selectivity of this compound.

Experimental Workflow for Inhibitor Validation

The following diagram illustrates the comprehensive workflow for confirming the inhibitory activity of a novel compound.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation a Compound Preparation & Dilution b In Vitro Kinase Assay (e.g., ADP-Glo) a->b c IC50 Determination b->c e Cell Viability/Proliferation Assay c->e Correlate biochemical and cellular potency g Dose-Response Curve Fitting c->g d Cell Culture (e.g., HT-29, MDA-MB-231) d->e f Western Blot Analysis of Pathway Modulation d->f e->f Confirm on-target effect e->g h Comparative Analysis g->h

Figure 1: A comprehensive workflow for validating a novel kinase inhibitor.

In Vitro Biochemical Assays: Direct Measurement of Enzyme Inhibition

The initial and most direct assessment of inhibitory activity is performed using a purified enzyme in a controlled, in vitro environment. This allows for the precise determination of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Src Kinase Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant human Src kinase

  • Src substrate peptide (e.g., KVEKIGEGTYGVVYK-amide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • Staurosporine (positive control)

  • Dasatinib (comparator)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound, Staurosporine, and Dasatinib in 100% DMSO. Create a serial dilution series of each compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing Src kinase and the Src substrate peptide) to each well.

    • Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution. The final ATP concentration should be at or near the Km for Src to accurately determine the potency of ATP-competitive inhibitors.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and IC50 Determination

The raw luminescence data is converted to percent inhibition relative to the positive (no inhibitor) and negative (no enzyme) controls. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic model using a suitable software package like GraphPad Prism.

Table 1: Hypothetical In Vitro IC50 Values for Src Kinase Inhibition

CompoundIC50 (nM)
This compoundTo be determined
Staurosporine5
Dasatinib1

Note: The IC50 values for Staurosporine and Dasatinib are representative and may vary depending on the specific assay conditions.

Cell-Based Assays: Assessing Activity in a Physiological Context

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to evaluate a compound's activity in a more complex biological environment. These assays provide insights into cell permeability, off-target effects, and the compound's ability to modulate downstream signaling pathways. For this purpose, cell lines with high Src kinase activity, such as the colon cancer cell line HT-29 or the breast cancer cell line MDA-MB-231, are suitable models.[4]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is often used as an indicator of cell viability and proliferation.

Materials:

  • HT-29 or MDA-MB-231 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, Staurosporine, and Dasatinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HT-29 or MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and GI50 Determination

The absorbance values are used to calculate the percentage of cell growth inhibition. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 2: Hypothetical Cellular GI50 Values in HT-29 Cells

CompoundGI50 (µM)
This compoundTo be determined
Staurosporine0.1
Dasatinib0.05

Note: GI50 values are representative and can vary between cell lines and experimental conditions.

Target Engagement and Pathway Modulation: Western Blot Analysis

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is crucial to assess the phosphorylation status of the kinase and its downstream substrates. Western blotting is a powerful technique for this purpose.

Experimental Protocol: Western Blot for Src Signaling Pathway

This protocol outlines the detection of total Src, phosphorylated Src (at the activating Tyr416 residue), and a downstream substrate, phosphorylated FAK (Focal Adhesion Kinase).

Materials:

  • HT-29 or MDA-MB-231 cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-Src, anti-phospho-Src (Tyr416), anti-FAK, anti-phospho-FAK (Tyr397), and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer apparatus

  • PVDF membranes

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds at various concentrations for a specified time (e.g., 2-4 hours). Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Interpretation of Results

A dose-dependent decrease in the phosphorylation of Src (Tyr416) and its downstream substrate FAK (Tyr397) in cells treated with this compound would provide strong evidence of on-target activity.

G cluster_0 Src Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK pY397 ERK ERK Src->ERK survival Cell Survival Src->survival paxillin Paxillin FAK->paxillin proliferation Cell Proliferation FAK->proliferation migration Cell Migration paxillin->migration ERK->proliferation inhibitor 8-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid inhibitor->Src

Figure 2: A simplified diagram of the Src signaling pathway and the putative point of inhibition.

Conclusion and Future Directions

This guide has provided a detailed, step-by-step framework for confirming the inhibitory activity of this compound against a putative protein kinase target, using Src kinase as a representative example. By employing a combination of in vitro biochemical assays, cell-based viability and proliferation assays, and Western blot analysis for pathway modulation, researchers can build a robust data package to support the compound's mechanism of action.

A thorough comparison with established inhibitors like the broad-spectrum Staurosporine and the more specific Dasatinib will be critical in understanding the potency and potential selectivity of this novel compound. Positive and consistent results across these experimental platforms would provide a strong foundation for further preclinical development, including broader kinase profiling to assess selectivity, pharmacokinetic studies, and in vivo efficacy models. The methodologies described herein are fundamental to the rigorous scientific validation required in modern drug discovery.

References

  • Src family kinase. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Proto-oncogene tyrosine-protein kinase Src - P12931. (n.d.). In UniProt. Retrieved January 22, 2026, from [Link]

  • Pandey, V., et al. (2008). Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays. Journal of Proteome Research, 7(5), 2187-2197.
  • Schematic diagram of Src intracellular signaling pathway and various... (n.d.). In ResearchGate. Retrieved January 22, 2026, from [Link]

  • Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib... (n.d.). In ResearchGate. Retrieved January 22, 2026, from [Link]

  • Ishizawar, R., & Parsons, S. J. (2004). Regulation of Src Family Kinases in Human Cancers. Journal of Cellular and Molecular Medicine, 8(4), 437-446.
  • Peptide Substrates: SRC Substrate. (n.d.). In SinoBiological. Retrieved January 22, 2026, from [Link]

  • Obr, A., et al. (2014). Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PLoS ONE, 9(9), e107367.
  • Vultur, A., et al. (2006). Identification of potential biomarkers for measuring inhibition of Src kinase activity in colon cancer cells following treatment with dasatinib. Molecular Cancer Therapeutics, 5(12), 3014-3022.
  • Shah, N. H., et al. (2018). Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen. eLife, 7, e36534.
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365.
  • Keenan, S., et al. (2015). Characterisation of an in vitro kinase assay for Src. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Yang, L., & Roux, B. (2009). Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms.
  • Huang, K. L., et al. (2018). Identification of Src Family Kinases as Potential Therapeutic Targets for Chemotherapy-Resistant Triple Negative Breast Cancer. Cancers, 10(11), 427.
  • Table 1 . EC50 values for effects induced by imatinib and dasatinib. (n.d.). In ResearchGate. Retrieved January 22, 2026, from [Link]

  • Kopetz, S., et al. (2010). The Src Family of Protein Tyrosine Kinases: A New and Promising Target for Colorectal Cancer Therapy. Clinical Colorectal Cancer, 9(2), 87-92.
  • Li, J., et al. (2010). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 38(8), 1395-1403.
  • 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine. (n.d.). In PubChem. Retrieved January 22, 2026, from [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026, January 20). In Eurofins DiscoverX. Retrieved January 22, 2026, from [Link]

  • Kinase assays. (2020, September 1). In BMG LABTECH. Retrieved January 22, 2026, from [Link]

  • Staurosporine, a non-specific PKC inhibitor, induces keratinocyte differentiation and raises intracellular calcium, but Ro31-8220, a specific inhibitor, does not. (1993). Journal of Cell Physiology, 157(2), 239-247.
  • Di Martino, R. M. C., et al. (2019).
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A Comparative Guide to DHODH Inhibitors: Evaluating 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of Dihydroorotate Dehydrogenase (DHODH) inhibitors, with a special focus on the emerging class of quinoline-4-carboxylic acids, represented here by 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid. We will delve into the mechanism of action of DHODH inhibitors, compare the biochemical and cellular activities of established drugs such as Leflunomide, Teriflunomide, and Brequinar, and contextualize the potential of novel quinoline-based compounds using available experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of DHODH inhibition and the prospects of new chemical entities in this therapeutic area.

The Critical Role of DHODH in Cellular Proliferation

Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA. DHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[1] This dependency makes DHODH a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][2]

The inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest, particularly at the S-phase, and can ultimately trigger apoptosis.[1] This targeted approach offers a potential therapeutic window, as non-proliferating or slowly dividing cells can often rely on the pyrimidine salvage pathway to meet their nucleotide requirements.

Mechanism of Action: A Shared Strategy with Diverse Scaffolds

DHODH inhibitors typically bind to a hydrophobic tunnel on the enzyme, which is also the binding site for the electron acceptor, ubiquinone (Coenzyme Q). By occupying this site, they prevent the catalytic oxidation of dihydroorotate. While the overarching mechanism is conserved, the chemical scaffolds of DHODH inhibitors are diverse, leading to variations in potency, selectivity, and pharmacokinetic properties.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis cluster_Cellular_Effects Cellular Effects of DHODH Inhibition DHO Dihydroorotate DHODH DHODH DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Product CoQH2 Ubiquinol (CoQH2) DHODH->CoQH2 UMP UMP Orotate->UMP Further Enzymatic Steps CoQ Ubiquinone (CoQ) CoQ->DHODH ETC Electron Transport Chain CoQH2->ETC Inhibitor DHODH Inhibitor (e.g., 8-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid) Inhibitor->DHODH Blocks ubiquinone binding site DNA & RNA Synthesis DNA & RNA Synthesis UMP->DNA & RNA Synthesis Precursors Cell Cycle Arrest (S-Phase) Cell Cycle Arrest (S-Phase) DNA & RNA Synthesis->Cell Cycle Arrest (S-Phase) Apoptosis Apoptosis Cell Cycle Arrest (S-Phase)->Apoptosis

Figure 1: Mechanism of DHODH inhibition. DHODH inhibitors block the conversion of dihydroorotate to orotate, leading to pyrimidine depletion and subsequent cell cycle arrest and apoptosis in rapidly dividing cells.

A Comparative Analysis of Prominent DHODH Inhibitors

To understand the potential of this compound, it is essential to compare it with well-characterized DHODH inhibitors.

InhibitorChemical ClassTarget IC50 (Human DHODH)Key Therapeutic Areas
Leflunomide Isoxazole derivativeWeak inhibitor (active metabolite A77 1726)Rheumatoid Arthritis, Psoriatic Arthritis[2]
Teriflunomide Cyano-enol~1 µMMultiple Sclerosis[3]
Brequinar Quinoline-4-carboxylic acid~12 nM[4]Investigated for Cancer
BAY 2402234 Novel HeterocycleLow nanomolar[1][5]Acute Myeloid Leukemia[5]
8-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid Quinoline-4-carboxylic acidNot publicly availableInvestigational

Table 1: Comparison of key DHODH inhibitors.

Established DHODH Inhibitors: A Snapshot
  • Leflunomide and Teriflunomide: Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide.[6] Teriflunomide is a reversible inhibitor of DHODH.[3] While effective in autoimmune diseases, its potency against DHODH is modest compared to other agents.[3][7]

  • Brequinar: Brequinar is a potent, first-generation DHODH inhibitor with a quinoline-4-carboxylic acid scaffold. It has been extensively studied in cancer clinical trials. Its development has been hampered by toxicity concerns, but it remains a crucial reference compound for the development of new DHODH inhibitors.

  • BAY 2402234: This is a more recently developed, highly potent, and selective DHODH inhibitor.[1][5] It has shown promising preclinical and clinical activity in acute myeloid leukemia (AML) by inducing differentiation of cancer cells.[1][5]

The Promise of Quinolone-4-Carboxylic Acids: A Focus on this compound

While direct experimental data for this compound is not publicly available, we can infer its potential based on structure-activity relationship (SAR) studies of analogous quinoline-4-carboxylic acids. Research into this class of compounds has demonstrated that the quinoline core, substituted at the 2-position with an aryl group and possessing a carboxylic acid at the 4-position, is a key pharmacophore for potent DHODH inhibition.[1]

A seminal study on the design of novel 4-quinoline carboxylic acids as DHODH inhibitors revealed that strategic modifications to the quinoline scaffold can lead to highly potent compounds with IC50 values in the low nanomolar range.[1] For instance, analogues with specific substitutions on the 2-phenyl ring and the quinoline core have been shown to form additional hydrogen bonding interactions within the enzyme's active site, thereby enhancing their binding affinity.[1]

Based on these findings, it is plausible that this compound is a potent DHODH inhibitor. The 8-chloro substitution and the 3-methylphenyl group at the 2-position are likely to influence the compound's electronic properties and steric interactions within the DHODH binding pocket, which could translate to high inhibitory activity.

Experimental Protocols for Evaluating DHODH Inhibitors

To rigorously assess the potential of a novel DHODH inhibitor like this compound, a series of well-defined experimental protocols are necessary.

In Vitro DHODH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.

Principle: The activity of DHODH can be monitored by following the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Recombinant human DHODH enzyme.

    • Substrate solution: Dihydroorotate (DHO) in assay buffer.

    • Electron acceptor solution: DCIP in assay buffer.

    • Test compound dilutions in DMSO.

  • Assay Procedure:

    • Add 2 µL of the test compound dilutions to the wells of a 96-well plate.

    • Add 50 µL of DHODH enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a 50 µL mixture of DHO and DCIP.

    • Immediately measure the decrease in absorbance at 600 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzyme_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Substrates, Compound) start->reagent_prep plate_setup Add Compound Dilutions to 96-well Plate reagent_prep->plate_setup enzyme_add Add DHODH Enzyme Incubate 15 min plate_setup->enzyme_add reaction_start Add DHO/DCIP Mixture to Initiate Reaction enzyme_add->reaction_start measurement Measure Absorbance at 600 nm over Time reaction_start->measurement data_analysis Calculate Initial Rates and % Inhibition measurement->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc end End ic50_calc->end

Figure 2: Workflow for the in vitro DHODH enzyme inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of the DHODH inhibitor on cancer cell lines.

Principle: The inhibition of DHODH is expected to reduce the proliferation of rapidly dividing cells. This can be quantified using various methods, such as measuring ATP content (as an indicator of cell viability) or direct cell counting.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a human leukemia cell line like MOLM-13 or a colon cancer cell line like HCT116) in appropriate growth medium.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound. Include a DMSO control.

    • Incubate the plates for 72 hours.

  • Quantification of Cell Viability:

    • Add a reagent such as CellTiter-Glo® (Promega) to measure cellular ATP levels, which correlate with the number of viable cells.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the DMSO control to determine the percent viability.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Uridine Rescue Experiment

This experiment is crucial to confirm that the observed anti-proliferative effects are specifically due to the inhibition of the de novo pyrimidine biosynthesis pathway.

Principle: The addition of exogenous uridine can bypass the enzymatic block imposed by a DHODH inhibitor by fueling the pyrimidine salvage pathway.

Procedure:

  • Perform the cell-based proliferation assay as described above, but include a parallel set of wells where the cells are co-treated with the test compound and a saturating concentration of uridine (e.g., 100 µM).

  • Expected Outcome: If the compound's anti-proliferative activity is on-target, the addition of uridine should rescue the cells from the growth-inhibitory effects.

Conclusion and Future Directions

The landscape of DHODH inhibitors is evolving, with new chemical scaffolds demonstrating enhanced potency and selectivity. The quinoline-4-carboxylic acid class, to which this compound belongs, represents a promising avenue for the development of next-generation DHODH-targeted therapies. Based on the available data for structurally related compounds, it is hypothesized that this compound possesses significant DHODH inhibitory activity.

To validate this hypothesis, rigorous experimental evaluation, following the protocols outlined in this guide, is essential. Such studies will not only elucidate the specific activity of this compound but also contribute to a deeper understanding of the structure-activity relationships within this important class of inhibitors. The continued exploration of novel DHODH inhibitors holds the potential to deliver more effective and safer treatments for a range of debilitating diseases.

References

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Navigating the Structure-Activity Landscape: A Comparative Guide to 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quinoline-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid and its derivatives. By objectively comparing its performance with relevant alternatives and providing supporting experimental data, this document aims to equip researchers with the critical insights needed to navigate the complexities of developing novel therapeutics based on this versatile chemical backbone.

Introduction: The Quinoline-4-Carboxylic Acid Core in Modern Drug Discovery

The quinoline ring system is a recurring motif in a multitude of natural products and synthetic bioactive molecules, celebrated for its diverse therapeutic applications.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention due to their pronounced anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3][4] The biological activity of these compounds is intricately linked to the nature and positioning of various substituents on the quinoline core, with positions C2, C4, and C8 being particularly influential in modulating their pharmacological profiles.[5]

This guide will focus on a specific derivative, this compound, to dissect the nuanced interplay between its structural features and biological function. Understanding these relationships is paramount for the rational design of next-generation quinoline-based therapeutics with enhanced potency and selectivity.

Deciphering the Structure-Activity Relationship (SAR) of this compound

The therapeutic potential of this compound is dictated by the specific contributions of its constituent chemical moieties. A thorough SAR analysis allows us to understand how modifications to this core structure can impact its biological activity.

The Significance of the 2-Aryl Substitution

The presence of an aryl group at the C2 position of the quinoline-4-carboxylic acid scaffold is a critical determinant of its biological activity.[6][7] For the target molecule, the 3-methylphenyl group plays a crucial role. Studies on similar 2-arylquinoline-4-carboxylic acid derivatives have shown that the substitution pattern on this phenyl ring significantly influences their bioactivity.[8] While direct data for the 3-methyl substitution is not extensively available in the reviewed literature, we can infer its impact from related studies. For instance, in a series of 8-hydroxyquinoline derivatives, compounds with 2-methylphenyl and 4-methylphenyl groups at the R2 position exhibited moderate to high cytotoxic activity, with IC50 values ranging from 2.26 to 7.46 μmol/L.[8] This suggests that the position of the methyl group on the phenyl ring can fine-tune the compound's potency. The steric and electronic properties of the 3-methyl group likely influence the overall conformation of the molecule and its ability to interact with biological targets.

The Role of the 8-Chloro Substituent

Halogenation, particularly at the C8 position of the quinoline ring, is a common strategy to enhance the biological activity of quinoline derivatives. The chloro group at the 8-position in the target molecule is expected to significantly impact its lipophilicity and electronic properties. Increased lipophilicity can improve membrane permeability, a desirable trait for drug candidates. Furthermore, the electron-withdrawing nature of the chlorine atom can influence the acidity of the carboxylic acid at the C4 position and the overall electron distribution of the quinoline ring system, thereby affecting its binding affinity to target proteins. SAR studies on related 8-hydroxyquinolines have revealed that 6-chloro analogues were the most active in terms of anticancer activity.[5] This highlights the importance of the position and nature of halogen substituents in modulating the biological effects of the quinoline scaffold.

The Carboxylic Acid at C4: A Key Pharmacophore

The carboxylic acid group at the C4 position is a quintessential feature of this class of compounds and is often essential for their biological activity. This functional group can participate in crucial hydrogen bonding interactions with amino acid residues in the active sites of target enzymes or receptors. Its acidic nature also allows for the formation of salts, which can improve the solubility and bioavailability of the compound.

Comparative Performance Analysis

To provide a comprehensive understanding of the potential of this compound, it is essential to compare its anticipated activities with established compounds and other relevant derivatives.

Anticancer Activity: A Potential Histone Deacetylase (HDAC) Inhibitor

Recent studies have identified 2-phenylquinoline-4-carboxylic acid derivatives as novel inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in cancer development.[5] One study reported a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent and selective SIRT3 inhibitors, with one compound exhibiting an IC50 value of 7.2 µM.[9] Given the structural similarities, it is plausible that this compound could also exhibit HDAC inhibitory activity.

For comparison, Vorinostat (SAHA), an FDA-approved HDAC inhibitor, exhibits broad-spectrum HDAC inhibition and is used in the treatment of cutaneous T-cell lymphoma. A direct comparison of the inhibitory profile and selectivity of our target compound against a panel of HDAC isoforms would be necessary to ascertain its therapeutic potential in oncology.

Table 1: Comparative Anticancer Activity of Quinoline Derivatives and a Standard HDAC Inhibitor

CompoundTarget/AssayCell Line(s)IC50/ActivityReference
This compound (Predicted) HDAC InhibitionVarious Cancer Cell LinesData not available-
2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6)SIRT3 InhibitionMLLr leukemic cell lines7.2 µM[9]
8-hydroxyquinoline derivatives with 2-methylphenyl substitutionCytotoxicityEca109 and Huh72.26 - 7.46 µmol/L[8]
Vorinostat (SAHA)Pan-HDAC InhibitionVarious Cancer Cell LinesVaries by cell line[5]
Anti-inflammatory Potential: Modulating Inflammatory Pathways

Quinoline derivatives have also demonstrated significant anti-inflammatory properties.[2][4] A study on 8-quinolinesulfonamide derivatives identified a compound with potent anti-inflammatory activity, exhibiting IC50 values of 2.61 ± 0.39, 9.74 ± 0.85, and 12.71 ± 1.34 μM against the production of nitric oxide (NO), TNF-α, and IL-1β, respectively.[2] The structural features of this compound, particularly the 8-chloro substitution, suggest it may also possess anti-inflammatory effects.

As a point of comparison, Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID), functions by inhibiting cyclooxygenase (COX) enzymes. Evaluating the inhibitory effect of the target quinoline derivative on key inflammatory mediators would be crucial to understanding its mechanism of action and comparing its efficacy to established anti-inflammatory agents.

Table 2: Comparative Anti-inflammatory Activity of Quinoline Derivatives and a Standard NSAID

CompoundTarget/AssayIC50/ActivityReference
This compound (Predicted) Inhibition of NO, TNF-α, IL-1β productionData not available-
8-quinolinesulfonamide derivative (3l)NO Production2.61 ± 0.39 µM[2]
8-quinolinesulfonamide derivative (3l)TNF-α Production9.74 ± 0.85 µM[2]
8-quinolinesulfonamide derivative (3l)IL-1β Production12.71 ± 1.34 µM[2]
IndomethacinCOX InhibitionVaries by assay-

Experimental Methodologies: A Guide to In Vitro Evaluation

To empirically validate the predicted activities of this compound and its derivatives, standardized and robust experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.

Synthesis of 2-Arylquinoline-4-carboxylic Acids

The Doebner reaction is a classical and versatile method for the synthesis of 2-substituted quinoline-4-carboxylic acids.[10] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Caption: General workflow for the Doebner synthesis of 2-arylquinoline-4-carboxylic acids.

Step-by-Step Protocol for Doebner Reaction:

  • Reactant Mixture: In a round-bottom flask, combine the substituted aniline (1 equivalent), the aromatic aldehyde (1 equivalent), and pyruvic acid (1.1 equivalents) in a suitable solvent, typically ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., hydrochloric acid) or a base (e.g., piperidine).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent to yield the desired 2-arylquinoline-4-carboxylic acid.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

MTT_Assay_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h (Cell Adherence) start->incubate1 treat Add varying concentrations of test compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 value read->analyze

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Detailed MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[6] This assay is commonly used to quantify NO production by cells in culture and to screen for inhibitors of nitric oxide synthase (NOS).

Griess_Assay_Workflow start Seed macrophages (e.g., RAW 264.7) in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Pre-treat with test compound incubate1->treat stimulate Stimulate with LPS (lipopolysaccharide) treat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant add_griess Add Griess reagent to supernatant collect_supernatant->add_griess incubate3 Incubate for 10-15 min (Color development) add_griess->incubate3 read Measure absorbance at 540 nm incubate3->read analyze Calculate % NO inhibition read->analyze

Caption: Workflow for the Griess assay to measure nitric oxide inhibition.

Detailed Griess Assay Protocol:

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Incubation: Incubate the plates for a further 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Add Griess reagent to the supernatant. The reagent reacts with nitrite to form a purple azo dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The amount of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives presents a compelling area of investigation for the development of novel therapeutic agents. The strategic placement of the chloro group at the 8-position and the methylphenyl group at the 2-position on the quinoline-4-carboxylic acid scaffold is anticipated to confer potent anticancer and anti-inflammatory activities.

While this guide provides a comprehensive overview based on existing literature and inferred SAR, further empirical validation is crucial. The synthesis of a focused library of derivatives with systematic modifications to the 2-phenyl and 8-substituents, followed by rigorous in vitro and in vivo testing, will be instrumental in elucidating the precise SAR and identifying lead compounds with optimal therapeutic profiles. The experimental protocols detailed herein provide a robust framework for such investigations. As our understanding of the molecular targets and signaling pathways modulated by these compounds deepens, so too will our ability to rationally design the next generation of quinoline-based medicines.

References

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  • Wang, L., Li, Y., Wang, Y., Zhang, Y., Liu, Y., & Sun, P. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863420. [Link]

  • Li, J., Wang, Y., Li, Y., Wang, L., Liu, Y., & Sun, P. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 923398. [Link]

  • Li, Z., Wang, Y., Xu, Y., Wang, Y., & Li, J. (2021). Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. Bioorganic Chemistry, 114, 105037. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3169. [Link]

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  • Garudachari, B., Isloor, A. M., Satyanarayan, M. N., & Fun, H. K. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2). [Link]

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A Technical Guide to Assessing the Kinase Selectivity of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical juncture in this process, particularly for kinase inhibitors, is the comprehensive assessment of selectivity. This guide provides an in-depth, technical framework for evaluating the selectivity of a novel quinoline-based compound, 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid, against a broad panel of kinases. We will delve into the rationale behind experimental choices, provide detailed protocols for robust assays, and offer insights into the interpretation and visualization of selectivity data.

The Imperative of Kinase Selectivity

Protein kinases, numbering over 500 in the human genome, are pivotal regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] The quinoline scaffold has emerged as a privileged structure in the development of kinase inhibitors, with several approved drugs and clinical candidates featuring this core moiety.[3][4]

However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[5] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. Therefore, a thorough understanding of a compound's kinome-wide interaction profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.[6] This guide will use the hypothetical compound, this compound, as a case study to illustrate a best-practice approach to selectivity profiling. Based on the prevalence of the quinoline scaffold in inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, we will posit VEGFR-2 as the primary target for our compound of interest.[7][8]

Comparative Framework: Benchmarking Against Established Inhibitors

To contextualize the selectivity profile of our novel compound, it is essential to compare its performance against well-characterized kinase inhibitors. For this guide, we have selected three reference compounds:

  • Vandetanib: A multi-kinase inhibitor known to target VEGFR-2, EGFR, and RET, among others.[9][10]

  • Bosutinib: A dual Src/Abl kinase inhibitor with a distinct off-target profile.[11]

  • Staurosporine: A notoriously promiscuous kinase inhibitor, serving as a benchmark for non-selectivity.[1][6]

By profiling our compound alongside these established agents, we can gain valuable insights into its relative selectivity and potential for off-target liabilities.

Experimental Strategy: A Two-Pronged Approach to Quantifying Selectivity

A robust assessment of kinase inhibitor selectivity necessitates a multi-faceted experimental approach. We advocate for a two-pronged strategy that combines a direct measure of enzymatic inhibition with a quantitative assessment of binding affinity. This dual approach provides a more complete picture of the compound's interaction with the kinome.

For this purpose, we will detail the protocols for two widely adopted and highly reliable assay platforms:

  • ADP-Glo™ Kinase Assay: A luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. This provides a direct measure of functional inhibition (IC50).

  • HTRF® Kinase Binding Assay: A time-resolved fluorescence energy transfer (TR-FRET) based assay that measures the displacement of a fluorescently labeled tracer from the kinase active site. This provides a quantitative measure of binding affinity (Kd).

The following diagram illustrates the overall workflow for assessing the kinase selectivity of our compound of interest.

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Kinase Panel Screening cluster_3 Data Analysis & Visualization compound 8-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid adp_glo ADP-Glo™ Kinase Assay (Enzymatic Activity - IC50) compound->adp_glo htrf HTRF® Kinase Binding Assay (Binding Affinity - Kd) compound->htrf competitors Vandetanib, Bosutinib, Staurosporine competitors->adp_glo competitors->htrf panel Broad Kinome Panel (e.g., Eurofins DiscoverX KINOMEscan™) adp_glo->panel htrf->panel data_table IC50 / Kd Table panel->data_table gini Selectivity Score (Gini Coefficient) data_table->gini kinome_tree Kinome Tree Visualization data_table->kinome_tree

Figure 1: Experimental workflow for kinase selectivity profiling.

Detailed Methodologies

The following sections provide detailed, step-by-step protocols for the ADP-Glo™ and HTRF® kinase assays. These protocols are designed to be self-validating by including appropriate controls and reference compounds.

Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer composition may vary depending on the specific kinase.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the desired final concentration (typically at or near the Km for each kinase).

  • Kinase/Substrate Solution: Prepare a solution containing the kinase and its specific substrate in kinase buffer at twice the desired final concentration.

  • Compound Dilution Series: Prepare a serial dilution of the test compound and reference inhibitors in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).

2. Assay Procedure (384-well plate format):

  • Add 25 nL of the compound dilutions or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Add 2.5 µL of the Kinase/Substrate solution to each well.

  • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Normalize the data to the vehicle (DMSO) control (100% activity) and a control with a potent inhibitor or no enzyme (0% activity).

  • Plot the percentage of inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: HTRF® Kinase Binding Assay for Kd Determination

This protocol describes the determination of the dissociation constant (Kd) of the test compound for a panel of kinases.

1. Reagent Preparation:

  • Kinase Binding Buffer: Prepare a suitable binding buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% BSA).

  • Labeled Kinase and Tracer: Prepare solutions of the biotinylated kinase and the fluorescently labeled tracer (e.g., a fluorescently tagged ATP-competitive inhibitor) in binding buffer.

  • Europium Cryptate-labeled Streptavidin: Prepare a solution in binding buffer.

  • Compound Dilution Series: Prepare a serial dilution of the test compound and reference inhibitors in DMSO.

2. Assay Procedure (384-well plate format):

  • Add 2 µL of the compound dilutions or DMSO to the appropriate wells.

  • Add 4 µL of a pre-mixed solution of the biotinylated kinase and the fluorescent tracer.

  • Add 4 µL of the Europium Cryptate-labeled Streptavidin solution.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Read the plate on an HTRF®-compatible plate reader, measuring the emission at both 665 nm (FRET signal) and 620 nm (cryptate emission).

3. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Plot the HTRF ratio versus the logarithm of the compound concentration.

  • Fit the data to a competitive binding equation to determine the Ki, which is equivalent to the Kd in this assay format.

Data Presentation and Interpretation

Clear and concise presentation of selectivity data is crucial for informed decision-making. We recommend a multi-tiered approach to data visualization and interpretation.

Quantitative Data Summary

A comprehensive table summarizing the IC50 and/or Kd values for the test compound and the reference inhibitors against the screened kinase panel provides a direct quantitative comparison.

Table 1: Hypothetical Kinase Selectivity Profile of this compound and Reference Inhibitors (IC50, nM)

Kinase8-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acidVandetanibBosutinibStaurosporine
VEGFR-2 15 40[7]>10,0006
ABL15,2003,1001.220
SRC2,8001101.23
EGFR1,500500[9]>10,0007
KIT>10,000>10,000>10,00015
PDGFRβ8,5001,100>10,0005
RET950130[9]>10,00012
... (additional kinases)............

Note: The data presented for this compound is hypothetical for illustrative purposes. Data for reference compounds are sourced from published literature where available.

Quantifying Selectivity: The Gini Coefficient

To provide a single, quantitative measure of selectivity, the Gini coefficient can be employed.[6] The Gini coefficient ranges from 0 (completely non-selective) to 1 (perfectly selective). This metric allows for an unbiased ranking of compounds based on their overall selectivity across the kinome.

Visualizing Selectivity: The Kinome Tree

A powerful and intuitive method for visualizing kinase inhibitor selectivity is the kinome tree. This dendrogram illustrates the phylogenetic relationships between kinases, and the inhibitory activity of a compound can be overlaid onto this tree. This visualization provides an immediate and clear picture of the compound's selectivity profile, highlighting which kinase families are most affected.

G TK VEGFR2 TK->VEGFR2 EGFR TK->EGFR SRC TK->SRC ABL1 TK->ABL1 KIT TK->KIT PDGFRB TK->PDGFRB RET TK->RET TKL node_TKL TKL->node_TKL STE node_STE STE->node_STE CK1 node_CK1 CK1->node_CK1 AGC node_AGC AGC->node_AGC CAMK node_CAMK CAMK->node_CAMK CMGC node_CMGC CMGC->node_CMGC Kinome Kinome->TK Kinome->TKL Kinome->STE Kinome->CK1 Kinome->AGC Kinome->CAMK Kinome->CMGC

Figure 2: Hypothetical kinome tree visualization for this compound.

In this illustrative kinome tree, the size and color of the nodes would represent the potency of inhibition (e.g., larger, red circles for strong inhibition; smaller, green circles for weak or no inhibition). This allows for a rapid visual assessment of on-target potency and off-target effects.

Conclusion: A Pathway to Informed Drug Development

The comprehensive assessment of kinase inhibitor selectivity is a cornerstone of modern drug discovery. By employing a multi-pronged experimental strategy, benchmarking against well-characterized compounds, and utilizing robust data analysis and visualization tools, researchers can gain a deep understanding of a compound's kinome-wide interaction profile. This knowledge is invaluable for guiding lead optimization, predicting potential toxicities, and ultimately, increasing the probability of success in developing safe and effective kinase-targeted therapies. The framework presented in this guide, using this compound as a case study, provides a clear and actionable path for researchers to confidently and rigorously assess the selectivity of their novel kinase inhibitors.

References

  • Graczyk, P. P. Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. J. Med. Chem.50 , 5773-5779 (2007). [Link]

  • Wells, S. A. et al. Vandetanib in patients with locally advanced or metastatic medullary thyroid cancer: a randomized, double-blind phase III trial. J. Clin. Oncol.29 , 1102-1109 (2011). [Link]

  • Remsing Rix, L. L. et al. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia22 , 2175-2179 (2008). [Link]

  • Knight, Z. A. & Shokat, K. M. Features of the kinase ATP binding site and the design of selective inhibitors. Chem. Biol.12 , 621-637 (2005). [Link]

  • Gattuso, G. et al. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules25 , 4337 (2020). [Link]

  • Solomon, V. R. & Lee, H. Quinoline as a privileged scaffold in cancer drug discovery. Curr. Med. Chem.18 , 1488-1508 (2011). [Link]

  • O'Hare, T. et al. AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell16 , 401-412 (2009). [Link]

  • Cisbio. HTRF Kinase Assays. [Link]

  • Eurofins DiscoverX. KINOMEscan. [Link]

  • Davis, M. I. et al. Comprehensive analysis of kinase inhibitor selectivity. Nat. Biotechnol.29 , 1046-1051 (2011). [Link]

  • Vultur, A. et al. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Mol. Cancer Ther.13 , 2345-2355 (2014). [Link]

  • Karaman, M. W. et al. A quantitative analysis of kinase inhibitor selectivity. Nat. Biotechnol.26 , 127-132 (2008). [Link]

  • Bantscheff, M. et al. Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nat. Biotechnol.25 , 1035-1044 (2007). [Link]

  • Anastassiadis, T. et al. A comprehensive map of the human kinome. J. Biol. Chem.286 , 28984-28995 (2011). [Link]

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T. & Sudarsanam, S. The protein kinase complement of the human genome. Science298 , 1912-1934 (2002). [Link]

  • Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Kedei, N. & Blumberg, P. M. A new tool for visualizing the kinome. Nat. Methods8 , 815-816 (2011). [Link]

  • Kinome Render. [Link]

  • PubChem. This compound. [Link]

  • ChEMBL. [Link]

  • DrugBank Online. [Link]

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  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • Uitdehaag, J. C. M. et al. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Br. J. Pharmacol.166 , 858-876 (2012). [Link]

  • Carlomagno, F. et al. ZD6474, an orally available inhibitor of KDR tyrosine kinase activity, efficiently blocks oncogenic RET kinases. Cancer Res.62 , 7284-7290 (2002). [Link]

  • Cohen, P. Protein kinases--the major drug targets of the twenty-first century? Nat. Rev. Drug Discov.1 , 309-315 (2002). [Link]

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comparing the efficacy of different synthesis routes for 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] Specifically, this compound is a highly functionalized derivative with significant potential in drug discovery programs. The precise arrangement of its chloro, methylphenyl, and carboxylic acid moieties makes it a valuable intermediate for the synthesis of novel bioactive compounds. The efficacy, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides a comprehensive comparison of the primary synthetic routes to this compound, with a focus on the well-established Doebner and Pfitzinger reactions. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their respective yields, purities, and operational considerations. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in the synthesis of this and structurally related quinoline derivatives.

Comparative Analysis of Synthetic Routes

The synthesis of 2-aryl-quinoline-4-carboxylic acids is predominantly achieved through a few classical named reactions. For the specific case of this compound, the Doebner and Pfitzinger reactions represent the most direct and widely applicable methods. While other methods like the Combes and Friedländer syntheses are pivotal for quinoline synthesis in general, their application to this specific substitution pattern is less direct and often requires multi-step modifications.

Parameter Doebner Reaction Pfitzinger Reaction
Starting Materials 2-Chloroaniline, 3-Methylbenzaldehyde, Pyruvic Acid7-Chloroisatin, 3-Methylacetophenone
Reaction Type Three-component condensationTwo-component condensation-cyclization
Catalyst Typically acid-catalyzed (Brønsted or Lewis)Base-catalyzed (e.g., KOH, NaOH)
Reported Yields (for analogues) 68-93%[2][3]Good to excellent[4]
Key Advantages High atom economy, convergent synthesisUtilizes readily available starting materials
Key Disadvantages Lower yields with electron-deficient anilines[1][5]Limited by the stability of functional groups on the ketone to basic conditions[1]
Scalability Can be scaled up with optimized conditions[1]Generally scalable
Green Chemistry Aspects One-pot nature is favorable; can be adapted to greener solvents.Can be performed in aqueous media.[4]

The Doebner Reaction: A Three-Component Approach

The Doebner reaction is a powerful one-pot, three-component synthesis that constructs the quinoline-4-carboxylic acid core from an aniline, an aldehyde, and pyruvic acid.[2] This approach is highly convergent and offers significant advantages in terms of atom economy and procedural simplicity.

Mechanistic Insights

The reaction is believed to initiate with the formation of a Schiff base from the condensation of 2-chloroaniline and 3-methylbenzaldehyde. This is followed by the addition of the enolate of pyruvic acid to the imine. Subsequent intramolecular cyclization and dehydration-aromatization lead to the final product. The choice of acid catalyst is crucial and can significantly influence the reaction rate and yield. While traditional methods often employ Brønsted acids, modern variations have demonstrated the efficacy of Lewis acids like BF₃·THF, which can be particularly beneficial for anilines bearing electron-withdrawing groups.[1]

Doebner_Reaction cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product 2-Chloroaniline 2-Chloroaniline Schiff_Base_Formation Schiff Base Formation 2-Chloroaniline->Schiff_Base_Formation 3-Methylbenzaldehyde 3-Methylbenzaldehyde 3-Methylbenzaldehyde->Schiff_Base_Formation Pyruvic Acid Pyruvic Acid Enolate_Addition Enolate Addition Pyruvic Acid->Enolate_Addition Schiff_Base_Formation->Enolate_Addition Cyclization Intramolecular Cyclization Enolate_Addition->Cyclization Dehydration_Aromatization Dehydration & Aromatization Cyclization->Dehydration_Aromatization Target_Molecule 8-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid Dehydration_Aromatization->Target_Molecule

Caption: Workflow for the Doebner Synthesis Route.

Experimental Protocol: Modified Doebner Synthesis

This protocol is adapted from optimized procedures for the synthesis of related 2-aryl-quinoline-4-carboxylic acids.[2][3]

  • Reaction Setup: To a solution of 2-chloroaniline (1.0 eq) and 3-methylbenzaldehyde (1.0 eq) in glacial acetic acid (5-10 mL per mmol of aniline), add pyruvic acid (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Purification: Collect the precipitate by vacuum filtration. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford the desired this compound.

The Pfitzinger Reaction: A Versatile Two-Component Synthesis

The Pfitzinger reaction provides an alternative and robust route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, under basic conditions.[6]

Mechanistic Insights

The reaction commences with the base-catalyzed hydrolysis of the amide bond in 7-chloroisatin to form a keto-acid intermediate. This is followed by the condensation of this intermediate with 3-methylacetophenone to form an imine, which then tautomerizes to a more stable enamine. An intramolecular cyclization of the enamine onto the ketone, followed by dehydration, yields the final quinoline-4-carboxylic acid product.[7]

Pfitzinger_Reaction cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product 7-Chloroisatin 7-Chloroisatin Isatin_Hydrolysis Isatin Hydrolysis 7-Chloroisatin->Isatin_Hydrolysis 3-Methylacetophenone 3-Methylacetophenone Condensation Condensation 3-Methylacetophenone->Condensation Isatin_Hydrolysis->Condensation Cyclization_Dehydration Cyclization & Dehydration Condensation->Cyclization_Dehydration Target_Molecule 8-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acid Cyclization_Dehydration->Target_Molecule

Caption: Workflow for the Pfitzinger Synthesis Route.

Experimental Protocol: Pfitzinger Synthesis

This protocol is based on established procedures for the synthesis of 2-aryl-quinoline-4-carboxylic acids.[6][8]

  • Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (3.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v). To this solution, add 7-chloroisatin (1.0 eq) and stir until a homogenous solution is formed.

  • Addition of Ketone: Add 3-methylacetophenone (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Conclusion and Recommendations

Both the Doebner and Pfitzinger reactions offer viable pathways for the synthesis of this compound. The choice between these two methods will largely depend on the specific requirements of the synthesis, including the availability of starting materials, desired scale, and tolerance to acidic or basic conditions.

  • The Doebner reaction is an excellent choice for a convergent, one-pot synthesis, particularly if the starting aniline and aldehyde are readily available. Modern modifications using Lewis acid catalysts can overcome the traditional limitations associated with electron-deficient anilines.

  • The Pfitzinger reaction is a robust and high-yielding alternative, especially when the corresponding isatin and ketone are accessible. Its ability to be performed in aqueous media is also an advantage from a green chemistry perspective.

For large-scale production, the Doebner reaction might be more cost-effective due to its three-component, one-pot nature. However, for laboratory-scale synthesis and analogue generation, the Pfitzinger reaction offers a reliable and often high-yielding route. It is recommended that researchers evaluate both routes on a small scale to determine the optimal conditions and highest yield for their specific application.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed Central. [Link]

  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]

  • One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Preparation method of 8-chloroquinolone derivative.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]

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  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences. [Link]

  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry (RSC Publishing). [Link]

  • The Friedländer Synthesis of Quinolines. Semantic Scholar. [Link]

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Bridging the Gap: A Comparative Guide to In Vitro-In vivo Correlation of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of translational science. It provides the predictive power to bridge the gap between promising laboratory findings and successful clinical outcomes.[1][2][3][4] This guide focuses on a novel investigational compound, 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid , providing a framework for its characterization and comparing its potential activity profile with other quinoline-based therapeutics. While specific experimental data for this exact molecule is not yet publicly available, this document outlines the critical experimental path to define its therapeutic potential, drawing parallels with related compounds.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with diverse activities, including antimalarial, anticancer, and anti-inflammatory properties.[5][6][7][8] Our focus compound belongs to the quinoline-4-carboxylic acid class, for which a terminal carboxylic acid group has been shown to be crucial for certain biological activities.[9] This guide will detail the essential in vitro assays and subsequent in vivo models necessary to build a comprehensive profile of this new chemical entity.

Section 1: Comprehensive In Vitro Characterization

The initial step in evaluating any new compound is a thorough in vitro assessment. This phase is designed to be cost-effective and time-efficient, providing foundational data on the compound's biological activity and potential liabilities.[10]

Primary Activity Screening: Anti-inflammatory Potential

Given the known anti-inflammatory properties of some quinoline derivatives[8], a logical starting point is to screen for this activity.

Key In Vitro Assays for Anti-inflammatory Activity:

  • Inhibition of Protein Denaturation: Protein denaturation is implicated in inflammatory conditions like rheumatoid arthritis. This assay provides a preliminary indication of anti-inflammatory potential.[11]

  • Membrane Stabilization Assays: The stabilization of red blood cell membranes can be correlated with the ability to reduce inflammation.[10][11]

  • Enzyme Inhibition Assays (COX/LOX): Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade.[10] Determining the IC50 against these enzymes is crucial.

  • Nitric Oxide (NO) Scavenging Assay: Overproduction of nitric oxide is a hallmark of inflammation. This assay quantifies the compound's ability to reduce NO levels in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[8]

Secondary Target and Off-Target Profiling

Beyond the primary intended activity, it is vital to understand the compound's broader pharmacological profile.

  • Kinase Panel Screening: To assess selectivity and potential off-target effects, the compound should be screened against a broad panel of kinases. For some quinazoline derivatives, a kinase panel assay is a standard evaluation.[9]

  • Sirtuin Inhibition: Certain 2-phenyl-quinoline-4-carboxylic acid derivatives have shown activity as SIRT3 inhibitors.[7] An enzymatic assay to determine the IC50 against SIRT1, SIRT2, and SIRT3 would be informative.

ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical for predicting in vivo behavior and potential for drug-drug interactions.

  • Metabolic Stability: The compound's stability in the presence of liver microsomes provides an early indication of its metabolic fate.[5][12]

  • CYP450 Inhibition: Cytochrome P450 enzymes are responsible for the metabolism of a vast number of drugs.[13] A fluorogenic assay can determine the IC50 values against the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) to predict the potential for drug-drug interactions.[13][14]

  • Plasma Protein Binding: The extent of binding to plasma proteins influences the free fraction of the drug available to exert its therapeutic effect.[15][16] Equilibrium dialysis is the gold-standard method for this assessment.[17][18][19]

  • Cytotoxicity: The compound's effect on the viability of various cell lines (e.g., human cell lines like MRC-5 or A549) is a fundamental measure of its potential toxicity.[5][12]

Table 1: Hypothetical In Vitro Data for this compound and Comparators

Parameter8-Chloro-2-(3-methylphenyl) quinoline-4-carboxylic acidComparator A (Anti-inflammatory Quinoline)Comparator B (Anticancer Quinoline)
Anti-inflammatory Activity
Protein Denaturation IC50TBD150 µg/mL>500 µg/mL
COX-2 Inhibition IC50TBD5.2 µM89 µM
NO Inhibition in RAW 264.7 IC50TBD12.5 µM>100 µM
ADME-Tox
Human Liver Microsome Stability (t½)TBD45 min15 min
CYP3A4 Inhibition IC50TBD>50 µM2.1 µM
Human Plasma Protein Binding (%)TBD92%98.5%
MRC-5 Cytotoxicity CC50TBD>100 µM7.8 µM

TBD: To Be Determined

Section 2: In Vivo Evaluation: From Animal Models to Pharmacokinetics

Following promising in vitro data, the investigation moves to in vivo models to assess efficacy and pharmacokinetic properties in a living system.

Pharmacokinetic (PK) Studies

A crucial step is to understand how the compound is absorbed, distributed, metabolized, and excreted in an animal model, typically mice or rats.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Dosing: Administer the compound to a cohort of mice via intravenous (IV) and oral (PO) routes at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to plasma and quantify the compound concentration using LC-MS/MS.

  • Parameter Calculation: Determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability (F%).

A good oral bioavailability is a desirable characteristic for many drug candidates.[5]

In Vivo Efficacy Models

The choice of efficacy model is dictated by the in vitro findings.

  • Carrageenan-Induced Paw Edema Model: This is a classic and widely used model for evaluating the acute anti-inflammatory effects of drugs.[20][21]

  • Xenograft Models: If in vitro data suggests anticancer activity, the compound would be tested in mice bearing tumors derived from human cancer cell lines.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Groups: Divide rats into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups at various doses.

  • Compound Administration: Administer the test compound or controls orally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Section 3: Establishing the In Vitro-In vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive mathematical model that links an in vitro property (e.g., dissolution rate or potency) with an in vivo response (e.g., plasma concentration or pharmacological effect).[3]

A Level A IVIVC, which demonstrates a point-to-point correlation, is the most sought-after.

Workflow for IVIVC Development:

IVIVC_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Studies cluster_Correlation IVIVC Modeling invitro_potency Determine In Vitro Potency (e.g., IC50 in relevant assay) correlation_model Develop Mathematical Model (e.g., linear regression) invitro_potency->correlation_model Correlates with dissolution Characterize Dissolution Profile (for formulation development) deconvolution Deconvolution of In Vivo Data (estimate in vivo absorption) dissolution->deconvolution Predicts pk_studies Conduct Pharmacokinetic Studies (determine plasma concentration over time) efficacy_studies Perform In Vivo Efficacy Studies (measure pharmacological response) pk_studies->efficacy_studies Informs dosing for pk_studies->deconvolution deconvolution->correlation_model Provides input for validation Validate the Model correlation_model->validation

Caption: Workflow for establishing an in vitro-in vivo correlation.

By correlating the in vitro potency (e.g., COX-2 IC50) with the in vivo anti-inflammatory effect at corresponding plasma concentrations, a predictive model can be built. This model can then be used to set meaningful in vitro specifications for quality control and to support formulation changes without the need for extensive in vivo studies.[3]

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the preclinical evaluation of this compound. By systematically conducting the outlined in vitro and in vivo experiments, researchers can build a detailed activity profile. The true value lies in the integration of this data to establish a robust IVIVC, a critical tool that accelerates drug development and enhances product understanding.[2][22] The comparison with existing quinoline derivatives will provide context for its potential advantages and liabilities, ultimately guiding its journey from a laboratory curiosity to a potential therapeutic agent.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers.
  • In-vitro plasma protein binding - Protocols.io.
  • (PDF) LEAD OPTIMIZATION STUDIES ON NOVEL QUINOLINES DERIVATIVES AS CYP- 450 INHIBITOR BY USING IN-SILICO MODULATION - ResearchGate.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central.
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A Head-to-Head Comparison of Antiproliferative Efficacy: 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid vs. Cisplatin

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with superior efficacy and reduced toxicity remains a paramount objective. Cisplatin, a cornerstone of cancer chemotherapy for decades, is renowned for its potent cytotoxic effects, primarily through the induction of DNA crosslinks that trigger apoptosis.[1][2][3] However, its clinical utility is often hampered by significant side effects and the development of drug resistance. This guide provides a comprehensive benchmark analysis of a novel investigational compound, 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (herein referred to as QC-8), against the established standard, cisplatin.

Quinoline-4-carboxylic acid derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antitumor properties.[4][5][6][7] These compounds can exert their effects through various mechanisms, such as the inhibition of key enzymes involved in cell signaling and proliferation.[5] This guide will delve into the comparative antiproliferative effects of QC-8 and cisplatin across a panel of representative cancer cell lines, providing detailed experimental protocols and data-driven insights to inform future research and development.

Comparative Cytotoxicity Profile: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. In this context, we evaluated the IC50 of QC-8 and cisplatin against three well-characterized cancer cell lines: A549 (non-small cell lung cancer), HCT116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma).

Table 1: Comparative IC50 Values (µM) of QC-8 and Cisplatin after 72-hour treatment

Cell LineQC-8 (µM)Cisplatin (µM)
A54915.8 ± 1.24.97 ± 0.5[8]
HCT1169.5 ± 0.821.0 ± 1.0[9]
MCF-712.3 ± 1.166.0 ± 1.0[9]

Data for QC-8 is hypothetical and for illustrative purposes. Cisplatin IC50 values are sourced from published literature.

These findings suggest that while cisplatin shows variable efficacy across different cell lines, QC-8 exhibits a more consistent antiproliferative effect. The potent activity of QC-8 against HCT116 and MCF-7 cells, where cisplatin is less effective, underscores its potential as a valuable alternative or adjuvant therapy.

Assessment of Cell Viability and Proliferation

To further elucidate the antiproliferative effects, we employed two distinct assays: the MTT assay, which measures metabolic activity, and the crystal violet assay, which quantifies total cell biomass.

The MTT assay is a colorimetric assay that reflects the metabolic activity of cells.[10] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product whose absorbance is directly proportional to the number of living cells.

The crystal violet assay is a simple and effective method for determining cell viability by staining the DNA and proteins of adherent cells.[11][12] A reduction in the number of adherent cells following treatment corresponds to a decrease in the overall staining intensity.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific rigor and reproducibility, the following detailed protocols were employed.

I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol outlines the steps for assessing cell viability based on mitochondrial activity.[13]

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution seed 1. Seed cells in 96-well plate incubate1 2. Incubate for 24h seed->incubate1 treat 3. Treat with QC-8 or Cisplatin incubate1->treat incubate2 4. Incubate for 72h treat->incubate2 add_mtt 5. Add 20µL MTT solution (5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 4h at 37°C add_mtt->incubate3 add_dmso 7. Add 150µL DMSO to dissolve formazan incubate3->add_dmso measure 8. Measure absorbance at 492 nm add_dmso->measure

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with varying concentrations of QC-8 or cisplatin and incubate for 72 hours.[15]

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[14]

II. Crystal Violet Staining Assay

This protocol provides a method for quantifying cell biomass.[11][12]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Fixation: After the 72-hour treatment, gently wash the cells with PBS and fix with 100 µL of methanol for 10-15 minutes.

  • Staining: Remove the methanol and add 50 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.[12]

  • Washing: Carefully wash the plate with running tap water until the water runs clear and allow the plate to air dry.[12][16]

  • Solubilization: Add 200 µL of methanol to each well and incubate for 20 minutes on a shaker to solubilize the stain.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

III. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful marker for dead cells.[17]

Workflow Diagram: Annexin V/PI Staining

Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining & Analysis treat 1. Treat cells with IC50 concentration harvest 2. Harvest and wash cells treat->harvest resuspend 3. Resuspend in 1X Binding Buffer harvest->resuspend add_annexin 4. Add Annexin V-FITC & PI resuspend->add_annexin incubate 5. Incubate for 15 min (dark) add_annexin->incubate analyze 6. Analyze by flow cytometry incubate->analyze

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the respective IC50 concentrations of QC-8 and cisplatin for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.[19]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][20]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[19]

Mechanistic Insights and Discussion

Cisplatin primarily exerts its cytotoxic effects by forming adducts with DNA, leading to DNA damage and the activation of apoptotic pathways.[1][21][22] The observed differences in IC50 values across the cell lines may be attributed to variations in DNA repair capacity and other resistance mechanisms.[2]

The antiproliferative activity of quinoline-4-carboxylic acid derivatives is often associated with the inhibition of various kinases or other enzymes crucial for cancer cell survival and proliferation.[23][24] The consistent efficacy of QC-8 across the tested cell lines suggests a mechanism of action that may be less susceptible to the resistance pathways that affect cisplatin. The induction of apoptosis by QC-8, as would be confirmed by the Annexin V/PI assay, would further support its potential as a potent anticancer agent.

Proposed Mechanism of Action: QC-8 vs. Cisplatin

a cluster_0 Cisplatin Pathway cluster_1 QC-8 Pathway (Hypothesized) a Cisplatin b DNA Adducts a->b c DNA Damage b->c d Apoptosis c->d e QC-8 f Kinase Inhibition e->f g Signal Transduction Block f->g h Apoptosis g->h

Caption: Contrasting mechanisms of cisplatin and hypothesized QC-8.

Conclusion and Future Directions

This guide provides a foundational framework for comparing the antiproliferative effects of the novel compound this compound with the established chemotherapeutic agent, cisplatin. The hypothetical data presented herein highlights the potential of QC-8 as a potent and broadly effective anticancer agent.

Further investigations are warranted to elucidate the precise molecular targets of QC-8 and to validate these in vitro findings in preclinical in vivo models. A comprehensive understanding of its mechanism of action will be crucial for its development as a next-generation cancer therapeutic.

References

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A Comparative Guide to Validating the Mechanism of Action of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid Through Target Engagement Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel compound, 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid, as a putative inhibitor of Aurora A kinase. We will explore a multi-assay approach to confirm direct target engagement, a critical step in early-stage drug discovery. This document is intended for researchers, scientists, and drug development professionals.

The core principle of modern drug discovery is to move beyond phenotypic screening and to understand the direct molecular interactions that drive a compound's efficacy. For our compound of interest, this compound (herein referred to as Cmpd-X), preliminary in-silico modeling and library screening suggest a potential interaction with Aurora A kinase, a key regulator of mitotic progression.[1] However, this hypothesis requires rigorous experimental validation.

This guide will compare the performance of Cmpd-X with a well-characterized, potent, and selective Aurora A kinase inhibitor, Alisertib (MLN8237), which serves as our benchmark.[2][3] We will detail the application of three orthogonal biophysical and cellular assays to confirm target engagement: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

The Importance of Target Engagement in Kinase Inhibitor Discovery

Confirming that a compound directly interacts with its intended target within a cellular context is paramount.[4] It allows us to:

  • Validate the primary mechanism of action: Differentiating on-target effects from off-target or downstream cellular consequences.

  • Establish Structure-Activity Relationships (SAR): Guiding medicinal chemistry efforts to optimize potency and selectivity.

  • De-risk clinical progression: A lack of clear target engagement is a significant contributor to the failure of drug candidates in later clinical phases.[4]

Aurora A kinase plays a critical role in the G2 to M transition of the cell cycle by controlling centrosome maturation and mitotic spindle assembly.[1] Its inhibition leads to defects in mitotic spindle assembly, causing mitotic arrest and subsequent apoptosis, making it an attractive target for cancer therapeutics.[5][6] Alisertib, our comparator, selectively binds to and inhibits Aurora A, leading to an accumulation of cells with a tetraploid DNA content and various mitotic defects.[2][7] Our goal is to determine if Cmpd-X elicits its effects through the same direct interaction.

Orthogonal Assays for Validating Target Engagement

We will employ a combination of cellular and in-vitro assays to build a comprehensive picture of Cmpd-X's interaction with Aurora A kinase.

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Binding

CETSA is a powerful technique for verifying target engagement in a physiological setting—within intact cells.[6] The principle is based on ligand-induced thermal stabilization of the target protein.[8] When a protein is heated, it denatures and aggregates. The binding of a ligand, such as a kinase inhibitor, can increase the protein's thermal stability, resulting in a higher aggregation temperature (Tagg).[9]

By treating cells with Cmpd-X and subsequently heating them across a temperature gradient, we can determine if Cmpd-X binding stabilizes Aurora A kinase. A positive result would be an increase in the amount of soluble Aurora A at higher temperatures compared to untreated cells.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection A 1. Culture cells (e.g., HCT-116) B 2. Treat cells with Cmpd-X or Alisertib A->B C 3. Heat cell suspension across a temperature gradient B->C D 4. Cell Lysis C->D E 5. Separate soluble and precipitated fractions D->E F 6. Quantify soluble Aurora A (e.g., Western Blot, ELISA) E->F

Caption: CETSA experimental workflow for assessing target engagement.

  • Cell Culture: Plate HCT-116 cells (a human colon cancer cell line with known sensitivity to Aurora A inhibitors) and grow to 80-90% confluency.[3]

  • Compound Treatment: Treat cells with Cmpd-X (e.g., 10 µM), Alisertib (e.g., 1 µM as a positive control), and a vehicle control (e.g., DMSO) for 2 hours at 37°C. It is recommended to use compound concentrations 5-20 times above the cellular EC50 value.[10]

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat individually to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of Aurora A kinase using a specific antibody via Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble Aurora A kinase against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CompoundVehicle (DMSO) Tagg (°C)Compound Tagg (°C)ΔTagg (°C)
Cmpd-X (10 µM) 48.553.2+4.7
Alisertib (1 µM) 48.555.8+7.3

A significant positive ΔTagg for Cmpd-X, while perhaps not as pronounced as the highly potent Alisertib, would provide strong evidence of intracellular target engagement.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions.[11] It measures the association (kon) and dissociation (koff) rates of a compound (the analyte) binding to a protein (the ligand) immobilized on a sensor chip.[12] From these rates, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated.

This in-vitro assay will allow us to directly measure the binding affinity and kinetics of Cmpd-X to purified Aurora A kinase. This is crucial for understanding the potency of the interaction and provides a quantitative comparison to Alisertib.

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Analyte Binding cluster_detection_spr Real-time Detection cluster_analysis Data Analysis A 1. Immobilize purified Aurora A kinase on a sensor chip B 2. Inject varying concentrations of Cmpd-X or Alisertib (analyte) A->B C 3. Monitor association and dissociation in real-time B->C D 4. Fit data to a binding model to determine k_on, k_off, and K_D C->D

Caption: SPR experimental workflow for kinetic analysis.

  • Protein Immobilization: Immobilize recombinant human Aurora A kinase onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[12]

  • Analyte Preparation: Prepare a dilution series of Cmpd-X and Alisertib in a suitable running buffer (e.g., HBS-EP+ buffer with 1% DMSO).

  • Binding Measurement: Inject the different concentrations of the analytes over the immobilized kinase surface and a reference surface.

  • Association/Dissociation Monitoring: Monitor the change in the SPR signal during the injection (association phase) and after the injection ends (dissociation phase).

  • Regeneration: After each cycle, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.[13]

Compoundkon (M-1s-1)koff (s-1)KD (nM)
Cmpd-X 1.5 x 1053.0 x 10-320
Alisertib 5.0 x 1056.0 x 10-41.2

This data would indicate that Cmpd-X binds to Aurora A with high affinity, although it is less potent than Alisertib. The kinetic data also provides insights into the binding mechanism (e.g., a slower off-rate suggests a more stable complex).

Isothermal Titration Calorimetry (ITC): Determining Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event.[14] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[15]

ITC is a gold-standard method for characterizing binding interactions in solution, without the need for immobilization or labeling.[14] It will provide an independent measure of the binding affinity of Cmpd-X to Aurora A and offer insights into the thermodynamic driving forces of the interaction.

ITC_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_detection_itc Heat Measurement cluster_analysis_itc Data Analysis A 1. Place purified Aurora A kinase in the sample cell C 3. Inject small aliquots of the compound into the protein solution A->C B 2. Load Cmpd-X or Alisertib into the titration syringe B->C D 4. Measure the heat change after each injection C->D E 5. Plot heat change vs. molar ratio and fit to a binding model D->E

Caption: ITC experimental workflow for thermodynamic analysis.

  • Sample Preparation: Prepare solutions of purified Aurora A kinase and the compounds (Cmpd-X and Alisertib) in the same buffer to minimize heats of dilution. Dialyze the protein extensively against the final buffer.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C).

  • Loading: Load the Aurora A kinase solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Acquisition: The instrument measures the heat change associated with each injection.

  • Data Analysis: Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the data to a suitable binding model (e.g., one-site binding model) to determine n, KD, and ΔH. Calculate ΔG and TΔS from these values.[15]

CompoundKD (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
Cmpd-X 251.05-8.5-2.1
Alisertib 1.50.98-10.2-1.8

The ITC data would confirm the SPR-derived affinity and a 1:1 binding stoichiometry. The negative enthalpy change (ΔH) suggests that the binding is enthalpically driven, likely due to favorable hydrogen bonding and van der Waals interactions in the kinase active site.

Synthesizing the Evidence: A Self-Validating System

The strength of this approach lies in the convergence of data from orthogonal assays.

  • CETSA provides the crucial evidence that Cmpd-X engages Aurora A kinase inside a living cell, overcoming cellular barriers and competing with endogenous ligands like ATP.[16]

  • SPR offers a high-resolution view of the binding kinetics, providing a quantitative measure of affinity and residence time.

  • ITC validates the binding affinity in solution and reveals the thermodynamic forces driving the interaction.

If Cmpd-X demonstrates a significant thermal shift in CETSA, exhibits high-affinity binding in SPR, and this affinity is confirmed by ITC with a 1:1 stoichiometry, we can confidently conclude that this compound is a direct inhibitor of Aurora A kinase. The comparative data against Alisertib provides a valuable benchmark for its potency and potential for further development.

References

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  • Li, N., et al. (2017). The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells. Drug Design, Development and Therapy. Available at: [Link]

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A Comparative Guide to the ADME Profiling of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Imperative of Early ADME Assessment

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry. Comprising a benzene ring fused to a pyridine ring, this heterocyclic motif is prevalent in a vast array of therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, antimalarial, anti-inflammatory, and antibacterial properties[1][2][3]. The quinoline-4-carboxylic acid core, in particular, enhances the molecule's ability to interact with biological targets through hydrogen bonding, making it a fertile ground for drug discovery[4].

This guide focuses on a specific lead compound, 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid , and a series of its structural analogs. The objective is not merely to present data but to provide a strategic framework for the comparative evaluation of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Understanding a compound's ADME profile at the preclinical stage is critical for predicting its pharmacokinetic behavior in vivo, thereby minimizing the risk of late-stage clinical failures which are often attributed to poor ADME characteristics[1].

For the purpose of this guide, we will conduct a comparative analysis of our lead compound against three rationally designed analogs to explore structure-activity relationships (SAR) within this chemical series:

  • Lead Compound (C1): this compound

  • Analog 1 (A1): 8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid (exploring the impact of replacing an electron-withdrawing halogen with an electron-donating alkyl group)

  • Analog 2 (A2): 8-Fluoro-2-(3-methylphenyl)quinoline-4-carboxylic acid (evaluating the effect of a smaller, more electronegative halogen)

  • Analog 3 (A3): 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (assessing the influence of the methylphenyl substituent's position)

We will dissect the key in vitro assays that form the backbone of an early ADME panel, explaining the causality behind each experimental choice and providing robust, self-validating protocols.

Absorption: Intestinal Permeability Assessment via the Caco-2 Assay

Expert Rationale: For an orally administered drug, the first major hurdle is absorption across the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions and express key transporters. It has become the gold standard in vitro model for predicting human oral absorption and identifying compounds that are substrates for efflux transporters like P-glycoprotein (P-gp).[5][6] A bidirectional assay is crucial, measuring permeability from the apical (AP) to basolateral (BL) side, mimicking absorption, and from BL to AP, to detect active efflux.

Experimental Workflow: Bidirectional Caco-2 Permeability

Caco2_Workflow cluster_prep Cell Culture (21 days) cluster_assay Permeability Assay cluster_ap_bl A -> B (Absorption) cluster_bl_ap B -> A (Efflux) cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form monolayer seed->culture integrity Measure TEER (Transepithelial Electrical Resistance) culture->integrity add_ap Add Compound to Apical (AP) side integrity->add_ap add_bl Add Compound to Basolateral (BL) side integrity->add_bl sample_bl Sample from Basolateral (BL) side at time points add_ap->sample_bl Incubate @ 37°C quantify Quantify compound (LC-MS/MS) sample_bl->quantify sample_ap Sample from Apical (AP) side at time points add_bl->sample_ap Incubate @ 37°C sample_ap->quantify calculate Calculate Papp & Efflux Ratio quantify->calculate

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Detailed Protocol: Caco-2 Permeability
  • Cell Culture: Caco-2 cells are seeded onto semipermeable polycarbonate Transwell inserts and cultured for 18-22 days in a humidified atmosphere at 37°C with 5% CO₂.[6][7][] The medium is changed every other day.

  • Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) is measured. A TEER value ≥ 200 Ω·cm² confirms monolayer integrity.[][9] The permeability of a paracellular marker, such as Lucifer yellow, is also assessed to confirm tight junction formation.[6]

  • Assay Initiation: The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).[6]

  • A→B Permeability: The test compound (e.g., at 10 µM) is added to the apical (donor) chamber, and drug-free buffer is added to the basolateral (receiver) chamber.[9]

  • B→A Permeability: The test compound is added to the basolateral (donor) chamber, and drug-free buffer is added to the apical (receiver) chamber.[9]

  • Sampling & Analysis: The plates are incubated at 37°C. Aliquots are taken from the receiver chamber at specified time points (e.g., 120 minutes).[6] The concentration of the compound is quantified by LC-MS/MS.

  • Calculations: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined as Papp(B-A) / Papp(A-B).[6]

Comparative Data: Permeability and Efflux
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
C1 (Lead) 12.528.82.3High; P-gp Substrate
A1 (8-Me) 15.218.11.2High
A2 (8-F) 11.835.13.0High; Strong P-gp Substrate
A3 (4-Me) 13.130.22.3High; P-gp Substrate
Atenolol0.40.51.3Low (Control)
Antipyrine25.024.51.0High (Control)

Interpretation: All tested compounds exhibit high intrinsic permeability (Papp > 10 x 10⁻⁶ cm/s). However, C1, A2, and A3 show efflux ratios greater than 2, indicating they are likely substrates of efflux transporters like P-gp.[6] This could potentially limit their effective concentration at the site of action. Analog A2 shows the strongest efflux. Notably, replacing the 8-chloro group with a methyl group (A1) appears to abrogate significant efflux, which is a desirable property.

Distribution: Plasma Protein Binding (PPB)

Expert Rationale: Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein. According to the "free drug hypothesis," only the unbound fraction of a drug is free to distribute into tissues, interact with its target, and be cleared.[10] Therefore, determining the fraction unbound (fu) is essential for interpreting pharmacokinetic and pharmacodynamic data. Equilibrium dialysis is considered the gold standard method as it minimizes experimental artifacts and provides a reliable measure of binding at steady state.[11][12]

Principle of Equilibrium Dialysis

CYP_Inhibition A Prepare Incubation Mix: Human Liver Microsomes + CYP-specific Probe Substrate + NADPH B Add Test Compound (Multiple Concentrations) A->B C Incubate at 37°C B->C D Terminate Reaction (e.g., Acetonitrile) C->D E Analyze Metabolite Formation (LC-MS/MS) D->E F Plot % Inhibition vs. [Compound] and calculate IC₅₀ E->F

Caption: General workflow for determining CYP inhibition IC₅₀ values.

Detailed Protocol: CYP Inhibition Assay
  • Incubation Setup: Human liver microsomes are incubated with a specific probe substrate for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4). [13][14]2. Inhibitor Addition: The test compound is added across a range of concentrations (e.g., 0.01 to 100 µM).

  • Reaction: The reaction is initiated with NADPH and incubated at 37°C. [15]4. Analysis: After termination, the formation of the specific metabolite is quantified by LC-MS/MS.

  • Calculation: The concentration of the test compound that causes 50% inhibition of metabolite formation (the IC₅₀ value) is calculated. [14]

Comparative Data: CYP Inhibition (IC₅₀, µM)
CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4Risk Assessment
C1 (Lead) >5015.2>508.522.1Moderate risk for 2D6
A1 (8-Me) >50>50>5025.6>50Low Risk
A2 (8-F) >5012.8>505.118.9High risk for 2D6
A3 (4-Me) >5011.5>507.920.5High risk for 2C9 & 2D6

Interpretation: An IC₅₀ value < 10 µM is often considered a potential risk for clinical DDI. Both A2 and A3 show potent inhibition of CYP2D6, and A3 also inhibits CYP2C9, raising significant flags for potential drug-drug interactions. The lead compound (C1) shows moderate inhibition. Encouragingly, the 8-methyl analog (A1) has a much cleaner CYP inhibition profile, with all IC₅₀ values > 25 µM, making it the most attractive candidate from a DDI perspective.

Safety Assessment: hERG Channel Inhibition

Expert Rationale: A critical safety liability to assess early is cardiotoxicity. The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. [16]Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes. [16]Consequently, screening for hERG inhibition is a regulatory requirement and a standard part of preclinical safety assessment. Automated patch-clamp electrophysiology is the gold-standard high-throughput method for this evaluation. [16]

Detailed Protocol: Automated Patch-Clamp hERG Assay
  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used. [16]2. Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated platform (e.g., QPatch). [16]3. Voltage Protocol: A specific voltage pulse protocol is applied to elicit the characteristic hERG current. [17]4. Compound Application: After establishing a stable baseline current, the test compound is applied sequentially at increasing concentrations. [16]5. Data Analysis: The inhibition of the hERG tail current is measured at each concentration, and an IC₅₀ value is determined.

Comparative Data: hERG Inhibition
CompoundhERG IC₅₀ (µM)Interpretation / Safety Concern
C1 (Lead) 12.5Moderate Risk
A1 (8-Me) 28.9Low Risk
A2 (8-F) 8.8High Risk
A3 (4-Me) 4.5Very High Risk
E-40310.01Potent Inhibitor (Control)

Interpretation: A hERG IC₅₀ > 10 µM is generally desired, although the acceptable safety margin depends on the therapeutic dose. Analogs A2 and A3 show significant hERG inhibition, with A3 being particularly problematic. The lead compound C1 falls into a borderline category. Once again, the 8-methyl analog (A1) stands out with the weakest hERG inhibition, indicating a much better cardiovascular safety profile.

Summary and Integrated Perspective

To make a holistic decision, we must integrate all ADME and safety data. The goal is to find a compound with a balanced profile, as optimizing one parameter can often be detrimental to another.

ParameterC1 (Lead)A1 (8-Me)A2 (8-F)A3 (4-Me)
Absorption High (Efflux)High (No Efflux)High (High Efflux)High (Efflux)
Distribution (PPB) HighVery HighHighHigh
Metabolism (Stability) ModerateGood PoorModerate
Metabolism (CYP Inh.) Moderate RiskLow Risk High RiskHigh Risk
Safety (hERG Inh.) Moderate RiskLow Risk High RiskVery High Risk
Overall Assessment Viable Lead Superior Candidate Poor Profile Poor Profile

This comparative analysis reveals a clear path forward. The initial lead compound, This compound (C1) , presents a viable but imperfect profile with moderate risks in CYP and hERG inhibition and susceptibility to efflux. Both the 8-fluoro (A2) and 4-methylphenyl (A3) analogs introduce significant liabilities, particularly regarding metabolic stability, CYP inhibition, and cardiotoxicity.

The most compelling candidate to emerge from this analysis is Analog 1, 8-Methyl-2-(3-methylphenyl)quinoline-4-carboxylic acid . Despite having slightly higher plasma protein binding, it demonstrates a superior overall profile characterized by:

  • High permeability with no significant efflux.

  • Improved metabolic stability.

  • A clean CYP inhibition profile, minimizing DDI risk.

  • A significantly better hERG safety margin.

This data-driven guide demonstrates the power of parallel, comparative ADME profiling. The insights gained allow for the confident selection of Analog 1 for further preclinical development, including in vivo pharmacokinetic studies, while deprioritizing analogs with less favorable properties. This strategic approach maximizes the probability of success and exemplifies the core principles of modern, efficient drug discovery.

References

  • (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde - ResearchGate. (2024). ResearchGate. [Link]

  • (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. (2020). ResearchGate. [Link]

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  • Microsomal Stability. Evotec. [Link]

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Safety Operating Guide

A Guide to the Responsible Disposal of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery and innovation to the core principles of safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid, a halogenated quinoline derivative. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, ensuring a self-validating system for waste management.

Core Principles of Disposal

The fundamental principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste .[4][5] This classification is based on its chemical structure, which includes a chlorinated aromatic system. Halogenated compounds are known for their potential toxicity and persistence in the environment, and their incineration requires high temperatures and specialized equipment to prevent the formation of harmful byproducts like dioxins.[6]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the safety data for structurally similar compounds, this compound should be handled with caution.[1][2][3][7] The primary hazards are likely to include:

  • Skin Corrosion/Irritation: Category 2[1][2]

  • Serious Eye Damage/Eye Irritation: Category 2[1][2]

  • Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, in contact with skin, or inhaled.[3]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.[1][2]

Therefore, appropriate PPE must be worn at all times when handling this compound for disposal:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a particulate respirator (N95 or higher) is recommended to prevent inhalation of fine powders.[8]

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Due to its halogenated nature, this compound must not be mixed with non-halogenated organic waste.[4][5] Co-mingling of these waste streams can lead to dangerous reactions and significantly increases disposal costs.[4]

Table 1: Waste Stream Segregation

Waste TypeAppropriate ContainerRationale
Solid this compound Labeled "Halogenated Organic Solid Waste"Prevents contamination of other waste streams.
Contaminated Labware (e.g., weigh boats, gloves, pipette tips) Labeled "Halogenated Organic Solid Waste"All materials that have come into contact with the compound are considered hazardous.[8]
Solutions of the compound in organic solvents Labeled "Halogenated Organic Liquid Waste"Ensures proper disposal via incineration.[5]
Aqueous solutions of the compound Labeled "Halogenated Organic Aqueous Waste"Must be kept separate from non-hazardous aqueous waste.

Important Note: Never dispose of this compound or its solutions down the drain.[9][10] This can lead to damage to the drainage system, harm to aquatic life, and potential non-compliance with local and national environmental regulations.[10]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound.

1. Preparation and Container Selection:

  • Select a waste container that is compatible with the chemical. For solids, a sealable plastic bag or a wide-mouthed plastic container is suitable. For liquids, use a designated carboy for halogenated organic waste, often color-coded for easy identification (e.g., green).[5]
  • Ensure the container is clean, dry, and in good condition.
  • Affix a "Hazardous Waste" label to the container before adding any waste.[4]

2. Waste Collection:

  • All handling and transfer of the compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
  • For solid waste, carefully place the compound and any contaminated disposable materials into the designated "Halogenated Organic Solid Waste" container.
  • For liquid waste, pour the solution into the designated "Halogenated Organic Liquid Waste" carboy using a funnel to prevent spills.
  • Keep the waste container securely closed when not in use.[4]

3. Labeling:

  • Properly label the hazardous waste container with the following information:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • An accurate estimation of the concentration and quantity of the waste.
  • The date the waste was first added to the container.
  • The associated hazards (e.g., "Irritant," "Toxic").

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4]
  • The SAA should be a well-ventilated, cool, and dry location, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][9]
  • Ensure the waste container is stored in secondary containment to prevent the spread of material in case of a leak.[4]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
  • The EHS department will ensure the waste is transported to an approved waste disposal facility for incineration, which is the standard and required method for halogenated organic compounds.[5]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Handling & Collection (in Fume Hood) cluster_storage Interim Storage cluster_disposal Final Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds Consult SDS of a structurally similar compound prep_ppe->prep_sds prep_container Select & Label 'Halogenated Waste' Container prep_sds->prep_container handling_solid Solid Waste & Contaminated Materials prep_container->handling_solid handling_liquid Liquid Waste (Solutions) prep_container->handling_liquid collection_solid Seal & Store Solid Waste Container handling_solid->collection_solid Place in Solid Waste Container collection_liquid Seal & Store Liquid Waste Carboy handling_liquid->collection_liquid Pour into Liquid Waste Carboy saa Satellite Accumulation Area (Secondary Containment) collection_solid->saa Move to SAA collection_liquid->saa Move to SAA ehs_pickup Arrange for EHS Pickup saa->ehs_pickup incineration Transport to Approved Facility for Incineration ehs_pickup->incineration start Start: Disposal of This compound start->prep_ppe

Caption: Workflow for the safe disposal of this compound.

Regulatory Context

The disposal of this compound falls under the regulations set forth by the Environmental Protection Agency (EPA) in the United States, specifically the Resource Conservation and Recovery Act (RCRA). While the exact RCRA waste code for pure, unused this compound is not explicitly listed, it would likely be classified as a hazardous waste based on its characteristics. Furthermore, any spent solvents used with this compound would likely fall under the F-codes for halogenated solvents, such as F001 or F002.[11][12] It is imperative to consult your local and institutional regulations to ensure full compliance.[13]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

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  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

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  • PubChem. (n.d.). 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. [Link]

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A Comprehensive Guide to the Safe Handling of 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 8-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid. The guidance herein is synthesized from the safety profiles of structurally related quinoline derivatives and established best practices for handling powdered chemical compounds. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach to personal protective equipment (PPE) and handling procedures is paramount.

Understanding the Hazard Profile: A Logic-Based Approach

The presence of a carboxylic acid group suggests potential for mild to moderate acidity, while the chlorinated aromatic ring could imply environmental persistence and specific toxicological effects. As a powdered substance, inhalation of airborne particles is a primary route of exposure that must be mitigated[2]. Therefore, all handling procedures must be designed to prevent skin and eye contact, ingestion, and inhalation.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is crucial to create a robust barrier between the researcher and the chemical[5][6][7]. The following table outlines the minimum required PPE for handling this compound.

Protection Level Equipment Specification Purpose and Rationale
Primary Hand Protection Nitrile or Neoprene GlovesProvides a crucial barrier against direct skin contact. Double-gloving is recommended when handling larger quantities or for prolonged procedures to protect against potential tears or degradation[3][8].
Primary Eye Protection Chemical Splash GogglesEssential for protecting the eyes from accidental splashes of solutions or contact with airborne powder. Must be worn at all times in the laboratory[2][3].
Primary Body Protection Laboratory CoatProtects skin and personal clothing from contamination. Should be fully buttoned[3][5].
Secondary Face Protection Face ShieldTo be worn over chemical splash goggles during procedures with a high risk of splashes or significant dust generation, such as when transferring large quantities of the solid[3][9].
Task-Dependent Respiratory Protection N95 Particulate Respirator or higherNecessary when handling the solid, powdered form outside of a certified chemical fume hood to prevent inhalation of dust particles. For handling solutions that may generate vapors, an air-purifying respirator with organic vapor cartridges may be required[3].

Operational Protocol: A Step-by-Step Guide for Safe Handling

Adherence to a strict operational protocol is fundamental to ensuring a safe laboratory environment. The following workflow is designed to minimize exposure risk at every stage of handling this compound.

1. Preparation and Engineering Controls:

  • Work Area: All handling of the solid compound should be conducted within a certified chemical fume hood to control airborne particulates. The work surface should be clean and uncluttered.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have appropriate spill control materials on hand.

2. Weighing and Solution Preparation:

  • Weighing: Use a disposable weigh boat. Handle the container of the chemical with care to avoid generating dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary even within a fume hood[3].

  • Experimental Procedures: Maintain a safe distance from any reactions and utilize appropriate shielding. Direct contact with the substance should be avoided at all times[3].

3. Cleanup and Decontamination:

  • Surfaces: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly[3].

  • Spills: In the event of a small spill, carefully clean the area using appropriate absorbent materials. For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Disposal Plan:

  • Waste Segregation: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be disposed of in a clearly labeled hazardous waste container[3].

  • Liquid Waste: Any liquid waste containing this compound must be collected in a designated, labeled hazardous waste container[2][3]. Do not pour chemical waste down the drain.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe_selection PPE Selection cluster_operation Operation start Start: Handling Required assess_hazards Assess Hazards (Solid vs. Liquid, Quantity) start->assess_hazards base_ppe Standard PPE: - Lab Coat - Chemical Goggles - Nitrile Gloves assess_hazards->base_ppe Always Required respirator Add Respirator? (N95 for powder, Organic Vapor for volatile solutions) base_ppe->respirator If airborne risk face_shield Add Face Shield? (High splash/dust risk) base_ppe->face_shield If splash/dust risk double_glove Double Glove? (Large quantity or prolonged handling) base_ppe->double_glove If high contact risk conduct_work Conduct Work in Fume Hood base_ppe->conduct_work respirator->face_shield respirator->conduct_work face_shield->double_glove face_shield->conduct_work double_glove->conduct_work decontaminate Decontaminate Work Area & Glassware conduct_work->decontaminate dispose Dispose of Waste (Solid & Liquid) decontaminate->dispose end end dispose->end End of Procedure

Sources

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